2-Chloro-p-phenylenediamine sulfate
Description
2-chloro-1,4-phenylenediamine sulfate is an arylammonium sulfate salt obtained by combining 2-chloro-1,4-phenylenediamine with one molar equivalent of sulfuric acid. It has a role as a dye. It contains a 2-chloro-1,4-phenylenediaminium.
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-chlorobenzene-1,4-diamine;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2.H2O4S/c7-5-3-4(8)1-2-6(5)9;1-5(2,3)4/h1-3H,8-9H2;(H2,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQFGHCRXPLROOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)Cl)N.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2.H2O4S, C6H9ClN2O4S | |
| Record name | 2-CHLORO-P-PHENYLENEDIAMINE SULFATE | |
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| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
61702-44-1, 615-66-7 (Parent) | |
| Record name | 1,4-Benzenediamine, 2-chloro-, sulfate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61702-44-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2-Chloro-1,4-benzenediamine sulfate | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006219712 | |
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| Record name | 2-Chloro-p-phenylenediamine sulfate | |
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DSSTOX Substance ID |
DTXSID0020284 | |
| Record name | 2-Chloro-1,4-diaminobenzene sulfate (1:1) | |
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Molecular Weight |
240.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
2-chloro-p-phenylenediamine sulfate appears as light gray or lavender powder. (NTP, 1992) | |
| Record name | 2-CHLORO-P-PHENYLENEDIAMINE SULFATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20012 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Solubility |
less than 1 mg/mL at 70 °F (NTP, 1992) | |
| Record name | 2-CHLORO-P-PHENYLENEDIAMINE SULFATE | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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CAS No. |
61702-44-1, 6219-71-2 | |
| Record name | 2-CHLORO-P-PHENYLENEDIAMINE SULFATE | |
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| URL | https://cameochemicals.noaa.gov/chemical/20012 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1,4-Benzenediamine, 2-chloro-, sulfate (1:?) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6219-71-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2-Chloro-1,4-benzenediamine sulfate | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloro-p-phenylenediamine sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061702441 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Benzenediamine, 2-chloro-, sulfate (1:?) | |
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| Record name | 2-Chloro-1,4-diaminobenzene sulfate (1:1) | |
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| Record name | 2-chloro p-phenylenediamine sulphate | |
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| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.178 | |
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| Record name | 2-CHLORO-P-PHENYLENEDIAMINE SULFATE | |
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| Record name | 2-CHLORO-1,4-BENZENEDIAMINE SULFATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
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Melting Point |
484 to 487 °F (NTP, 1992) | |
| Record name | 2-CHLORO-P-PHENYLENEDIAMINE SULFATE | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 2-Chloro-p-phenylenediamine Sulfate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties, experimental protocols, and biological activities of 2-Chloro-p-phenylenediamine sulfate. The information is intended to support research, development, and safety assessment activities involving this compound.
Core Chemical and Physical Properties
This compound is an arylammonium sulfate salt.[1][2] It is recognized as a light gray or lavender powder.[1][3] The sulfate form enhances the solubility and stability compared to its free base counterpart.[3] Upon exposure to air, it can oxidize, leading to color changes from purple to black.[2][3]
Quantitative Data Summary
The following table summarizes the key quantitative properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₆H₉ClN₂O₄S | PubChem[1], Smolecule[3] |
| Molecular Weight | 240.66 - 240.67 g/mol | PubChem[1], Smolecule[3], ChemBK[4] |
| Melting Point | 251-253 °C (484-487 °F) | ChemBK[4], PubChem[1] |
| Boiling Point | 511.3°C at 760 mmHg | ChemBK[4] |
| Solubility | < 1 mg/mL at 70°F (21°C) | PubChem[1], Smolecule[3], ChemBK[4] |
| Appearance | Light gray or lavender powder | PubChem[1], ChemicalBook[2] |
| CAS Number | 61702-44-1 | Smolecule[3], ChemBK[4] |
| IUPAC Name | 2-chlorobenzene-1,4-diamine;sulfuric acid | PubChem[1], Smolecule[3] |
Experimental Protocols
General Synthesis Method
This compound can be synthesized via a two-step process involving the chlorination of p-phenylenediamine followed by sulfation.[3] A general procedure to obtain the free base from the sulfate salt involves dissolving the salt in water, neutralizing it with an aqueous sodium hydroxide solution, and then extracting the product with an organic solvent like ethyl ether.[5]
Protocol:
-
Chlorination: p-Phenylenediamine is treated with a suitable chlorinating agent (e.g., thionyl chloride) to introduce a chlorine atom onto the aromatic ring.
-
Sulfation: The resulting 2-chloro-p-phenylenediamine is then reacted with sulfuric acid to form the more stable sulfate salt.[3]
-
Purification (optional, for free base): The sulfate salt can be dissolved in water, neutralized with a base like NaOH, and extracted with a solvent such as ethyl ether. The product can be further purified by recrystallization from a solvent like chlorobenzene.[5]
Analytical Method: High-Performance Liquid Chromatography (HPLC)
Phenylenediamines are susceptible to oxidation, which can pose challenges for analysis. A common analytical approach involves HPLC. To address stability issues, samples can be collected on acid-treated filters, extracted with an acidic solution, and analyzed directly by HPLC. The conversion to the free amine occurs upon injection into a buffered mobile phase.
Protocol Outline:
-
Sample Collection: Air samples are drawn through cassettes containing sulfuric acid-treated glass fiber filters.
-
Extraction: The filters are extracted with an aqueous solution, such as an EDTA solution, while maintaining an acidic pH to ensure the stability of the amine.
-
Analysis: The acidic extract is injected into an HPLC system.
-
Separation: A buffered mobile phase (e.g., pH 7 phosphate buffer) is used to convert the amine salt to the free amine upon injection for separation on the column.
-
Detection: A UV detector is used for the quantification of the analyte.
Biological Activity and Toxicological Profile
Application in Hair Dyes
This compound is primarily used in the cosmetics industry as a precursor in permanent (oxidative) hair dye formulations.[3][6] It is typically marketed as part of a two-component system. One component contains the dye precursors, including this compound, and the other contains a developer, which is a stabilized solution of hydrogen peroxide.[6] When mixed, the precursors and peroxide diffuse into the hair shaft. The peroxide oxidizes the precursors, which then react to form larger colorant molecules that are trapped within the hair fiber, resulting in a permanent color.[6]
Toxicological and Safety Information
The safety of 2-chloro-p-phenylenediamine and its sulfate salt has been assessed for use in cosmetics. While it is used in hair dyes, there are safety concerns to consider.[3][6]
-
Irritation and Sensitization: The compound can cause skin and eye irritation.[1][3][7] It is also a known skin sensitizer and may cause allergic reactions, including redness, swelling, and blistering in susceptible individuals.[3]
-
Acute Toxicity: It is classified as harmful or toxic if swallowed, in contact with skin, or if inhaled.[1][7][8]
-
Carcinogenicity: Research into its carcinogenic potential has shown equivocal or insufficient evidence in animal models (Fischer 344 rats and B6C3F1 mice).[3][9] Bioassays indicated a possible carcinogenic effect based on lesions in the urinary tract of rats, but this was not considered sufficient evidence of carcinogenicity.[9]
-
Biological Interactions: Studies suggest that this compound can form complexes with proteins and nucleic acids, which may contribute to its cytotoxic and allergenic potential.[3]
Due to these safety concerns, its use in cosmetics is regulated. For instance, the European Union has prohibited its use in cosmetic products.[10][11] The US Expert Panel for Cosmetic Ingredient Safety concluded it was safe as a hair dye ingredient at concentrations below 1.0%.[6]
References
- 1. This compound | C6H9ClN2O4S | CID 22584 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Chloro-1,4-phenylenediamine sulfate | 61702-44-1 [chemicalbook.com]
- 3. Buy this compound | 61702-44-1 [smolecule.com]
- 4. chembk.com [chembk.com]
- 5. prepchem.com [prepchem.com]
- 6. cosmeticsinfo.org [cosmeticsinfo.org]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Bioassay of this compound for possible carcinogenicity (CAS No. 61702-44-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cosmileeurope.eu [cosmileeurope.eu]
- 11. incibeauty.com [incibeauty.com]
2-Chloro-p-phenylenediamine sulfate solubility in water and ethanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 2-Chloro-p-phenylenediamine sulfate in water and ethanol. It includes quantitative solubility data, detailed experimental protocols based on established international guidelines, and a workflow diagram for solubility determination.
Core Topic: Solubility Profile
This compound (CAS No. 61702-44-1) is an arylammonium sulfate salt.[1] Its solubility is a critical parameter for its application in various fields, including as a dye intermediate.[2]
Data Presentation: Quantitative Solubility
The following table summarizes the known solubility data for this compound and its corresponding free base in water and ethanol.
| Compound | Solvent | Solubility | Temperature |
| This compound | Water | < 0.1 g/100 mL | 21 °C |
| This compound | Water | < 1 mg/mL | 70 °F (approx. 21 °C)[1] |
| This compound | Ethanol | Soluble (qualitative) | Not Specified[3] |
| 2-Chloro-p-phenylenediamine (free base) | Water | 49.61 g/L | 25 °C[4] |
Experimental Protocols
The determination of aqueous solubility for chemical substances is standardized by internationally recognized guidelines, primarily the OECD Guideline 105 and the EU Method A.6. These methods are designed for pure, non-volatile substances that are stable in water.[5]
Protocol for Water Solubility Determination (OECD Guideline 105 / EU Method A.6)
Two primary methods are recommended based on the expected solubility of the substance.
1. Flask Method
This method is suitable for substances with a solubility greater than 10-2 g/L.[5]
-
Principle: A supersaturated or saturated solution is prepared, and after an equilibration period, the concentration of the dissolved substance is measured.
-
Apparatus:
-
Constant temperature water bath or shaker.
-
Glass flasks with stoppers.
-
Centrifuge (if necessary for phase separation).
-
Analytical instrumentation appropriate for the substance (e.g., HPLC, UV-Vis spectroscopy).
-
-
Procedure:
-
An excess amount of the solid substance (pulverized if necessary) is added to a flask containing purified water.
-
The flask is agitated in a constant temperature bath (e.g., 20 ± 0.5 °C). To ensure equilibrium is reached, agitation should continue for at least 24 hours. Longer periods (up to 96 hours) may be necessary for substances that dissolve slowly.
-
Alternatively, the mixture can be heated to a temperature slightly above the test temperature to achieve saturation more quickly, and then cooled to the test temperature and equilibrated.
-
After equilibration, the mixture is allowed to stand to let undissolved particles settle. If necessary, centrifugation or filtration is used to separate the solid phase from the aqueous solution.
-
The concentration of this compound in the clear aqueous phase is then determined using a validated analytical method.
-
The process is repeated until at least three consecutive measurements show concentrations that are within an acceptable range of variation (e.g., < 15%).
-
2. Column Elution Method
This method is suitable for substances with a solubility below 10-2 g/L.[5]
-
Principle: An inert support material in a micro-column is coated with an excess of the test substance. Water is passed through the column, and the concentration of the substance in the eluate is measured until a plateau is reached, indicating saturation.
-
Apparatus:
-
Micro-column with a temperature control jacket.
-
Inert support material (e.g., glass beads, sand).
-
Pump for delivering a constant flow of water.
-
Fraction collector.
-
Analytical instrumentation.
-
-
Procedure:
-
The inert support material is coated with an excess of this compound.
-
The coated material is packed into the micro-column.
-
Purified water is passed through the column at a slow, constant flow rate (e.g., approximately 25 ml/hr).
-
Successive fractions of the eluate are collected.
-
The concentration of the substance in each fraction is analyzed.
-
The solubility is determined from the mean concentration of at least five consecutive fractions where the concentration is constant (within ± 30%).
-
General Protocol for Solubility Determination in Ethanol
While a specific OECD guideline for solubility in organic solvents is not as commonly cited as the aqueous one, a general laboratory procedure can be followed.
-
Principle: A known mass of the solute is added to increasing volumes of the solvent until complete dissolution is observed.
-
Apparatus:
-
Calibrated test tubes or vials.
-
Burette or calibrated pipettes.
-
Vortex mixer or magnetic stirrer.
-
Analytical balance.
-
-
Procedure:
-
Weigh a precise, small amount of this compound (e.g., 10 mg) into a test tube.
-
Using a burette, add a small, measured volume of ethanol to the test tube.
-
Agitate the mixture vigorously (e.g., using a vortex mixer) for a set period (e.g., 1-2 minutes).
-
Visually inspect the solution for any undissolved solid.
-
If the solid has not completely dissolved, continue to add small, measured volumes of ethanol, with vigorous agitation after each addition.
-
Record the total volume of ethanol required to completely dissolve the initial mass of the solute.
-
The solubility can then be calculated and expressed in units such as g/L or mg/mL.
-
Mandatory Visualization
The following diagram illustrates a generalized workflow for determining the solubility of a chemical compound according to standard laboratory protocols.
Caption: Workflow for determining chemical solubility.
References
Synonyms for 2-Chloro-p-phenylenediamine sulfate in chemical literature
For researchers, scientists, and professionals in drug development and chemical safety, a thorough understanding of chemical compounds is paramount. This in-depth technical guide provides a detailed overview of 2-Chloro-p-phenylenediamine sulfate, a compound primarily known for its use as a hair dye ingredient. This document covers its chemical identity, physical and chemical properties, synthesis, applications, and toxicological profile, with a focus on presenting clear, structured data and detailed experimental methodologies.
Chemical Identity and Synonyms
This compound is an organic compound that exists as a salt of 2-chloro-p-phenylenediamine and sulfuric acid.[1] It is crucial to be aware of its various synonyms and identifiers used across chemical literature and databases to ensure comprehensive information retrieval.
Table 1: Synonyms and Chemical Identifiers
| Identifier Type | Identifier |
| IUPAC Name | 2-chlorobenzene-1,4-diamine;sulfuric acid |
| Synonyms | 2-Chloro-1,4-benzenediamine sulfate, 2-Chloro-p-phenylenediamine monosulfate, C.I. 76066, 2,5-Diaminochlorobenzene sulfate, 2-Chloro-4-phenylenediamine sulfate |
| CAS Number | 61702-44-1 |
| EC Number | 262-915-3 |
| UNII | 851056T3RC |
| Molecular Formula | C₆H₉ClN₂O₄S |
| InChI | InChI=1S/C6H7ClN2.H2O4S/c7-5-3-4(8)1-2-6(5)9;1-5(2,3)4/h1-3H,8-9H2;(H2,1,2,3,4) |
| InChI Key | GQFGHCRXPLROOF-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1N)Cl)N.OS(=O)(=O)O |
Physicochemical Properties
The physical and chemical characteristics of a compound are fundamental to its handling, application, and biological interactions. This compound is typically a light gray or lavender powder.[2]
Table 2: Physicochemical Data of this compound
| Property | Value | Reference |
| Molecular Weight | 240.66 g/mol | [1] |
| Melting Point | 251-253 °C | [3] |
| Solubility | Soluble in water and ethanol. <0.1 g/100 mL at 21 °C in water. | [1] |
| Appearance | Light gray or lavender powder | [2] |
| Stability | Stable under normal conditions. Incompatible with oxidizing agents and acids. Oxidizes on exposure to air, turning purple and then black. | [4] |
Synthesis and Manufacturing
A general method for the synthesis of this compound involves a two-step process: the chlorination of p-phenylenediamine followed by sulfation.[1]
A more detailed, albeit for the free base, laboratory-scale synthesis can be described as follows: 2-Chloro-1,4-phenylenediamine sulfate is dissolved in water, neutralized with an aqueous sodium hydroxide solution, and then extracted with diethyl ether. The ether layer is separated, and the solvent is removed. The resulting crude product is purified by recrystallization from chlorobenzene to yield 2-chloro-1,4-phenylenediamine.[5] To obtain the sulfate salt, the purified free base would then be treated with sulfuric acid.
Applications and Mechanism of Action
The primary application of this compound is in the formulation of permanent hair dyes.[1] In this context, it acts as a "primary intermediate" or "precursor" that forms color inside the hair fiber through an oxidative process.[6]
The mechanism involves mixing the dye precursor with an oxidizing agent, typically hydrogen peroxide, in an alkaline medium. The precursor and a "coupler" molecule diffuse into the hair shaft. Inside the hair, the precursor is oxidized to a reactive intermediate, which then reacts with the coupler to form a larger, colored molecule that is trapped within the hair structure, resulting in a long-lasting color.[6][7]
References
- 1. Buy this compound | 61702-44-1 [smolecule.com]
- 2. This compound | C6H9ClN2O4S | CID 22584 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. View Attachment [cir-reports.cir-safety.org]
- 4. rjtcsonline.com [rjtcsonline.com]
- 5. prepchem.com [prepchem.com]
- 6. cosmeticsinfo.org [cosmeticsinfo.org]
- 7. cir-safety.org [cir-safety.org]
Toxicological Profile of 2-Chloro-p-phenylenediamine Sulfate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the toxicological profile of 2-Chloro-p-phenylenediamine sulfate (CASRN 61702-44-1), a primary intermediate used in permanent hair dye formulations.[1][2] This document synthesizes available data on its acute, subchronic, and chronic toxicity, as well as its carcinogenicity, genotoxicity, and local tolerance. All quantitative data are summarized in structured tables, and key experimental protocols are detailed to provide a thorough understanding for research and drug development professionals.
Chemical and Physical Properties
This compound is the sulfate salt of 2-chloro-p-phenylenediamine. It is also known by other names including 2-chloro-1,4-benzenediamine sulfate and C.I. (Colour Index) Oxidation Base 13A.[1] It appears as a light gray or lavender powder.[3]
Toxicokinetics
There is a notable lack of publicly available data on the toxicokinetics (absorption, distribution, metabolism, and excretion) of this compound. The Scientific Committee on Consumer Safety (SCCS) has highlighted that there is no information on its percutaneous absorption.[4] For risk assessment purposes in the context of cosmetic use, 100% dermal absorption has been conservatively assumed in the absence of data.[4]
Studies on the parent compound, p-phenylenediamine (PPD), indicate that it can be absorbed through the skin and is metabolized in humans, primarily through N-acetylation to form N-monoacetyl-p-phenylenediamine (MAPPD) and N,N'-diacetyl-p-phenylenediamine (DAPPD), which are considered detoxification products.[5][6] This metabolic pathway, mediated by N-acetyltransferase-1 (NAT-1) in the skin, is crucial in reducing the toxicity of PPDs.[5] It is plausible that 2-Chloro-p-phenylenediamine undergoes a similar metabolic pathway, though specific data are lacking.
Acute Toxicity
The acute oral toxicity of this compound has been evaluated in rats.
Table 1: Acute Oral Toxicity of this compound
| Species | Sex | Route | Vehicle | LD50 (mg/kg bw) | Reference |
| Rat | M & F | Oral | 10% suspension in aqueous gum tragacanth (0.5%) | 1,190 (95% CI: 1,070 - 1,320) | [4] |
Experimental Protocol: Acute Oral Toxicity
-
Species/Strain: CFY rats.[4]
-
Group Size: 35 male and 35 female rats.[4]
-
Dosage Levels: 400, 640, 800, 1000, 1260, and 1600 mg/kg body weight.[4]
-
Administration: The test substance was administered as a 10% suspension in 0.5% aqueous gum tragacanth via oral intubation.[4]
-
Observation Period: Not specified in the available literature.
Subchronic Toxicity
Subchronic toxicity studies were conducted by the National Cancer Institute (NCI) to establish the maximum tolerated doses for the chronic carcinogenicity bioassay.
Table 2: Subchronic Oral Toxicity of this compound in the Diet
| Species | Sex | Dietary Concentration (%) | Duration | Effects | Reference |
| Rat | Male | 1.0 | 8 weeks | All 5 males died. | [7] |
| Rat | Female | 1.0 | 8 weeks | 1 of 5 females died. | [7] |
| Rat | Male | 0.3 | 8 weeks | No deaths; 10.4% depression in mean body weight gain. | [7] |
| Rat | Female | 0.3 | 8 weeks | No deaths; 6.4% depression in mean body weight gain. | [7] |
| Mouse | Male | 1.0 | 8 weeks | 1 of 5 males died; 3.8% depression in mean body weight. | [7] |
| Mouse | Female | 1.0 | 8 weeks | No deaths; 14.4% depression in mean body weight. | [7] |
| Mouse | Male | 0.3 | 8 weeks | No deaths; no depression in mean body weight. | [7] |
| Mouse | Female | 0.3 | 8 weeks | No deaths; 16.1% depression in mean body weight. | [7] |
Experimental Protocol: Subchronic Oral Toxicity
-
Species/Strain: Fischer 344 rats and B6C3F1 mice.[7]
-
Group Size: 5 males and 5 females per group.[1]
-
Dietary Concentrations: 0.03, 0.1, 0.3, 1.0, and 3.0% in the basal laboratory diet (results for the 3.0% group were not reported).[1]
-
Administration: The test substance was incorporated into the diet and supplied ad libitum.[1]
-
Duration: 8 weeks.[7]
-
Endpoints: Mortality and mean body weight gain were monitored. At the end of the treatment period, surviving animals were euthanized and necropsied.[7]
Carcinogenicity
A bioassay for the potential carcinogenicity of this compound was conducted by the National Cancer Institute.
Table 3: Carcinogenicity of this compound in the Diet (NCI-TR-113)
| Species | Sex | Dietary Concentration (%) | Duration of Dosing | Key Findings | Conclusion | Reference |
| Rat | M & F | 0 (Control), 0.15 (Low), 0.3 (High) | 105-107 weeks | No statistically significant increase in the incidence of any tumor. Increased incidence of transitional-cell hyperplasia of the renal pelvic epithelium in both sexes. Three dosed rats had transitional-cell tumors of the urinary bladder. | Insufficient evidence of carcinogenicity. | [1][8][9] |
| Mouse | M & F | 0 (Control), 0.3 (Low), 0.6 (High) | Low: 104-105 weeks; High: 87 weeks | No statistically significant increase in the incidence of any tumor. | Insufficient evidence of carcinogenicity. | [1][8][9] |
Experimental Protocol: Carcinogenicity Bioassay (NCI-TR-113)
-
Species/Strain: Fischer 344 rats and B6C3F1 mice.[1]
-
Group Size: 50 males and 50 females per dose group; 20 males and 20 females in the control groups.[1]
-
Dietary Concentrations:
-
Administration: The test substance was administered in the feed.[1]
-
Duration:
-
Endpoints: Mortality, body weight, and the incidence of neoplastic and non-neoplastic lesions were evaluated.[1]
Genotoxicity
The genotoxic potential of 2-Chloro-p-phenylenediamine has been investigated in several in vitro and in vivo assays.
Table 4: Genotoxicity of 2-Chloro-p-phenylenediamine
| Assay Type | Test System | Metabolic Activation | Result | Remarks | Reference |
| In Vitro | |||||
| Bacterial Reverse Mutation (Ames Test) | S. typhimurium TA98, TA100, TA1538 | With S9 | Positive | Concentration-dependent increase in revertants. | [8] |
| Bacterial Reverse Mutation (Ames Test) | S. typhimurium TA1535, TA1537 | With S9 | Negative | No biologically relevant increase in revertants. | [8] |
| Bacterial Reverse Mutation (Ames Test) | S. typhimurium (all strains) | Without S9 | Negative | No biologically relevant increase in revertants. | [8] |
| Umu Test (DNA Damage) | S. typhimurium TA1535/pSK1002 | With S9 | Positive | Increase in DNA damage observed. | [8] |
| Umu Test (DNA Damage) | S. typhimurium TA1535/pSK1002 | Without S9 | Negative | No biologically relevant increase in DNA damage. | [8] |
| In Vivo | |||||
| Micronucleus Test | Rat bone marrow cells | N/A | Negative | No increase in erythrocytes with micronuclei. | [8] |
Experimental Protocols: Genotoxicity
-
Ames Test: The test was performed with Salmonella typhimurium strains TA98, TA100, TA1535, TA1537, and TA1538, with and without metabolic activation (S9 mix). Test concentrations were based on a preliminary bacteriostatic test, with the highest concentration used being 10,000 µ g/well .[8]
-
In Vivo Micronucleus Test: The study was conducted in rats. Test doses were based on a preliminary toxicity study. The bone marrow cells of the rats were analyzed for the presence of micronuclei in erythrocytes.[8]
Reproductive and Developmental Toxicity
There is limited information available on the reproductive and developmental toxicity of this compound. The SCCS opinion mentions a publication on a teratogenicity study in rats.
Table 5: Developmental Toxicity of 2-Chloro-p-phenylenediamine
| Species | Route | NOAEL Maternal Toxicity (mg/kg bw/d) | NOAEL Developmental Toxicity (mg/kg bw/d) | NOAEL Teratogenicity (mg/kg bw/d) | Reference |
| Rat | Oral | 100 | 200 | 400 | [4] |
The SCCS noted that the study details were not fully available and the study did not follow current guidelines, limiting its use for a full safety assessment.[4] No other studies on reproductive toxicity were found.
Local Tolerance
Skin Irritation
A study in albino rabbits indicated that 2-Chloro-p-phenylenediamine is not a skin irritant under the conditions of the test.
-
Experimental Protocol:
-
Species: Three albino rabbits.
-
Procedure: A 0.5 ml patch of 2.5% w/v 2-chloro-p-phenylenediamine in distilled water was applied to one abraded and one intact skin site on each animal.
-
Exposure: 24 hours.
-
Observation: Test sites were scored at 24 and 72 hours post-application according to the Code of Federal Regulations (CFR), Title 16, Section 1500.41.
-
Results: No observable reactions were reported.[7]
-
Eye Irritation
An eye irritation study in rabbits suggested a potential for mild conjunctival inflammation.
-
Experimental Protocol:
-
Species: Three rabbits.
-
Procedure: 0.5 mL of a 2.5% w/v solution of 2-chloro-p-phenylenediamine in water (buffered to pH 7) was instilled into one eye of each rabbit. The eyes were rinsed with 20 ml of distilled water 10 seconds after instillation.
-
Observation: Eyes were observed for 7 days.
-
Results: Mild conjunctival inflammation was observed in one animal. The other two showed no reaction. The SCCS commented that the study summary indicates a potential for eye irritation.[4]
-
Skin Sensitization
2-Chloro-p-phenylenediamine was found to be a strong skin sensitizer in a maximization test.
-
Experimental Protocol (Magnusson-Kligman Maximization Test):
-
Species: Fifteen female Pirbright white guinea pigs (test group) and ten controls.
-
Induction Phase: The test group received a series of intracutaneous injections of 3% 2-chloro-p-phenylenediamine in water over 5 days.
-
Rest Period: A 4-week non-treatment period followed the induction phase.
-
Challenge Phase: Animals were patch-tested with 0.003%, 0.006%, 0.03%, and 0.3% 2-chloro-p-phenylenediamine.
-
Scoring: Skin reactions were scored at 24 and 48 hours.
-
Results: Nine out of fifteen test animals showed a reaction, leading to the classification of the substance as a strong sensitizer.[4]
-
Potential Mechanism of Toxicity
While specific signaling pathways for this compound have not been elucidated, the toxicity of the parent compound, p-phenylenediamine (PPD), has been studied. PPD-induced apoptosis in human lymphocytes is suggested to be mediated through an increase in intracellular calcium and oxidative stress, leading to adverse effects on mitochondria and lysosomes.[10] This process involves lipid peroxidation and the activation of caspase-3.[10] The primary detoxification pathway for PPDs is N-acetylation, which reduces their reactivity and potential for toxicity.[5] It is plausible that the chloro-substitution on the phenylenediamine ring could influence its metabolic rate and reactivity, but further research is needed to confirm the specific mechanisms for this derivative.
Summary and Conclusion
This compound exhibits moderate acute oral toxicity. Subchronic dietary exposure in rats and mice led to decreased body weight gain and mortality at higher concentrations. Long-term carcinogenicity bioassays in rats and mice did not provide sufficient evidence of carcinogenicity under the study conditions.[1][8][9]
The compound is mutagenic in some in vitro bacterial assays with metabolic activation but was negative in an in vivo micronucleus test in rats.[8] It is not a skin irritant but may cause mild eye irritation.[4][7] Importantly, it is a strong skin sensitizer.[4]
Significant data gaps exist, particularly in the areas of toxicokinetics and reproductive and developmental toxicity. The available information on developmental toxicity is from a study that does not meet current scientific standards.[4] Further research in these areas is necessary for a complete toxicological assessment. The potential mechanisms of toxicity are inferred from studies on the parent compound, p-phenylenediamine, and involve oxidative stress and disruption of calcium homeostasis.[10] Professionals in research and drug development should handle this compound with appropriate caution, particularly considering its strong sensitization potential and the existing data gaps in its toxicological profile.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. This compound | C6H9ClN2O4S | CID 22584 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. ec.europa.eu [ec.europa.eu]
- 5. Investigations on detoxification mechanisms of novel para-phenylenediamine analogues through N-acetyltransferase 1 (NAT-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cir-safety.org [cir-safety.org]
- 7. View Attachment [cir-reports.cir-safety.org]
- 8. Abstract for TR-113 [ntp.niehs.nih.gov]
- 9. Bioassay of this compound for possible carcinogenicity (CAS No. 61702-44-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Toxicity of para-phenylenediamine (PPD;1, 4 diaminobenzene) on isolated human lymphocytes: The key role of intracellular calcium enhancement in PPD-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Acute Toxicity and LD50 of 2-Chloro-p-phenylenediamine Sulfate in Rats: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the acute toxicity and the median lethal dose (LD50) of 2-Chloro-p-phenylenediamine and its sulfate salt in rat models. The information is compiled from various toxicological studies and regulatory assessments, offering insights into the experimental methodologies and key quantitative data.
Quantitative Toxicity Data
The acute oral toxicity of 2-Chloro-p-phenylenediamine and its sulfate salt has been evaluated in rats. The following table summarizes the reported LD50 values. It is important to note that more detailed study information is available for the free base than for the sulfate salt.
| Chemical Form | Route of Administration | Species | LD50 Value | 95% Confidence Limits | Reference |
| 2-Chloro-p-phenylenediamine | Oral | Rat (CFY strain) | 1190 mg/kg bw | 1070 - 1320 mg/kg bw | [1] |
| 2-Chloro-p-phenylenediamine | Oral | Rat | 729 mg/kg bw | Not Reported | [1] |
| 2-Chloro-p-phenylenediamine Sulfate | Oral | Rat | ~1190 mg/kg bw | Not Reported |
Experimental Protocols
While a detailed experimental protocol for an acute oral LD50 study of this compound was not available in the reviewed literature, a comprehensive methodology for the free base, 2-Chloro-p-phenylenediamine, has been described. The following protocol is based on a study conducted on CFY strain rats and is representative of acute oral toxicity studies.[1] General procedures are supplemented with information from standard OECD guidelines for acute oral toxicity testing.[2][3]
1. Test Animals and Housing:
-
Sex: Both male and female animals are typically used.[1]
-
Housing: Animals are housed in cages in an air-conditioned room with controlled temperature (e.g., 22°C ± 2°C) and relative humidity (e.g., 55% ± 10%). A standard light-dark cycle is maintained (e.g., 12 hours light/12 hours dark).[2]
-
Acclimatization: A period of at least five days is allowed for the animals to acclimate to the laboratory conditions before the start of the study.[2]
2. Test Substance Preparation and Administration:
-
Test Substance: 2-Chloro-p-phenylenediamine.
-
Vehicle: The test substance is prepared as a suspension in a suitable vehicle. In one cited study, a 10% suspension in aqueous gum tragacanth (0.5%) was used.[1]
-
Fasting: Animals are fasted prior to administration of the test substance. For rats, this typically involves withholding food overnight for approximately 16 hours. Water remains available ad libitum.[2][3]
-
Administration: The test substance is administered as a single dose by oral gavage using a stomach tube or a suitable intubation cannula.[2] The volume administered is based on the individual animal's body weight.[2]
3. Dose Levels and Groups:
-
Multiple dose groups are used with a specified number of animals per group (e.g., 5 animals/sex/group).[2]
-
In a study with 2-Chloro-p-phenylenediamine, the dosage levels were 400, 640, 800, 1000, 1260, and 1600 mg/kg body weight.[1]
4. Observation Period and Clinical Signs:
-
Duration: The animals are observed for a period of 14 days post-administration.[2]
-
Observations: Clinical signs of toxicity and mortality are observed at regular intervals, especially on the first day of administration, and then daily for the remainder of the observation period.[4]
-
Body Weight: Individual animal body weights are recorded before administration and at regular intervals during the observation period (e.g., on days 3, 8, and 14).[2][3]
5. Pathology:
-
Gross Necropsy: All animals that die during the study and all surviving animals at the end of the 14-day observation period are subjected to a gross pathological examination.[4]
-
Histopathology: In some cases, histological examination of selected organs and tissues may be performed.
6. Data Analysis:
-
The LD50 value and its 95% confidence limits are calculated using a recognized statistical method, such as the Probit method.[3]
Visualized Experimental Workflow
The following diagram illustrates the general workflow for an acute oral toxicity study to determine the LD50 value.
Caption: Workflow for an acute oral LD50 study in rats.
Subchronic Toxicity of the Sulfate Salt
In a subchronic oral toxicity study, this compound was incorporated into the feed of Fischer 344 rats for 8 weeks.[5] At a concentration of 1.0%, all five male rats and one of five female rats died.[5] No deaths occurred at a concentration of 0.3%, although a depression in mean body weight gain was observed.[5] These findings from a subchronic study provide additional context to the acute toxicity profile of the sulfate salt.
References
An In-depth Technical Guide on the Core Mechanism of Action of 2-Chloro-p-phenylenediamine Sulfate in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-Chloro-p-phenylenediamine sulfate, a halogenated aromatic amine, has been utilized in oxidative hair dye formulations. This technical guide provides a comprehensive overview of its mechanism of action in biological systems, drawing from available toxicological and genotoxicological data. While information specific to the chlorinated form is limited in some areas, this guide synthesizes existing knowledge on the parent compound, p-phenylenediamine (PPD), to infer potential metabolic pathways and cellular effects. The document details its metabolic activation, genotoxic potential, and carcinogenic profile, supported by quantitative data and detailed experimental protocols. Furthermore, it visualizes hypothesized metabolic and signaling pathways to facilitate a deeper understanding of its biological interactions.
Introduction
This compound is the sulfate salt of 2-chloro-p-phenylenediamine, an aromatic amine. Aromatic amines are a class of compounds recognized for their potential to induce adverse biological effects, including genotoxicity and carcinogenicity, often following metabolic activation to reactive electrophilic species. Understanding the mechanism of action of this compound is crucial for assessing its safety and for the development of safer alternatives in consumer products. This guide aims to provide a detailed technical overview of its biological activities, focusing on the molecular mechanisms that underpin its toxicological profile.
Mechanism of Action
The biological effects of this compound are believed to be initiated by its metabolic activation into reactive intermediates that can interact with cellular macromolecules, including DNA and proteins.
Metabolic Activation
While specific studies on the comprehensive metabolic pathways of this compound are not extensively available, the metabolism of its parent compound, p-phenylenediamine (PPD), provides a likely model. The primary metabolic pathways for aromatic amines involve N-acetylation and cytochrome P450-mediated oxidation.
-
N-Acetylation: This is generally considered a detoxification pathway for aromatic amines. N-acetyltransferases (NATs), particularly NAT1 and NAT2, catalyze the transfer of an acetyl group from acetyl-CoA to the amino groups of the molecule. This process increases the water solubility of the compound, facilitating its excretion. For PPD, N-acetylation to monoacetyl-PPD (MAPPD) and subsequently to N,N'-diacetyl-PPD (DAPPD) is a major metabolic route in human skin and liver.[1][2] It is highly probable that 2-Chloro-p-phenylenediamine undergoes a similar N-acetylation process.
-
Oxidative Metabolism: Cytochrome P450 (CYP) enzymes, primarily in the liver, can oxidize aromatic amines to form reactive intermediates. However, studies on PPD suggest that N-hydroxylation by CYPs, a common activation pathway for many carcinogenic arylamines, may not be a significant route for PPD metabolism.[3] This suggests that direct CYP-mediated activation of 2-Chloro-p-phenylenediamine might be limited.
It is hypothesized that the genotoxicity of PPD and its derivatives may arise from the formation of reactive quinonediimines through auto-oxidation or enzymatic oxidation, which can then bind to cellular nucleophiles.
Genotoxicity and DNA Adduct Formation
The genotoxic potential of this compound is a key aspect of its mechanism of action. Genotoxicity is believed to result from the covalent binding of its reactive metabolites to DNA, forming DNA adducts.
-
Mutagenicity: 2-Chloro-p-phenylenediamine has been shown to be mutagenic in the Ames test, particularly in Salmonella typhimurium strains, indicating its ability to induce point mutations.
-
Clastogenicity: While specific data on chromosomal aberrations for the chlorinated form are limited, the parent compound PPD has been shown to induce micronuclei in vitro, suggesting a potential for causing chromosomal damage.[4]
-
DNA Adducts: The formation of DNA adducts by reactive metabolites is a critical initiating event in chemical carcinogenesis.[5] While the specific structures of DNA adducts formed by this compound have not been fully characterized, it is plausible that reactive quinonediimine intermediates can form covalent bonds with nucleophilic sites on DNA bases, such as guanine.
Oxidative Stress and Cellular Signaling
Aromatic amines, including PPD, are known to induce oxidative stress, which can contribute to their toxicity.[6]
-
Reactive Oxygen Species (ROS) Production: The auto-oxidation of 2-Chloro-p-phenylenediamine can generate reactive oxygen species (ROS), such as superoxide anions and hydrogen peroxide. This can lead to a state of oxidative stress within the cell.
-
Cellular Signaling Pathways: Elevated ROS levels can activate various cellular signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[7] Activation of these pathways can lead to inflammatory responses, cell cycle arrest, and apoptosis. For instance, studies on PPD have shown that it can induce apoptosis in urothelial cells through a ROS-mediated mitochondrial pathway and by inhibiting NF-κB, mTOR, and Wnt signaling.[4]
Quantitative Data
The following tables summarize the available quantitative data on the toxicity and carcinogenicity of 2-Chloro-p-phenylenediamine and its sulfate salt.
| Toxicity Endpoint | Species | Route | Value | Reference |
| LD50 | Rat | Oral | 1190 mg/kg bw | [8] |
| LD50 | Rat | Oral | 729 mg/kg bw | [8] |
| Study Type | Species | Dosing Regimen | Key Findings | Conclusion | Reference |
| Chronic Bioassay | Fischer 344 Rats | 0.15% and 0.3% in feed for 105-107 weeks | Increased incidence of transitional-cell hyperplasia of the renal pelvic epithelium. | Insufficient evidence of carcinogenicity. | [9] |
| Chronic Bioassay | B6C3F1 Mice | 0.3% and 0.6% in feed for 87-105 weeks | No statistically significant increase in tumors. | Insufficient evidence of carcinogenicity. | [9] |
Experimental Protocols
Detailed methodologies for key toxicological and genotoxicological assays are crucial for the interpretation and replication of study results.
Bacterial Reverse Mutation Assay (Ames Test)
This in vitro assay is used to assess the mutagenic potential of a substance by its ability to induce reverse mutations in histidine-dependent strains of Salmonella typhimurium.
-
Test Strains: A panel of S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strain (e.g., WP2 uvrA) are used to detect different types of mutations.
-
Metabolic Activation: The test is performed with and without an exogenous metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.[10]
-
Procedure:
-
The test substance is dissolved in a suitable solvent (e.g., DMSO).
-
Varying concentrations of the test substance, the bacterial tester strain, and either the S9 mix or a buffer are added to molten top agar.
-
The mixture is poured onto minimal glucose agar plates.
-
Plates are incubated at 37°C for 48-72 hours.[10]
-
-
Data Analysis: The number of revertant colonies (his+ or trp+) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.
In Vivo Rodent Micronucleus Assay
This assay detects genotoxic damage by measuring the formation of micronuclei in erythrocytes.
-
Test System: Typically performed in mice or rats.
-
Dosing: The test substance is administered to the animals, usually via oral gavage or intraperitoneal injection, at multiple dose levels. A positive and a negative control group are included.
-
Sample Collection: Bone marrow or peripheral blood is collected at appropriate time points after the last dose (e.g., 24 and 48 hours).[11]
-
Slide Preparation and Analysis:
-
Bone marrow cells are flushed from the femur, and a cell suspension is prepared.
-
Smears are made on microscope slides, air-dried, and stained (e.g., with Giemsa).
-
The frequency of micronucleated polychromatic erythrocytes (MN-PCEs) is determined by scoring a sufficient number of PCEs (e.g., 2000 per animal).
-
-
Data Analysis: A statistically significant, dose-dependent increase in the frequency of MN-PCEs in treated animals compared to controls indicates a positive result.
Carcinogenicity Bioassay
Long-term studies in rodents are conducted to evaluate the carcinogenic potential of a substance.
-
Test System: Typically conducted in two rodent species, such as Fischer 344 rats and B6C3F1 mice.[9]
-
Dosing: The test substance is administered in the diet or by other relevant routes of exposure for a major portion of the animals' lifespan (e.g., 104 weeks for rats).[9] Multiple dose groups and a control group are used.
-
Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are monitored regularly.
-
Pathology: At the end of the study, all animals are subjected to a complete necropsy. Tissues from all major organs are collected, preserved, and examined microscopically for neoplastic and non-neoplastic lesions.
-
Data Analysis: The incidence of tumors in the dosed groups is compared to that in the control group using appropriate statistical methods.
Conclusion
The available evidence suggests that this compound possesses genotoxic potential, likely mediated through metabolic activation to reactive intermediates that can damage DNA. While its carcinogenic potential has not been definitively established in rodent bioassays, the observed genotoxicity warrants a cautious approach. The primary metabolic pathway is likely N-acetylation, a detoxification route, but the formation of reactive species through other pathways cannot be ruled out. The induction of oxidative stress and subsequent activation of cellular signaling pathways such as MAPK and NF-κB may also contribute to its overall toxicity. Further research is needed to fully elucidate the specific metabolic pathways, identify the precise nature of the DNA adducts formed, and clarify the downstream signaling events to provide a more complete understanding of the mechanism of action of this compound in biological systems.
References
- 1. Association between oxidative DNA damage and the expression of 8-oxoguanine DNA glycosylase 1 in lung epithelial cells of neonatal rats exposed to hyperoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Acetylation of p-aminobenzoic acid and p-phenylenediamine in primary porcine urinary bladder epithelial cells and in the human urothelial cell line 5637 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 8-oxoguanine DNA glycosylase1–driven DNA repair --a paradoxical role in lung aging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro genotoxicity of para-phenylenediamine and its N-monoacetyl or N,N'-diacetyl metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Loss of Chloroplast GNAT Acetyltransferases Results in Distinct Metabolic Phenotypes in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MAPK Pathway Involved in Epidermal Terminal Differentiation of Normal Human Epidermal Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 8-Oxoguanine: from oxidative damage to epigenetic and epitranscriptional modification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Detection of DNA adducts by 32P-postlabeling and multifraction contact-transfer thin-layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ec.europa.eu [ec.europa.eu]
- 10. 32P-Postlabeling Analysis of DNA Adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 32P-postlabeling DNA damage assays: PAGE, TLC, and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Interaction of 2-Chloro-p-phenylenediamine Sulfate with Proteins and Nucleic Acids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chloro-p-phenylenediamine sulfate, a chemical primarily used in permanent hair dye formulations, has been the subject of toxicological and carcinogenic evaluation. Its biological activity is believed to stem from its interaction with key macromolecules, namely proteins and nucleic acids. This technical guide provides a comprehensive overview of the current understanding of these interactions, with a focus on quantitative data, experimental methodologies, and potential cellular consequences. Due to a scarcity of publicly available data specifically for this compound, this guide incorporates illustrative data and protocols from studies on the closely related compound, 4-Chloro-1,2-phenylenediamine (4-Cl-OPD), to provide a framework for research in this area.
Introduction
This compound is an aromatic amine that, like other phenylenediamines, can undergo oxidation to form reactive intermediates.[1] These intermediates are capable of covalently binding to proteins and nucleic acids, leading to a range of biological effects, including skin sensitization and potential genotoxicity.[1][2] Understanding the molecular interactions of this compound is crucial for assessing its safety profile and for the development of safer alternatives in cosmetic and other industries.
This guide summarizes the available data on the interaction of this compound and related compounds with proteins and nucleic acids. It details the experimental approaches used to characterize these interactions and visualizes the potential mechanisms and workflows involved.
Interaction with Proteins
The interaction of phenylenediamines with proteins, particularly serum albumin, is a key area of investigation due to the role of these proteins in transport and the potential for haptenization, leading to an immune response. Studies on the related compound 4-Chloro-1,2-phenylenediamine (4-Cl-OPD) have shown that it can induce structural changes and aggregation of human serum albumin (HSA).[1][3]
Quantitative Data on Protein Interaction
| Parameter | Value (Native HSA) | Value (4-Cl-OPD Modified HSA) | Method | Reference |
| Hydrodynamic Radius (Rh) | 4.2 ± 1.2 nm | 5.8 ± 1.3 nm, 32.2 ± 8.5 nm, 165.2 ± 59.8 nm | Dynamic Light Scattering (DLS) | [1][3] |
| Radius of Gyration (Rg) | ~2.69 nm | ~2.69 nm | Molecular Dynamics (MD) Simulation | [1] |
Table 1: Physicochemical parameters of Human Serum Albumin (HSA) upon interaction with 4-Chloro-1,2-phenylenediamine (4-Cl-OPD). The multiple Rh values for the modified HSA suggest the formation of different-sized aggregates.
Experimental Protocols for Studying Protein Interactions
The following protocols are based on methodologies used to study the interaction of 4-Cl-OPD with HSA and can be adapted for this compound.[1][3]
2.2.1. Protein Modification
-
Preparation of Solutions: Prepare a 15 µM solution of Human Serum Albumin (HSA) in 10 mM Phosphate Buffered Saline (PBS), pH 7.4. Prepare a 200 µM solution of the test compound (e.g., this compound) in the same buffer.
-
Incubation: Mix the HSA and test compound solutions and incubate for 24 hours at 37°C under sterile conditions.
-
Dialysis: Extensively dialyze the incubated solution against PBS to remove any unbound compound.
2.2.2. Dynamic Light Scattering (DLS)
-
Sample Preparation: Use native HSA and modified HSA solutions from the protein modification protocol.
-
Measurement: Analyze the samples using a DLS instrument to determine the hydrodynamic radius of the protein and any aggregates.
2.2.3. Raman Spectroscopy
-
Sample Preparation: Use native and modified HSA solutions.
-
Data Acquisition: Acquire Raman spectra using a spectrometer with a laser of 785 nm wavelength. Set the laser power to 5% and the exposure time to 30 seconds.
-
Analysis: Analyze the spectra for changes in the Amide-I band (around 1655 cm-1) and other regions indicative of secondary structure alterations.[1]
2.2.4. SDS-PAGE Analysis
-
Sample Preparation: Mix protein samples with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Electrophoresis: Run the samples on a polyacrylamide gel.
-
Staining: Stain the gel with Coomassie Brilliant Blue to visualize protein bands and any high-molecular-weight aggregates.
Interaction with Nucleic Acids
The genotoxic potential of phenylenediamines is linked to their ability to form adducts with DNA, which can lead to mutations if not repaired.[4]
Quantitative Data on Nucleic Acid Interaction
Specific binding constants for the interaction of this compound with DNA are not well-documented in public literature. However, related compounds have been shown to form DNA adducts.[4]
Experimental Protocols for Studying Nucleic Acid Interactions
The following protocols are standard methods for assessing the interaction of small molecules with DNA.
3.2.1. Plasmid Nicking Assay
-
Reaction Mixture: Prepare a reaction mixture containing pBR322 plasmid DNA, the test compound at various concentrations, and a reactive oxygen species (ROS) generating system (if investigating oxidative damage) in a suitable buffer.
-
Incubation: Incubate the mixture at 37°C for a specified time.
-
Electrophoresis: Analyze the samples on an agarose gel.
-
Visualization: Stain the gel with ethidium bromide and visualize under UV light to observe the conversion of supercoiled DNA to nicked and linear forms, indicating DNA damage.[1]
3.2.2. 32P-Postlabeling for DNA Adduct Detection
-
DNA Isolation: Isolate DNA from cells or tissues treated with the test compound.
-
DNA Hydrolysis: Digest the DNA to individual nucleotides using micrococcal nuclease and spleen phosphodiesterase.
-
Adduct Enrichment: Enrich the adducted nucleotides.
-
32P-Labeling: Label the 3'-phosphate of the adducted nucleotides with 32P from [γ-32P]ATP using T4 polynucleotide kinase.
-
Chromatography: Separate the 32P-labeled adducts by multidimensional thin-layer chromatography (TLC).
Signaling Pathways and Cellular Effects
While specific signaling pathways affected by this compound are not well-elucidated, studies on the parent compound, p-phenylenediamine, suggest potential involvement of pathways related to apoptosis and cellular stress. For instance, p-phenylenediamine has been shown to induce apoptosis through the generation of reactive oxygen species (ROS) and the inhibition of NF-κB, mTOR, and Wnt signaling pathways in human urothelial cells.[6]
Visualizations
Experimental Workflow for Protein Interaction Analysis
Workflow for studying protein-compound interactions.
Hypothetical Genotoxicity Pathway
Potential mechanism of genotoxicity.
Conclusion
The interaction of this compound with proteins and nucleic acids is a critical aspect of its toxicological profile. While direct quantitative data for this specific compound is limited, research on analogous aromatic amines provides a valuable framework for investigation. The methodologies outlined in this guide, from biophysical characterization of protein interactions to the detection of DNA adducts, offer a robust approach for researchers in this field. Future studies should focus on generating specific binding data for this compound and elucidating the precise signaling pathways it perturbs to better understand its biological impact and to inform risk assessment and the development of safer alternatives.
References
- 1. Frontiers | 4-Chloro-1,2-phenylenediamine induced structural perturbation and genotoxic aggregation in human serum albumin [frontiersin.org]
- 2. Buy this compound | 61702-44-1 [smolecule.com]
- 3. 4-Chloro-1,2-phenylenediamine induced structural perturbation and genotoxic aggregation in human serum albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-chloro-o-phenylenediamine induces a dose-related increase in G:C > T:A transversions and one major DNA adduct in the liver of Big Blue mice after 26 weeks in feed treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Formation of Covalent DNA Adducts by Enzymatically Activated Carcinogens and Drugs In Vitro and Their Determination by 32P-postlabeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Troubleshooting coupled in vitro transcription–translation system derived from Escherichia coli cells: synthesis of high-yield fully active proteins - PMC [pmc.ncbi.nlm.nih.gov]
Cytotoxic Effects of 2-Chloro-p-phenylenediamine Sulfate Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the cytotoxic effects of 2-Chloro-p-phenylenediamine (2-Cl-pPDA) sulfate and its derivatives. This document synthesizes available data on in vivo and in vitro toxicity, outlines detailed experimental protocols for assessing cytotoxicity, and explores the potential signaling pathways involved in the cellular response to these compounds.
Quantitative Cytotoxicity Data
Quantitative data on the cytotoxicity of 2-Chloro-p-phenylenediamine and its derivatives is limited in the public domain. The available information primarily consists of in vivo studies and phototoxicity assessments of related isomers.
In Vivo Toxicity of 2-Chloro-p-phenylenediamine Sulfate
An oral subchronic toxicity study in Fischer 344 rats and B6C3F1 mice provides the most direct quantitative data on the in vivo effects of this compound.
Table 1: In Vivo Effects of Dietary this compound in Rats and Mice
| Species | Concentration in Feed | Observation |
| Rat (Fischer 344) | 1% | Death of all 5 male rats and 1 female rat. |
| 0.3% | No deaths, but mean body weight gain was depressed.[1] | |
| Mouse (B6C3F1) | 1% | Death of one male mouse; no female deaths. |
| 0.3% | No deaths, but mean body weight gain was depressed.[1] |
Data from an oral subchronic toxicity test.[1]
In Vitro Photocytotoxicity of a Phenylenediamine Derivative
A study on the phototoxicity of phenylenediamine derivatives in human skin keratinocytes provides some insight into the potential for light-induced cytotoxicity. While not directly pertaining to 2-Chloro-p-phenylenediamine, the data on a positional isomer, 4-chloro-1,2-phenylenediamine (4-Cl-OPD), is presented here.
Table 2: Photocytotoxicity of 4-Chloro-1,2-phenylenediamine in Human Skin Keratinocytes
| Compound | Concentration (µM) | Condition | Result |
| 4-Chloro-1,2-phenylenediamine (4-Cl-OPD) | up to 1000 | Without light irradiation | Not toxic.[2] |
| 1000 | With light irradiation | Significant decrease in cell viability.[2] |
The study used an MTT assay to determine cell viability.[2]
Inferred Mechanisms of Cytotoxicity and Signaling Pathways
Direct studies on the signaling pathways activated by 2-Chloro-p-phenylenediamine are scarce. However, research on the closely related compound para-phenylenediamine (PPD) and the positional isomer 4-chloro-1,2-phenylenediamine provides strong indications of the likely mechanisms of action, which are centered around the induction of oxidative stress and apoptosis.
Induction of Apoptosis via Reactive Oxygen Species (ROS)
Studies on PPD and 4-chloro-1,2-phenylenediamine suggest that a primary mechanism of cytotoxicity is the generation of reactive oxygen species (ROS) within the cell.[3][4][5] This oxidative stress can lead to damage of cellular components, including lipids, proteins, and DNA, ultimately triggering programmed cell death, or apoptosis.
Activation of Mitogen-Activated Protein Kinase (MAPK) Pathway
The MAPK signaling pathways are crucial regulators of cellular processes, including apoptosis. Research on PPD has shown that its cytotoxic effects involve the activation of the p38 and c-Jun N-terminal kinase (JNK) pathways, both of which are key mediators of the apoptotic response to cellular stress.[3]
Involvement of the NF-κB Pathway
The NF-κB pathway is a critical regulator of the cellular inflammatory response and cell survival. Studies on PPD suggest that its cytotoxic mechanism may also involve the inhibition of the NF-κB signaling pathway, further promoting apoptosis.[5]
Caspase Activation
The execution of apoptosis is mediated by a family of proteases called caspases. The apoptotic signaling cascades initiated by ROS and MAPK activation are known to converge on the activation of executioner caspases, such as caspase-3, which then cleave a variety of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis. Studies on 4-chloro-1,2-phenylenediamine have indicated the activation of both intrinsic and extrinsic caspase pathways.[4]
Caption: Inferred signaling pathway for cytotoxicity.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to assess the cytotoxic effects of chemical compounds.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
96-well microtiter plates
-
Test compound (this compound derivative)
-
Appropriate cell line and culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivative. Include untreated cells as a negative control and a known cytotoxic agent as a positive control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[6]
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against the compound concentration.
Caption: MTT assay experimental workflow.
Apoptosis Detection: Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Flow cytometer
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Treated and control cells
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Preparation: Induce apoptosis in the target cells by treating them with the this compound derivative for the desired time. Harvest both adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Caption: Annexin V & PI staining workflow.
Nuclear Morphology Assessment: Hoechst Staining
Hoechst 33342 is a fluorescent stain that binds to DNA and is used to visualize nuclear morphology. Apoptotic cells typically exhibit condensed or fragmented nuclei.
Materials:
-
Fluorescence microscope
-
Hoechst 33342 solution (1 mg/mL in water)
-
Treated and control cells on coverslips or in imaging plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Culture and Treatment: Culture cells on coverslips or in imaging-compatible plates and treat with the test compound.
-
Staining:
-
Remove the culture medium and wash the cells once with PBS.
-
Add Hoechst 33342 staining solution (typically diluted to 1 µg/mL in PBS or medium) to the cells and incubate for 10-15 minutes at 37°C, protected from light.[7]
-
-
Washing: Remove the staining solution and wash the cells twice with PBS.
-
Imaging: Mount the coverslips or view the plate under a fluorescence microscope using a UV filter set.
-
Analysis: Observe and quantify the percentage of cells with condensed or fragmented nuclei, which are indicative of apoptosis.
Conclusion
The available data suggests that this compound and its derivatives possess cytotoxic potential, likely mediated through the induction of oxidative stress and apoptosis. While direct in vitro cytotoxicity data for 2-Cl-pPDA is limited, studies on related phenylenediamines provide a strong foundation for understanding its potential mechanisms of action, implicating the involvement of ROS generation and the MAPK and NF-κB signaling pathways. Further research is warranted to establish a more comprehensive cytotoxicity profile for these compounds, including the determination of IC50 values in a variety of cell lines and a more direct elucidation of the signaling pathways involved. The experimental protocols provided in this guide offer a robust framework for conducting such investigations.
References
- 1. Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay | PLOS One [journals.plos.org]
- 2. Phototoxicity of Phenylenediamine Hair Dye Chemicals in Salmonella typhimurium TA102 and Human Skin Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Apoptosis induced by para-phenylenediamine involves formation of ROS and activation of p38 and JNK in chang liver cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. para-Phenylenediamine induces apoptosis through activation of reactive oxygen species-mediated mitochondrial pathway, and inhibition of the NF-κB, mTOR, and Wnt pathways in human urothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. atcc.org [atcc.org]
- 7. med.upenn.edu [med.upenn.edu]
Beyond the Salon: A Technical Guide to the Research Applications of 2-Chloro-p-phenylenediamine Sulfate
For Immediate Release
[SHANGHAI, CN – December 23, 2025] – While widely recognized for its role in the cosmetics industry, 2-Chloro-p-phenylenediamine sulfate (2-Cl-p-PDA sulfate) and its free base form, 2-chloro-p-phenylenediamine (2-Cl-p-PDA), offer significant potential as versatile building blocks in advanced materials science and medicinal chemistry. This technical guide explores the prospective research applications of this compound beyond its use as a hair dye ingredient, providing detailed experimental frameworks and outlining its utility for researchers, scientists, and drug development professionals.
Historically, the application of 2-Cl-p-PDA sulfate has been predominantly in oxidative hair dye formulations.[1][2] However, its inherent chemical structure—an aromatic diamine with a strategically placed chloro substituent—makes it a valuable precursor for the synthesis of high-performance polymers and biologically active heterocyclic compounds.
Core Research Applications
The primary non-cosmetic research applications for 2-Cl-p-PDA sulfate can be categorized into two major fields: Polymer Chemistry and Medicinal Chemistry. The presence of two amine functional groups allows for polycondensation reactions, while the aromatic ring and chloro-substituent provide a scaffold for creating diverse molecular architectures with unique properties.
Polymer Chemistry: Synthesis of Advanced Polyamides (Aramids)
Aromatic polyamides, or aramids, are a class of high-performance polymers known for their exceptional strength, thermal stability, and chemical resistance. The most famous example, Kevlar®, is synthesized from p-phenylenediamine and terephthaloyl chloride.[3] By substituting p-phenylenediamine with 2-chloro-p-phenylenediamine, researchers can synthesize novel aramids with modified properties. The chlorine atom can alter chain packing and intermolecular interactions, potentially improving solubility and processability without significantly compromising thermal performance.[4]
Quantitative Data: Comparative Polymer Properties
While specific data for a 2-Cl-p-PDA-based aramid is not extensively published, the following table provides typical properties for a standard aramid like Kevlar® to serve as a benchmark for research and development. The introduction of a chloro-substituent would be expected to modify these values.
| Property | Typical Value for Aramid (e.g., Kevlar® 49) | Expected Impact of 2-Chloro-p-PDA |
| Tensile Strength | 3.6 GPa | Potentially slightly lower due to disruption of chain packing |
| Tensile Modulus | 131 GPa | Potentially slightly lower |
| Elongation at Break | 2.8% | Potentially slightly higher |
| Glass Transition Temp. (Tg) | > 300 °C | May be slightly reduced |
| Decomposition Temp. | ~500 °C | Expected to remain high |
| Solubility | Insoluble in most organic solvents | Potentially improved in solvents like NMP, DMAc |
Experimental Protocol: Synthesis of a 2-Chloro-Aramid
This protocol describes the low-temperature solution polycondensation of 2-chloro-p-phenylenediamine with terephthaloyl chloride.
Materials:
-
2-Chloro-p-phenylenediamine (free base, derived from the sulfate salt)
-
Terephthaloyl chloride (TPC)
-
N-methyl-2-pyrrolidone (NMP), anhydrous
-
Calcium chloride (CaCl₂), anhydrous
-
Pyridine, anhydrous
-
Methanol
-
Nitrogen gas
Procedure:
-
Solvent Preparation: In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve anhydrous CaCl₂ in anhydrous NMP to a final concentration of 2-4% (w/v).
-
Monomer Dissolution: Add an equimolar amount of 2-chloro-p-phenylenediamine to the NMP/CaCl₂ solvent and stir under a nitrogen atmosphere until fully dissolved.
-
Polymerization: Cool the solution to 0°C using an ice bath. Slowly add an equimolar amount of solid terephthaloyl chloride to the stirred solution.
-
Reaction: Allow the reaction to proceed at 0-5°C for 1 hour, then let it warm to room temperature and continue stirring for 3-4 hours. The solution will become highly viscous.
-
Neutralization: Add a small amount of anhydrous pyridine to neutralize the HCl byproduct.
-
Precipitation: Extrude the viscous polymer solution into a blender containing methanol to precipitate the aramid polymer.
-
Washing: Wash the precipitated polymer crumb thoroughly with water and then with methanol to remove solvent and salts.
-
Drying: Dry the final polymer in a vacuum oven at 80-100°C to a constant weight.
Medicinal Chemistry: Precursor to Benzimidazole Derivatives
Benzimidazoles are a prominent class of heterocyclic compounds that form the core structure of numerous pharmaceuticals with a wide range of biological activities, including antifungal, anticancer, and anti-inflammatory properties.[5][6] The synthesis of 2-substituted benzimidazoles is commonly achieved through the condensation of an o-phenylenediamine with an aldehyde or carboxylic acid.[7] 2-Chloro-p-phenylenediamine can serve as a precursor to 5- or 6-chloro-substituted benzimidazoles, which can then be further functionalized. The chlorine atom can act as a key pharmacophore or as a handle for further synthetic transformations (e.g., cross-coupling reactions).
Quantitative Data: Biological Activity of Relevant Benzimidazoles
The following table presents IC₅₀ (half-maximal inhibitory concentration) or EC₅₀ (half-maximal effective concentration) values for representative chloro-substituted benzimidazole derivatives from the literature to illustrate the potential biological activity of compounds derived from 2-Cl-p-PDA.
| Compound Class | Target Organism/Cell Line | Biological Activity | IC₅₀ / EC₅₀ (µM) |
| Chloro-substituted Benzimidazole | Botrytis cinerea (fungus) | Antifungal | 18.27 - 36.12 |
| Chloro-substituted Benzimidazole | Sclerotinia sclerotiorum (fungus) | Antifungal | ~10 - 20 |
| Dinitro-substituted Benzamide | Bacillus subtilis (bacteria) | Antibacterial | 1.27 |
| Dichloro-substituted Benzamide | HCT116 (Human Colon Cancer) | Anticancer | 4.53 - 5.85 |
Data is for analogous compounds and serves as a predictive reference for derivatives of 2-Cl-p-PDA.[5][8]
Experimental Protocol: Synthesis of a 2-Aryl-5-chlorobenzimidazole
This protocol outlines the synthesis of a benzimidazole derivative via the condensation of 2-chloro-p-phenylenediamine with an aromatic aldehyde.
Materials:
-
2-Chloro-p-phenylenediamine (free base)
-
Aromatic aldehyde (e.g., 4-methoxybenzaldehyde)
-
Ethanol
-
p-Toluenesulfonic acid (p-TSA) or another suitable catalyst
-
Sodium bicarbonate solution, saturated
-
Ethyl acetate
-
Brine
Procedure:
-
Reactant Setup: In a round-bottom flask, dissolve 2-chloro-p-phenylenediamine (1 equivalent) and the aromatic aldehyde (1 equivalent) in ethanol.
-
Catalysis: Add a catalytic amount of p-TSA (0.1 equivalents) to the solution.
-
Reaction: Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Extraction: Redissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude benzimidazole derivative by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.
Other Potential Research Areas
Beyond these primary applications, 2-Cl-p-PDA is a valuable intermediate for other research pursuits:
-
Pharmaceutical Synthesis: It has been cited as a potential intermediate in the synthesis of the anticancer drug etoposide.[9]
-
Azo Dye Synthesis: While its use in hair dyes is well-known, it can also be used to synthesize azo dyes for applications in textiles, paper, and as analytical reagents where specific chromophoric properties are required.[9]
-
Conducting Polymers: Phenylenediamines can be polymerized to form conducting polymers. 2-Cl-p-PDA could be used to synthesize novel conducting polymers with modified electronic properties and processability.[2][10]
Conclusion
This compound is more than a cosmetic ingredient; it is a versatile and valuable chemical for advanced research. Its potential applications in synthesizing high-performance aramids and biologically active benzimidazoles present significant opportunities for innovation in materials science and drug discovery. The experimental frameworks provided in this guide offer a starting point for researchers to explore the untapped potential of this readily available compound. Further investigation into these areas is warranted to fully characterize the derivatives of 2-Cl-p-PDA and unlock their promising properties.
References
- 1. 2-Chloro-1,4-diaminobenzene | 615-66-7 | Benchchem [benchchem.com]
- 2. ijasrm.com [ijasrm.com]
- 3. hipfiber.com [hipfiber.com]
- 4. dspace.ncl.res.in [dspace.ncl.res.in]
- 5. Synthesis and biological activity of novel benzimidazole derivatives as potential antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. jchemrev.com [jchemrev.com]
- 8. 4-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)benzamides: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nanotrun.com [nanotrun.com]
- 10. ijres.org [ijres.org]
Spectroscopic Analysis of 2-Chloro-p-phenylenediamine Sulfate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data (UV-Vis and IR) for 2-Chloro-p-phenylenediamine sulfate, a compound commonly used in oxidative hair dye formulations. The guide details experimental protocols for acquiring this data and presents a logical workflow for the analysis of products containing this substance.
Spectroscopic Data
The following tables summarize the key spectroscopic data for 2-Chloro-p-phenylenediamine and its sulfate salt.
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis absorption data for the free base, 2-Chloro-p-phenylenediamine, provides insight into the electronic transitions of the molecule. The sulfate salt is expected to have a very similar UV-Vis profile in a neutral or acidic aqueous solution.
| Parameter | Value | Reference |
| λmax 1 | 245 nm | [1] |
| λmax 2 | 307 nm | [1] |
Infrared (IR) Spectroscopy
An ATR-IR spectrum for this compound is available from commercial suppliers like Aldrich.[2] While the full dataset is not publicly available, the expected characteristic IR absorption bands for this aromatic amine sulfate can be predicted based on established group frequencies.
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Intensity |
| 3300-3500 | N-H (Amine) | Asymmetric & Symmetric Stretch | Medium-Strong |
| 3000-3100 | C-H (Aromatic) | Stretch | Medium |
| 1600-1650 | N-H (Amine) | Scissoring (Bending) | Medium-Strong |
| 1500-1585 | C=C (Aromatic) | Ring Stretch | Medium |
| 1335-1250 | C-N (Aromatic Amine) | Stretch | Strong |
| 1000-1200 | S=O (Sulfate) | Stretch | Strong |
| 800-860 | C-H (Aromatic) | Out-of-plane Bend | Strong |
| ~750 | C-Cl | Stretch | Strong |
Experimental Protocols
Detailed methodologies for obtaining the UV-Vis and IR spectroscopic data are provided below.
UV-Visible Spectroscopy Protocol
This protocol outlines the steps for obtaining a UV-Vis spectrum of this compound in solution.
-
Instrumentation : A dual-beam UV-Vis spectrophotometer is required.
-
Sample Preparation :
-
Accurately weigh a small amount of this compound analytical standard.
-
Dissolve the sample in a suitable solvent, such as deionized water or ethanol, to a known concentration (e.g., 10 µg/mL). The solvent should be transparent in the UV-Vis region of interest.
-
Prepare a blank solution using the same solvent.
-
-
Instrument Setup :
-
Turn on the spectrophotometer and allow the lamps to warm up for at least 20 minutes to ensure a stable output.
-
Set the desired wavelength range for the scan (e.g., 200-400 nm).
-
-
Baseline Correction :
-
Fill a quartz cuvette with the blank solvent.
-
Place the cuvette in the reference and sample holders and run a baseline correction to zero the instrument.
-
-
Sample Measurement :
-
Rinse the sample cuvette with the prepared sample solution before filling it.
-
Place the sample cuvette in the sample holder.
-
Initiate the scan to record the absorbance spectrum.
-
-
Data Analysis :
-
Identify the wavelengths of maximum absorbance (λmax).
-
If performing quantitative analysis, create a calibration curve using a series of standards of known concentrations.
-
Fourier-Transform Infrared (FTIR) Spectroscopy Protocol
This protocol details the acquisition of an IR spectrum of solid this compound using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation : An FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond or germanium crystal) is used.
-
Sample Preparation :
-
Place a small amount of the powdered this compound directly onto the ATR crystal. No further sample preparation is typically needed for a solid sample.
-
-
Instrument Setup and Background Scan :
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Run a background scan with the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove interference from atmospheric CO2 and water vapor.
-
-
Sample Measurement :
-
Apply pressure to the sample using the ATR's pressure arm to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.
-
-
Data Analysis :
-
Process the resulting spectrum (e.g., baseline correction).
-
Identify and label the characteristic absorption peaks corresponding to the functional groups present in the molecule.
-
Workflow for Analysis of this compound in a Hair Dye Product
The following diagram illustrates a typical workflow for the identification and quantification of this compound in a commercial hair dye formulation. This process is crucial for quality control and regulatory compliance.
The logical flow for analyzing a hair dye product begins with extracting the analyte from the complex product matrix. This is followed by both qualitative (FTIR) and quantitative (UV-Vis) analysis. The data is then compared against a reference standard to confirm the identity and determine the concentration of this compound in the final product. This ensures the product meets safety and quality standards.
References
In-Depth Technical Guide: 2-Chloro-p-phenylenediamine Sulfate
Core Topic: A comprehensive examination of the chemical, toxicological, and analytical profile of 2-Chloro-p-phenylenediamine sulfate.
Audience: This guide is intended for researchers, scientists, and drug development professionals interested in the properties and potential biological effects of aromatic amines used in consumer products.
Introduction
This compound is an organic compound that presents as a light gray or lavender powder.[1] It is a salt of 2-chloro-p-phenylenediamine, a derivative of p-phenylenediamine.[1] This compound is primarily utilized as a precursor in oxidative hair dye formulations, where it reacts with an oxidizing agent to form permanent hair color.[1] Due to its widespread use in cosmetics and the potential for human exposure, a thorough understanding of its toxicological profile and analytical determination is crucial.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Appearance | Light gray or lavender powder | [1] |
| Molecular Formula | C₆H₉ClN₂O₄S | [1] |
| Molecular Weight | 240.66 g/mol | [1] |
| CAS Number | 61702-44-1 | [2] |
| Melting Point | 251-253 °C | |
| Solubility | Soluble in water and ethanol | [1] |
Mechanism of Action in Hair Dyes
This compound functions as a primary intermediate in oxidative hair dye systems. The process of hair dyeing with this compound involves a chemical reaction initiated by an oxidizing agent, typically hydrogen peroxide, in an alkaline environment.
The alkaline agent swells the hair cuticle, allowing the small molecules of this compound, the coupler, and hydrogen peroxide to penetrate into the hair cortex. Inside the cortex, hydrogen peroxide oxidizes the this compound to a reactive intermediate. This intermediate then reacts with coupler molecules to form large, colored dye molecules that become trapped within the hair, resulting in a permanent color change.
Toxicological Profile
The toxicological effects of this compound have been evaluated in various studies, including assessments of acute and chronic toxicity, skin and eye irritation, and sensitization potential.
Acute and Subchronic Oral Toxicity
Subchronic oral toxicity studies have been conducted on Fischer 344 rats and B6C3F1 mice. The compound was incorporated into the feed at various concentrations.
| Species | Dose Concentration (%) | Observation | Reference |
| Rat (Male) | 1.0 | All animals died | [3] |
| Rat (Female) | 1.0 | One animal died | [3] |
| Rat (Male) | 0.3 | No deaths, 10.4% depression in mean body weight gain | [3] |
| Rat (Female) | 0.3 | No deaths, 6.4% depression in mean body weight gain | [3] |
| Mouse (Male) | 1.0 | One animal died, 3.8% depression in mean body weight | [3] |
| Mouse (Female) | 1.0 | No deaths, 14.4% depression in mean body weight | [3] |
| Mouse (Female) | 0.3 | No deaths, 16.1% depression in mean body weight | [3] |
Dermal and Ocular Irritation
Studies on albino rabbits indicated that a 2.5% aqueous solution of 2-Chloro-p-phenylenediamine produced at most, only mild conjunctival inflammation in the eye.[3] In a patch test on both abraded and intact skin of albino rabbits, a 2.5% solution of the compound showed no reaction.[3]
Skin Sensitization
2-Chloro-p-phenylenediamine was found to be a strong sensitizer in a maximization test conducted on guinea pigs.[3]
Carcinogenicity
A bioassay for the possible carcinogenicity of this compound was conducted by the National Cancer Institute. Fischer 344 rats and B6C3F1 mice were administered the compound in their feed for up to 107 weeks. The study concluded that there was insufficient evidence to determine the carcinogenicity of this compound in either rats or mice under the conditions of the bioassay.[4]
Proposed Signaling Pathway for Toxicity
While the specific signaling pathways for this compound toxicity are not extensively elucidated, studies on the closely related compound p-phenylenediamine (PPD) provide a plausible model. The proposed pathway involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cellular damage and apoptosis.
Experimental Protocols
Subchronic Oral Toxicity Study (NTP Bioassay)
This protocol is a summary of the methodology used in the National Toxicology Program bioassay of this compound.
-
Test Animals: Fischer 344 rats and B6C3F1 mice are typically used.
-
Housing and Diet: Animals are housed in controlled environments with a standard diet, except for the addition of the test compound.
-
Dose Preparation and Administration: this compound is mixed into the feed at specified concentrations.
-
Observations: Animals are observed daily for clinical signs of toxicity. Body weights and food consumption are recorded weekly.
-
Necropsy and Histopathology: At the end of the study period, all animals are subjected to a complete gross necropsy. Tissues are collected, preserved, and examined microscopically.
Skin Sensitization: Maximization Test
The Magnusson and Kligman maximization test is a method to assess the potential of a substance to cause skin sensitization.
-
Induction Phase:
-
Intradermal injections of the test substance (with and without adjuvant) and adjuvant alone are administered to the shaved dorsal skin of guinea pigs.
-
One week later, the test substance in a suitable vehicle is applied topically to the same area and covered with an occlusive dressing for 48 hours.
-
-
Challenge Phase:
-
Two weeks after the induction, the animals are challenged with a non-irritating concentration of the test substance applied topically to a naive site.
-
The challenge sites are observed for erythema and edema at 24, 48, and 72 hours after patch removal.
-
Analytical Determination by HPLC
High-Performance Liquid Chromatography (HPLC) is a common method for the quantification of this compound in cosmetic products.
-
Sample Preparation: A known weight of the cosmetic product is extracted with a suitable solvent, such as a methanol/water mixture. The extraction may be facilitated by sonication or vortexing.
-
Chromatographic Conditions:
-
Column: A reversed-phase column (e.g., C18) is typically used.
-
Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., ammonium acetate or formic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detection: UV detection at a wavelength of approximately 240-290 nm or mass spectrometry for higher selectivity and sensitivity.
-
-
Quantification: The concentration of this compound in the sample is determined by comparing the peak area from the sample chromatogram to a calibration curve generated from standards of known concentrations.
Conclusion
This compound is a key ingredient in oxidative hair dyes with a well-documented toxicological profile. While it is an effective hair colorant, it is also a potent skin sensitizer. The available data suggest that under the current conditions of use, it is considered safe; however, its potential for toxicity warrants careful handling and adherence to safety guidelines. The proposed mechanism of toxicity, involving oxidative stress, provides a framework for further investigation into the molecular effects of this compound. Standardized analytical methods, such as HPLC, are essential for monitoring its presence and concentration in consumer products to ensure regulatory compliance and consumer safety.
References
Methodological & Application
Synthesis of 2-Chloro-p-phenylenediamine Sulfate from p-Phenylenediamine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive overview and detailed protocol for the synthesis of 2-Chloro-p-phenylenediamine sulfate, a valuable intermediate in the pharmaceutical and dye industries. The synthesis is a multi-step process commencing with the protection of the amino groups of p-phenylenediamine by acetylation, followed by selective chlorination of the resulting diacetyl intermediate. Subsequent hydrolysis removes the acetyl protecting groups to yield 2-chloro-p-phenylenediamine, which is then converted to its stable sulfate salt. This application note outlines the chemical pathway, detailed experimental procedures, and quantitative data to guide researchers in the successful synthesis of this compound.
Introduction
2-Chloro-p-phenylenediamine and its sulfate salt are important chemical intermediates used in the synthesis of various organic molecules, including pharmaceuticals, hair dyes, and pigments. The introduction of a chlorine atom onto the p-phenylenediamine ring modifies its chemical properties and reactivity, making it a versatile building block in organic synthesis. The sulfate salt form enhances the stability and handling of the otherwise easily oxidized free amine.
The synthesis of this compound from p-phenylenediamine presents a challenge in achieving selective monochlorination due to the activating nature of the two amino groups, which can lead to multiple chlorination products. To overcome this, a common and effective strategy involves the temporary protection of the amino groups. Acetylation is a frequently employed protection method that deactivates the aromatic ring, allowing for more controlled and selective chlorination. Following the chlorination step, the protecting acetyl groups are removed by hydrolysis, and the resulting 2-chloro-p-phenylenediamine is converted to its sulfate salt for improved stability.
This document details a robust protocol for this multi-step synthesis, providing clear instructions and quantifiable data for each stage of the process.
Chemical Reaction Pathway
The overall synthetic route from p-phenylenediamine to this compound is depicted below.
Figure 1: Synthetic pathway for this compound.
Experimental Protocols
This section provides detailed experimental procedures for each step of the synthesis.
Step 1: Synthesis of 1,4-Diacetylamino-benzene (Protection)
Objective: To protect the amino groups of p-phenylenediamine by acetylation.
Materials:
-
p-Phenylenediamine
-
Acetic anhydride
-
Anhydrous sodium acetate
-
Water
-
Ethanol
Procedure:
-
In a suitable reaction vessel, a mixture of p-phenylenediamine (1 equivalent), anhydrous sodium acetate (0.2 equivalents), and acetic anhydride (2.2 equivalents) is prepared.
-
The mixture is heated at reflux for 30 minutes.
-
After reflux, the reaction mixture is poured into cold water.
-
The precipitated solid is collected by filtration, washed thoroughly with water, and then with a small amount of cold ethanol.
-
The crude product is purified by recrystallization from ethanol to yield 1,4-diacetylamino-benzene as a white crystalline solid.
Step 2: Synthesis of 2-Chloro-1,4-diacetylamino-benzene (Chlorination)
Objective: To selectively monochlorinate the protected p-phenylenediamine.
Materials:
-
1,4-Diacetylamino-benzene
-
Glacial acetic acid
-
Sulfuryl chloride (SO₂Cl₂)
Procedure:
-
1,4-Diacetylamino-benzene (1 equivalent) is dissolved in glacial acetic acid in a reaction flask.
-
The solution is cooled in an ice bath.
-
A solution of sulfuryl chloride (1 equivalent) in glacial acetic acid is added dropwise to the cooled solution while maintaining the temperature below 10 °C.
-
After the addition is complete, the reaction mixture is stirred at room temperature for 1 hour.
-
The mixture is then poured into ice water.
-
The precipitated product is collected by filtration, washed with water until the filtrate is neutral, and dried to obtain crude 2-chloro-1,4-diacetylamino-benzene.
Step 3: Synthesis of 2-Chloro-p-phenylenediamine (Deprotection)
Objective: To remove the acetyl protecting groups to yield the free amine.
Materials:
-
2-Chloro-1,4-diacetylamino-benzene
-
Ethanol
-
Concentrated hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH) solution
-
Ethyl ether
Procedure:
-
A mixture of crude 2-chloro-1,4-diacetylamino-benzene (1 equivalent), ethanol, and concentrated hydrochloric acid is heated at reflux for 2 hours.
-
The reaction mixture is then cooled, and the solvent is removed under reduced pressure.
-
The residue is dissolved in water and neutralized with a sodium hydroxide solution.
-
The aqueous solution is extracted with ethyl ether.[1]
-
The ether extracts are combined, dried over a suitable drying agent (e.g., anhydrous sodium sulfate), and the solvent is evaporated to yield crude 2-chloro-p-phenylenediamine.
Step 4: Synthesis of this compound (Salt Formation)
Objective: To convert the free amine to its more stable sulfate salt.
Procedure:
-
2-chloro-1,4-phenylenediamine is combined with one molar equivalent of sulfuric acid to form the sulfate salt.[2]
-
The resulting precipitate, this compound, is collected by filtration, washed with a suitable solvent (e.g., cold ethanol), and dried.
Data Presentation
The following table summarizes the quantitative data for the synthesis of this compound.
| Step | Reactant | Molar Ratio | Reagent/Solvent | Reaction Time | Reaction Temperature | Product | Physical Appearance |
| 1 | p-Phenylenediamine | 1 | Acetic Anhydride (2.2 eq), Sodium Acetate (0.2 eq) | 30 min | Reflux | 1,4-Diacetylamino-benzene | White crystalline solid |
| 2 | 1,4-Diacetylamino-benzene | 1 | Sulfuryl Chloride (1 eq), Acetic Acid | 1 hour | < 10 °C then RT | 2-Chloro-1,4-diacetylamino-benzene | - |
| 3 | 2-Chloro-1,4-diacetylamino-benzene | 1 | HCl, Ethanol | 2 hours | Reflux | 2-Chloro-p-phenylenediamine | - |
| 4 | 2-Chloro-p-phenylenediamine | 1 | Sulfuric Acid (1 eq) | - | - | This compound | Light gray or lavender powder[2] |
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the experimental protocol.
Figure 2: Experimental workflow for the synthesis of this compound.
Safety Precautions
-
p-Phenylenediamine and its derivatives are toxic and can be skin and respiratory irritants. Handle these chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Acetic anhydride is corrosive and a lachrymator. Handle with care.
-
Sulfuryl chloride is a corrosive and toxic liquid. It reacts violently with water. All manipulations should be carried out in a fume hood.
-
Concentrated acids (hydrochloric and sulfuric acid) are highly corrosive. Handle with extreme care.
-
Always add acid to water, never the other way around.
-
Dispose of all chemical waste according to institutional safety guidelines.
Conclusion
The multi-step synthesis of this compound from p-phenylenediamine via a diacetyl-protected intermediate is a reliable method for obtaining this valuable compound with good selectivity. The provided protocols and data offer a comprehensive guide for researchers in the field of organic synthesis and drug development. Careful adherence to the experimental procedures and safety precautions is essential for a successful and safe synthesis.
References
Synthesis of 2-Chloro-p-phenylenediamine Sulfate: A Detailed Examination of Chlorination and Sulfation Pathways
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of 2-Chloro-p-phenylenediamine sulfate, a key intermediate in the manufacturing of various organic molecules, including hair dyes and pigments. The synthesis primarily proceeds through two distinct routes: the direct chlorination of p-phenylenediamine and the reduction of o-chloro-p-nitroaniline, both culminating in a final sulfation step to yield the desired salt. This document outlines the methodologies for these critical transformations, presenting quantitative data and detailed experimental procedures to aid in laboratory-scale synthesis and process development.
Two Primary Synthetic Routes
The synthesis of this compound can be approached via two main pathways, each with its own set of advantages and considerations.
Route 1: Direct Chlorination of p-Phenylenediamine
This route involves the direct electrophilic aromatic substitution of p-phenylenediamine using a suitable chlorinating agent, followed by the formation of the sulfate salt. While conceptually straightforward, controlling the selectivity of the chlorination to obtain the desired 2-chloro isomer is a critical challenge.
Route 2: Reduction of o-Chloro-p-nitroaniline
This alternative and often preferred industrial method begins with the catalytic hydrogenation of o-chloro-p-nitroaniline to produce 2-chloro-p-phenylenediamine. This intermediate is then converted to its sulfate salt. This route can offer higher selectivity and purity of the final product.
Experimental Protocols
Route 1: Direct Chlorination and Sulfation (General Procedure)
Detailed experimental protocols for the direct, selective chlorination of p-phenylenediamine are not extensively reported in readily available literature, likely due to challenges in controlling the reaction to achieve high yields of the desired isomer. However, a general procedure can be outlined.
Step 1: Chlorination of p-Phenylenediamine
The chlorination of p-phenylenediamine is typically carried out using a chlorinating agent such as thionyl chloride (SOCl₂)[1]. The reaction involves the electrophilic substitution of a chlorine atom onto the aromatic ring.
-
Reaction: p-Phenylenediamine is dissolved in a suitable inert solvent.
-
Reagent Addition: A chlorinating agent is added portion-wise, often at a controlled temperature to manage the exothermic nature of the reaction.
-
Work-up: Upon completion, the reaction mixture is typically neutralized and the product extracted. Purification is then performed, often through recrystallization.
Step 2: Sulfation of 2-Chloro-p-phenylenediamine
The final step is the formation of the sulfate salt by reacting the free base with sulfuric acid[1][2].
-
Reaction: 2-Chloro-p-phenylenediamine is dissolved in a suitable solvent, such as ethanol.
-
Acid Addition: A stoichiometric amount of sulfuric acid is added slowly to the solution.
-
Isolation: The this compound precipitates from the solution and can be collected by filtration, washed with a cold solvent, and dried.
Route 2: Reduction of o-Chloro-p-nitroaniline and Sulfation
This route provides a more controlled synthesis of 2-chloro-p-phenylenediamine.
Step 1: Catalytic Hydrogenation of o-Chloro-p-nitroaniline
The reduction of the nitro group in o-chloro-p-nitroaniline to an amine is a key step. This is commonly achieved through catalytic hydrogenation.
Application Note: Catalytic Hydrogenation of o-Chloro-p-nitroaniline
Introduction:
The catalytic hydrogenation of o-chloro-p-nitroaniline is a critical step in the synthesis of 2-chloro-p-phenylenediamine. The use of a suitable catalyst, such as Palladium on carbon (Pd/C), allows for the selective reduction of the nitro group while preserving the chloro substituent. The reaction is typically carried out in a pressure reactor under a hydrogen atmosphere.
Experimental Protocol: [3]
-
Reactor Preparation: A high-pressure reactor is charged with o-chloro-p-nitroaniline, a 95% ethanol solvent, and a 5% Pd/C catalyst. The catalyst loading is typically between 0.5‰ and 5‰ by mass relative to the o-chloro-p-nitroaniline.
-
Inerting: The reactor is sealed and the air is replaced with nitrogen by purging at least three times. Subsequently, the nitrogen is replaced with hydrogen by purging at least three times.
-
Reaction Conditions: The reactor is filled with hydrogen to an initial pressure. The reaction is then heated to a temperature between 60-150°C, and the hydrogen pressure is maintained between 0.1-1 MPa.
-
Monitoring: The reaction progress is monitored by techniques such as liquid chromatography to determine the conversion of the starting material and the selectivity towards the desired product.
-
Work-up: Upon completion, the reactor is cooled, and the hydrogen pressure is safely released. The catalyst is removed by filtration. The filtrate, containing the 2-chloro-p-phenylenediamine, is then processed for purification or directly used in the subsequent sulfation step.
Quantitative Data:
The following table summarizes the reaction conditions and outcomes from various examples reported in the literature for the catalytic hydrogenation of o-chloro-p-nitroaniline.
| Parameter | Example 1[3] | Example 2[3] | Example 3 (Molten State)[4] |
| Starting Material | o-Chloro-p-nitroaniline | o-Chloro-p-nitroaniline | 2-Chloro-4-nitroaniline |
| Catalyst | 5% Pd/C | 5% Pd/C | 5% Sulphided platinum on charcoal |
| Solvent | 95% Ethanol | 95% Ethanol | None (Molten) |
| Temperature | 60-150 °C | 60-150 °C | 120 °C |
| Pressure | 0.1-1 MPa | 0.1-1 MPa | 140 psi |
| Reaction Time | Not Specified | Not Specified | 10 hours |
| Conversion | >99% | >99% | Not Specified |
| Selectivity | >99% | >99% | Not Specified |
| Yield | Not Specified | Not Specified | 95.6% |
Step 2: Purification of 2-Chloro-p-phenylenediamine by Recrystallization
Purification of the crude 2-chloro-p-phenylenediamine is crucial to ensure the quality of the final sulfate salt. Recrystallization from a suitable solvent is a common and effective method.
Application Note: Purification of 2-Chloro-p-phenylenediamine
Introduction:
Recrystallization is a robust technique for purifying solid organic compounds. For 2-chloro-p-phenylenediamine, toluene has been identified as an effective solvent for obtaining a high-purity product that is stable over long-term storage.
Experimental Protocol: [5]
-
Dissolution: The crude 2-chloro-p-phenylenediamine is dissolved in toluene at a mass ratio of 1:2.5 to 1:3.5 (product to solvent) by heating the mixture to 60-90°C with stirring.
-
Hot Filtration: The hot solution is filtered at 60-80°C to remove any insoluble impurities, including the hydrogenation catalyst if not previously removed.
-
Crystallization (Two-Step Cooling):
-
The hot filtrate is gradually cooled to 30-35°C over 2-3 hours with continuous stirring to induce partial crystallization.
-
The mixture is then further cooled to 5-15°C and held at this temperature for 1-2 hours to maximize the precipitation of the purified product.
-
-
Isolation and Drying: The crystallized 2-chloro-p-phenylenediamine is collected by filtration, washed with a small amount of cold toluene, and then dried to a constant weight.
Quantitative Data:
| Parameter | Value[5] |
| Solvent | Toluene |
| Mass Ratio (Product:Solvent) | 1 : 2.5-3.5 |
| Dissolution Temperature | 60-90 °C |
| Filtration Temperature | 60-80 °C |
| Final Crystallization Temperature | 5-15 °C |
| Yield | 82-87% |
| Purity (by HPLC) | ≥ 99.5% |
Step 3: Sulfation of 2-Chloro-p-phenylenediamine
The purified 2-chloro-p-phenylenediamine is converted to its sulfate salt to improve its stability and handling properties.
Experimental Protocol (General):
-
Dissolution: The purified 2-chloro-p-phenylenediamine is dissolved in a suitable solvent like ethanol or isopropanol.
-
Acidification: A stoichiometric amount of concentrated sulfuric acid is slowly added to the solution with stirring. The reaction is often exothermic and may require cooling.
-
Precipitation and Isolation: The this compound precipitates out of the solution. The solid is collected by filtration, washed with a cold solvent to remove any residual acid, and then dried under vacuum. The resulting product is typically a light gray or lavender powder[2].
Visualizing the Synthesis Workflow
The following diagrams illustrate the logical flow of the two primary synthetic routes for this compound.
Caption: Synthetic pathway via direct chlorination of p-phenylenediamine.
Caption: Synthetic pathway via reduction of o-chloro-p-nitroaniline.
Conclusion
The synthesis of this compound can be effectively achieved through the reduction of o-chloro-p-nitroaniline followed by sulfation. This route offers a high degree of control and results in a high-purity product. The detailed protocols and quantitative data provided herein serve as a valuable resource for researchers and professionals in the fields of chemical synthesis and drug development, enabling the reliable laboratory-scale production of this important chemical intermediate. Further optimization of reaction conditions may be necessary to adapt these protocols for larger-scale industrial production.
References
- 1. Buy this compound | 61702-44-1 [smolecule.com]
- 2. This compound | C6H9ClN2O4S | CID 22584 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN101544571B - A kind of method for preparing o-chloro-p-phenylenediamine - Google Patents [patents.google.com]
- 4. EP0000805A1 - Catalytic hydrogenation process for the manufacture of chlorinated aromatic amines - Google Patents [patents.google.com]
- 5. RU2678843C1 - Method of purifying 2-chloro-1,4-phenylenediamine - Google Patents [patents.google.com]
Application Notes and Protocols: Use of 2-Chloro-p-phenylenediamine Sulfate in Analytical Chemistry Assays
A thorough review of scientific literature and available technical documentation reveals a significant gap in the specific application of 2-Chloro-p-phenylenediamine sulfate as a primary reagent in routine analytical chemistry assays. While its reactive nature is noted, its predominant and well-documented use lies within the cosmetics industry as a precursor in permanent hair dye formulations.[1] This document outlines the current understanding of its analytical relevance and addresses the scarcity of detailed protocols for its use in broader analytical applications.
Current State of Knowledge
This compound is an aromatic amine, and its chemical properties, particularly its oxidation reactions, are central to its function as a dye.[1] It is this reactivity that suggests potential, yet largely unexplored, utility in analytical chemistry.[1] However, extensive searches for its application as a derivatizing agent for chromatography, a chromogenic substrate in enzymatic assays, or as a component in electrochemical sensors have not yielded specific, validated protocols.
Current analytical methods predominantly focus on the detection and quantification of 2-Chloro-p-phenylenediamine and its related compounds in cosmetic products or for safety and toxicological assessments, rather than utilizing it as a tool for the analysis of other substances. These methods often employ techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC/MS).
Potential, Yet Undocumented, Analytical Applications
Based on the chemical properties of phenylenediamines, several potential, though not experimentally substantiated, applications in analytical chemistry can be hypothesized. It is crucial to emphasize that the following are theoretical and would require significant research and development.
Potential as a Chromogenic Reagent
Phenylenediamine derivatives are known to form colored compounds upon oxidation. This property is the basis for their use in hair dyes and has been explored with other similar molecules in spectrophotometric analysis. For instance, N,N-diethyl-p-phenylenediamine sulfate is used in the determination of certain phenolic and amine drugs through an oxidative coupling reaction that produces a colored product. Theoretically, this compound could undergo similar reactions.
Hypothetical Signaling Pathway for Oxidative Coupling:
Caption: Hypothetical reaction pathway for a colorimetric assay.
Potential in Electrochemical Sensing
The amine groups in this compound can be electrochemically active. This suggests a potential for its use in the development of electrochemical sensors, either as a direct analyte or as a modifying agent on an electrode surface to facilitate the detection of other species. However, no specific applications or methods are currently documented.
Lack of Quantitative Data and Experimental Protocols
The core requirement for detailed application notes and protocols, including structured tables of quantitative data and specific experimental methodologies, cannot be met due to the absence of relevant published research. The available data primarily focuses on toxicological studies and its concentration in cosmetic formulations.
Conclusion for Researchers and Drug Development Professionals
For researchers and professionals in drug development and analytical chemistry, it is important to note that while this compound is commercially available as an analytical standard, its use appears to be limited to serving as a reference compound for its own detection.
There is no substantive evidence in the current body of scientific literature to support its use as a routine analytical reagent for the quantification of other analytes. Any endeavor to use this compound in a novel analytical assay would require foundational research to establish proof-of-concept, followed by rigorous method development and validation.
Workflow for Developing a Novel Assay:
Caption: A logical workflow for new analytical method development.
References
Application Note: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 2-Chloro-p-phenylenediamine Sulfate
Audience: Researchers, scientists, and drug development professionals.
Introduction:
2-Chloro-p-phenylenediamine sulfate is an aromatic amine used in the manufacturing of dyes, particularly in hair coloring products.[1] Due to the classification of several aromatic amines as known or suspected carcinogens, robust and sensitive analytical methods are crucial for its detection and quantification in various matrices, including cosmetic formulations, environmental samples, and biological fluids.[2] Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds, offering excellent selectivity and sensitivity.[2] However, the direct analysis of polar aromatic amines like 2-Chloro-p-phenylenediamine by GC can be challenging, often resulting in poor peak shape and low response.[2][3] To overcome these limitations, a derivatization step is employed to convert the polar amino groups into less polar, more volatile functional groups, thereby significantly improving chromatographic performance.[2][4]
This application note presents a detailed protocol for the quantitative analysis of this compound using GC-MS following a derivatization procedure. The method incorporates an internal standard to ensure high accuracy and precision by correcting for variations during sample preparation and analysis.[2]
Experimental Protocol
This protocol outlines the procedure for the analysis of this compound in a sample matrix.
1. Materials and Reagents:
-
This compound analytical standard (CAS: 61702-44-1)[5]
-
Internal Standard (IS): Triphenylamine-d15 or other suitable deuterated aromatic amine[2]
-
Derivatizing agent: Acetic anhydride or Pentafluoropropionic anhydride (PFPA)[2][6]
-
Solvents: Methanol, Dichloromethane (DCM), Hexane (all HPLC or GC grade)
-
Reagents: Saturated Sodium Bicarbonate solution, Anhydrous Sodium Sulfate[2]
-
Standard laboratory glassware and equipment: volumetric flasks, pipettes, vials, vortex mixer, centrifuge, nitrogen evaporator.
2. Standard Preparation:
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and the internal standard in methanol.[2]
-
Working Standard Mixture (10 µg/mL): Prepare a mixed working standard solution containing the target analyte by diluting the stock solution in methanol.[2]
-
Internal Standard Spiking Solution (5 µg/mL): Prepare a spiking solution of the internal standard in methanol.[2]
-
Calibration Standards: Prepare a series of calibration standards (e.g., 10, 50, 100, 250, 500 ng/mL) by serially diluting the working standard mixture. Spike each calibration level with the internal standard to a final concentration of 100 ng/mL.[2]
3. Sample Preparation:
-
Sample Collection: To a 2 mL centrifuge tube, add 1 mL of the aqueous sample.[2]
-
Internal Standard Spiking: Add 20 µL of the 5 µg/mL internal standard spiking solution to the sample. Vortex briefly.[2]
-
Basification: Add 100 µL of saturated Sodium Bicarbonate solution to adjust the pH to > 8.[2]
-
Liquid-Liquid Extraction (LLE): Add 1 mL of Dichloromethane (DCM) to the tube. Vortex vigorously for 2 minutes.[2]
-
Phase Separation: Centrifuge at 4000 rpm for 5 minutes to separate the organic and aqueous layers.[2]
-
Collection: Carefully transfer the lower organic layer (DCM) to a clean tube.[2]
-
Drying: Pass the organic extract through a small column of anhydrous sodium sulfate to remove residual water.[2]
-
Evaporation: Evaporate the extract to approximately 100 µL under a gentle stream of nitrogen.[2]
4. Derivatization:
-
To the concentrated extract, add 50 µL of Hexane and 10 µL of the derivatizing agent (e.g., PFPA).[2]
-
Cap the vial and vortex briefly.
-
Incubate the reaction mixture at 60°C for 30 minutes.[2]
-
Cool the vial to room temperature.
-
Reconstitution: Reconstitute the dry residue in 100 µL of Hexane. Transfer the final solution to a GC-MS autosampler vial with an insert for analysis.[2]
5. GC-MS Analysis:
-
System: A standard GC-MS system equipped with an autosampler.[2]
-
Column: A DB-17ms or HP-5MS capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable.[6][7]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[6]
-
Oven Temperature Program:
-
Injector Temperature: 250°C.[3]
-
Transfer Line Temperature: 280°C.[6]
-
Ion Source Temperature: 230°C.[6]
-
MS Detection: The mass spectrometer should be operated in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.[6] For reliable identification, a primary ion is used for quantification and at least one secondary ion is monitored as a qualifier.[2]
Data Presentation
The following table summarizes typical quantitative data achievable with this method, based on the analysis of similar aromatic amines.[6]
| Parameter | 2-Chloro-p-phenylenediamine (derivatized) |
| Retention Time (min) | Analyte-specific, determined by experimental conditions |
| Linear Range (µg/g) | 0.05 - 7.75 |
| Limit of Detection (LOD) (µg/g) | 0.02 - 2.58 |
| Limit of Quantification (LOQ) (µg/g) | 0.05 - 7.75 |
| Correlation Coefficient (r²) | > 0.996 |
| Intra-day Precision (%RSD) | 1.16 - 17.32 |
| Intra-day Accuracy (%) | 0.64 - 13.84 |
| Inter-day Precision (%RSD) | 0.64 - 14.59 |
| Inter-day Accuracy (%) | 0.44 - 14.70 |
Workflow Diagram
The following diagram illustrates the experimental workflow for the GC-MS analysis of this compound.
Caption: Workflow for the GC-MS analysis of this compound.
Signaling Pathway Diagram
The following diagram illustrates the logical relationship of the analytical steps.
Caption: Logical pathway for the analytical method development.
References
- 1. Buy this compound | 61702-44-1 [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. Different Analytical Methods of Para-Phenylenediamine Based Hair Dye [scirp.org]
- 4. researchgate.net [researchgate.net]
- 5. 2-Chloro-p-phenylenediamine monosulfate analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for 2-Chloro-p-phenylenediamine sulfate in Dye Formulations
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
The following application notes and protocols are for informational and research purposes only. 2-Chloro-p-phenylenediamine sulfate is a known skin sensitizer and its use in cosmetic products is prohibited in the European Union.[1] All handling and experimentation should be conducted in a well-ventilated laboratory environment with appropriate personal protective equipment, including gloves, safety glasses, and lab coats.[2][3]
Introduction
This compound (2-CPDS) is an aromatic amine salt with the chemical formula C₆H₉ClN₂O₄S.[4] It is a light gray or lavender powder soluble in water and ethanol.[4] Historically, its primary application has been as a precursor in oxidative hair dye formulations.[5] While its use in textile dyeing is mentioned as a potential application, detailed public-domain information on specific protocols and performance is limited. This document provides an overview of its known applications in oxidative dyeing and presents a generalized, hypothetical protocol for its potential use as a precursor for azo disperse dyes in textile applications based on established chemical principles.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₆H₉ClN₂O₄S | [4] |
| Molecular Weight | 240.67 g/mol | [4] |
| Appearance | Light gray or lavender powder | [4] |
| Melting Point | 251-253 °C (decomposes) | [4] |
| Solubility | Soluble in water and ethanol |
Application in Oxidative Hair Dye Formulations
This compound functions as a "primary intermediate" or "precursor" in permanent hair dye formulations.[5] It does not impart color directly but develops into a larger colorant molecule through a chemical reaction within the hair fiber.
Mechanism of Action: Oxidative Dyeing
The process of oxidative hair dyeing involves the following key steps:
-
Alkalizing Agent: The hair dye formulation contains an alkalizing agent (e.g., ammonia) to open the hair cuticle, allowing the dye precursors and developer to penetrate the hair shaft.
-
Oxidative Coupling: Inside the hair shaft, 2-Chloro-p-phenylenediamine (the free base) reacts with a coupling agent in the presence of an oxidizing agent, typically hydrogen peroxide.
-
Color Formation: This reaction forms large, colored molecules that are trapped within the hair cortex, resulting in a permanent color change.[5] The final color depends on the specific combination of primary intermediates and couplers used.[5]
A simplified workflow for the oxidative hair dyeing process is illustrated in the following diagram.
Hypothetical Application in Textile Dye Formulations
Generalized Protocol for Synthesis of an Azo Disperse Dye
This protocol is a generalized and hypothetical procedure for the synthesis of a simple azo disperse dye using 2-Chloro-p-phenylenediamine as the diazo component. This protocol has not been experimentally validated and should be adapted and optimized by qualified researchers.
Materials:
-
2-Chloro-p-phenylenediamine
-
Hydrochloric acid (HCl)
-
Sodium nitrite (NaNO₂)
-
Coupling agent (e.g., N,N-dimethylaniline or a naphthol derivative)
-
Sodium acetate or other suitable buffer
-
Ice
-
Stirring apparatus
-
Filtration equipment
Procedure:
-
Diazotization: a. Dissolve a molar equivalent of 2-Chloro-p-phenylenediamine in dilute hydrochloric acid in a beaker. b. Cool the solution to 0-5 °C in an ice bath with constant stirring. c. Slowly add a pre-cooled aqueous solution of sodium nitrite (1 molar equivalent). Maintain the temperature below 5 °C. d. Stir the mixture for 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt. The completion of diazotization can be checked with starch-iodide paper (a blue-black color indicates excess nitrous acid).
-
Coupling: a. In a separate beaker, dissolve a molar equivalent of the chosen coupling component in a suitable solvent (e.g., dilute acid for N,N-dimethylaniline or dilute alkali for a naphthol derivative). b. Cool the coupling component solution to 0-5 °C in an ice bath. c. Slowly add the cold diazonium salt solution to the cold coupling component solution with vigorous stirring. d. Adjust the pH of the reaction mixture as required for the specific coupling reaction (typically weakly acidic for amine couplers and weakly alkaline for phenolic couplers) using a buffer like sodium acetate. e. Continue stirring in the ice bath for 1-2 hours. The formation of a colored precipitate indicates the formation of the azo dye.
-
Isolation and Purification: a. Collect the precipitated dye by vacuum filtration. b. Wash the dye cake with cold water to remove unreacted starting materials and salts. c. Dry the dye in a vacuum oven at a low temperature. d. The crude dye can be further purified by recrystallization from a suitable solvent.
References
Experimental protocol for handling 2-Chloro-p-phenylenediamine sulfate in the lab
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the safe handling and use of 2-Chloro-p-phenylenediamine sulfate in a laboratory setting. The information is compiled to ensure the safety of laboratory personnel and the integrity of experimental procedures.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Property | Value | Citations |
| Molecular Formula | C₆H₉ClN₂O₄S | [1] |
| Molecular Weight | 240.67 g/mol | [1] |
| Physical Description | Light gray or lavender powder | [2] |
| Melting Point | 251-253 °C | [3] |
| Solubility | <1 mg/mL in water at 21 °C | [2][3] |
| Oral LD50 (Rats) | Approximately 1190 mg/kg | [1] |
| Stability | Stable under recommended storage conditions. Incompatible with oxidizing agents and acids. Oxidizes on exposure to air. | [3] |
Experimental Protocols
Hazard Identification and Safety Precautions
This compound is a hazardous substance and requires strict safety protocols.
GHS Hazard Statements:
-
Harmful if swallowed, in contact with skin, or if inhaled.[4]
-
Causes serious eye irritation.[4]
-
Causes skin irritation.[4]
-
May cause an allergic skin reaction.
-
May cause respiratory irritation.[4]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile).
-
Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes.
-
Respiratory Protection: Use in a well-ventilated area or a chemical fume hood. If dust is generated, a NIOSH-approved respirator with a particulate filter is recommended.
General Laboratory Handling Workflow
The following diagram illustrates the general workflow for the safe handling of this compound in the laboratory.
Caption: Workflow for handling this compound.
Protocol for Preparation of a Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Calibrated analytical balance
-
Weighing paper
-
Spatula
-
Volumetric flask
-
Pipettes
-
Vortex mixer
-
Appropriate PPE
Procedure:
-
Preparation: Don all required PPE and perform all operations within a chemical fume hood.
-
Weighing: Carefully weigh 2.4067 mg of this compound (MW: 240.67 g/mol ) onto weighing paper using a calibrated analytical balance.
-
Dissolving: Transfer the weighed powder into a clean, dry volumetric flask. Add a small amount of DMSO to the flask to dissolve the powder.
-
Dilution: Once the powder is completely dissolved, add DMSO to the volumetric flask up to the final desired volume of 1 mL to achieve a 10 mM stock solution.
-
Mixing: Cap the flask and mix the solution thoroughly using a vortex mixer until it is homogeneous.
-
Storage: Store the stock solution in a tightly sealed container at the recommended temperature, protected from light.
Spill and Waste Disposal Protocol
Spill Response:
-
Small Spills: For small powder spills, dampen the material with water and transfer it to a suitable container for disposal.[2] Use absorbent paper dampened with water to clean the area.[2] Seal all contaminated materials in a vapor-tight plastic bag for disposal.[2]
-
Large Spills: Evacuate the area and prevent entry. Contact the institution's environmental health and safety department for assistance.
Waste Disposal:
-
Dispose of all waste materials, including unused chemicals and contaminated PPE, in accordance with local, state, and federal regulations for hazardous waste.
-
Do not dispose of this compound down the drain or in the regular trash.
Biological Activity and Potential Research Applications
This compound is primarily used as a precursor in permanent hair dye formulations.[5] Its biological activity has been studied mainly in the context of its toxicological profile.
-
Mechanism of Action in Hair Dyes: In the presence of an oxidizing agent such as hydrogen peroxide, this compound is oxidized to form larger colorant molecules that are trapped within the hair shaft, resulting in a permanent color.[5]
-
Toxicology: Studies have indicated that it can be a skin sensitizer and may have carcinogenic potential, although evidence in animal models has been equivocal.[1] It has been shown to form complexes with proteins and nucleic acids, which may contribute to its cytotoxic effects.[1]
-
Research Applications: While its primary application is in cosmetics, its reactivity and ability to interact with biological molecules suggest potential for its use in other areas of research. For instance, a related compound, 4-Chloro-1,2-phenylenediamine, has been studied for its ability to induce structural changes and aggregation in human serum albumin.[6] This suggests that this compound could be used as a tool compound to study protein-small molecule interactions and their toxicological implications. It may also find use in analytical chemistry due to its reactivity.[1]
Potential Signaling Interaction Diagram
Given the information that 2-Chloro-p-phenylenediamine can interact with proteins, the following diagram illustrates a hypothetical workflow for investigating its effect on a generic signaling pathway.
Caption: Workflow for studying the effects of the compound on a signaling pathway.
References
- 1. Buy this compound | 61702-44-1 [smolecule.com]
- 2. This compound | C6H9ClN2O4S | CID 22584 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Chloro-1,4-phenylenediamine sulfate Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. fishersci.com [fishersci.com]
- 5. cosmeticsinfo.org [cosmeticsinfo.org]
- 6. Frontiers | 4-Chloro-1,2-phenylenediamine induced structural perturbation and genotoxic aggregation in human serum albumin [frontiersin.org]
Application Notes and Protocols for the Proper Disposal of 2-Chloro-p-phenylenediamine Sulfate Waste
Introduction
2-Chloro-p-phenylenediamine sulfate is an organic compound utilized in research and as a component in dyes.[1] It is classified as an acute toxicant and an irritant, posing significant health risks upon exposure.[1][2][3] Ingestion, skin contact, or inhalation of this substance can be harmful, and it is known to cause serious eye irritation and may lead to allergic skin reactions or respiratory irritation.[2][3] Due to its hazardous nature, the proper disposal of this compound waste is not merely a matter of laboratory best practice but a critical component of regulatory compliance and environmental protection.
These application notes provide detailed protocols for the safe handling and disposal of this compound waste, intended for researchers, scientists, and professionals in drug development. The procedures outlined are designed to comply with general hazardous waste regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States, and emphasize a "cradle-to-grave" approach to waste management.[4][5][6]
1. Hazard Identification and Classification
Prior to handling, it is essential to be fully aware of the hazards associated with this compound. This information is critical for risk assessment and for ensuring that appropriate safety measures are in place.
Table 1: Hazard Summary for this compound
| Hazard Class | GHS Classification | Description |
| Acute Toxicity (Oral) | Category 3 | Toxic if swallowed. |
| Acute Toxicity (Dermal) | Category 3 | Toxic in contact with skin. |
| Acute Toxicity (Inhalation) | Category 3 | Toxic if inhaled. |
| Eye Irritation | Category 2A | Causes serious eye irritation. |
| Skin Sensitization | Category 1 | May cause an allergic skin reaction. |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation.[7] |
| Aquatic Hazard (Acute) | Category 1 | Very toxic to aquatic life. |
| Aquatic Hazard (Chronic) | Category 1 | Very toxic to aquatic life with long lasting effects. |
2. Regulatory Framework
The disposal of this compound waste is governed by stringent federal, state, and local regulations. In the United States, the Environmental Protection Agency (EPA) oversees hazardous waste management under the RCRA.[4][5] Laboratories are considered hazardous waste generators and are responsible for the waste from its point of generation until its final, safe disposal.[4][8] It is mandatory to consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[7]
3. Experimental Protocols
The following protocols provide a systematic approach to the management and disposal of this compound waste.
3.1. Protocol for Waste Segregation and Collection
This protocol details the steps for collecting and segregating waste at the point of generation to prevent accidental chemical reactions and ensure proper disposal.
-
Personal Protective Equipment (PPE): Before handling the waste, don appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.[9]
-
Waste Container Selection:
-
Waste Collection:
-
Collect solid waste (e.g., contaminated filter paper, gloves, or unused chemical) directly into the designated waste container.
-
For solutions, collect the liquid waste in a separate, compatible container. Do not mix with other solvent waste streams unless compatibility has been verified.
-
Keep solid and liquid waste separate.[11]
-
-
Labeling:
-
Storage:
-
Store the waste container in a designated Satellite Accumulation Area (SAA).[8][12]
-
The SAA must be at or near the point of generation and under the control of the operator.
-
Keep the container closed at all times except when adding waste.[8][10]
-
Store away from incompatible materials, heat sources, and direct sunlight.[9]
-
3.2. Protocol for Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if necessary.
-
Assess the Spill: Evaluate the extent of the spill and determine if it is safe to clean up with available resources. For large or unmanageable spills, contact the institution's Environmental Health and Safety (EHS) office.
-
Don PPE: Wear appropriate PPE, including a respirator if the powder is airborne, chemical-resistant gloves, a lab coat, and safety goggles.
-
Containment:
-
Decontamination: Clean the affected area thoroughly.
-
Disposal: All cleanup materials (absorbents, contaminated PPE, etc.) must be disposed of as hazardous waste in the same manner as the chemical itself.
-
Reporting: Report the incident to your supervisor and the EHS office as per institutional policy.
3.3. Protocol for Final Disposal
The final disposal of hazardous waste must be conducted by a licensed and certified hazardous waste disposal company.
-
Arrange for Pickup: Contact your institution's EHS office or the designated waste management coordinator to schedule a pickup for the full waste container.[8]
-
Documentation: Ensure all necessary paperwork, such as a hazardous waste manifest, is completed accurately. This document tracks the waste from the generator to the final disposal facility.[6]
-
Handover: Transfer the waste to the authorized personnel from the disposal company. Do not attempt to transport hazardous waste yourself unless you are trained and certified to do so.
4. Visualizing the Disposal Workflow
The following diagrams illustrate the logical flow of the disposal process.
References
- 1. This compound | C6H9ClN2O4S | CID 22584 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy this compound | 61702-44-1 [smolecule.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. m.youtube.com [m.youtube.com]
- 5. epa.gov [epa.gov]
- 6. dec.ny.gov [dec.ny.gov]
- 7. fishersci.com [fishersci.com]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 10. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 11. acewaste.com.au [acewaste.com.au]
- 12. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
Applications of 2-Chloro-p-phenylenediamine Sulfate in Organic Synthesis: Detailed Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-p-phenylenediamine sulfate is a versatile aromatic diamine that serves as a valuable building block in various organic syntheses. Its chemical structure, featuring two reactive amine groups and a chloro substituent on the benzene ring, allows for a range of chemical transformations. The sulfate salt form enhances its stability and ease of handling. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of heterocyclic compounds, high-performance polymers, and azo dyes.
Key Applications Overview
The primary applications of 2-chloro-p-phenylenediamine and its sulfate salt in organic synthesis stem from the reactivity of its two amino groups. These groups can readily participate in condensation reactions with dicarbonyl compounds to form heterocyclic systems, and with diacyl chlorides to produce polyamides. Furthermore, one of the amino groups can be diazotized and subsequently coupled with activated aromatic compounds to generate azo dyes. The presence of the chlorine atom can influence the electronic properties, solubility, and biological activity of the final products.
Synthesis of Heterocyclic Compounds: Quinoxaline Derivatives
Quinoxalines are an important class of nitrogen-containing heterocyclic compounds with a wide range of pharmacological activities. The reaction of a 1,2-diamine with a 1,2-dicarbonyl compound is a classical and effective method for synthesizing the quinoxaline core. 2-Chloro-p-phenylenediamine can be used to synthesize 6-chloro-substituted quinoxalines.
Application Note: Synthesis of 6-Chloro-2,3-diphenylquinoxaline
The condensation of 2-chloro-p-phenylenediamine with benzil (a 1,2-dicarbonyl compound) in a suitable solvent provides a direct route to 6-chloro-2,3-diphenylquinoxaline. The reaction typically proceeds under reflux conditions. The resulting chloro-substituted quinoxaline can serve as a key intermediate for further functionalization in drug discovery programs.
Experimental Protocol: Synthesis of 6-Chloro-2,3-diphenylquinoxaline
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Ethyl ether
-
Chlorobenzene
-
Benzil
-
Rectified spirit (ethanol)
-
Deionized water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Separatory funnel
-
Rotary evaporator
-
Filtration apparatus (Büchner funnel)
-
Beakers and other standard laboratory glassware
Procedure:
Part A: Preparation of 2-Chloro-p-phenylenediamine (Free Base)
-
Dissolve this compound in deionized water.
-
Neutralize the solution with an aqueous sodium hydroxide solution to precipitate the free base, 2-chloro-p-phenylenediamine.
-
Extract the aqueous mixture with ethyl ether.
-
Separate the ether layer and remove the solvent using a rotary evaporator.
-
Purify the crude 2-chloro-p-phenylenediamine by recrystallization from chlorobenzene to obtain the pure free base.
Part B: Synthesis of 6-Chloro-2,3-diphenylquinoxaline
-
In a round-bottom flask, dissolve 2.1 g (0.01 mol) of benzil in 8 mL of warm rectified spirit.
-
To this warm solution, add a solution of 1.43 g (0.01 mol) of 2-chloro-p-phenylenediamine (from Part A) in 8 mL of rectified spirit.
-
Warm the reaction mixture on a water bath for 30-60 minutes.[1][2]
-
After the reaction is complete, add water dropwise to the warm mixture until a slight cloudiness persists.
-
Allow the solution to cool to room temperature, which will induce crystallization of the product.
-
Collect the solid product by filtration using a Büchner funnel.
-
Recrystallize the crude product from aqueous ethanol to obtain pure 6-chloro-2,3-diphenylquinoxaline.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 2-Chloro-p-phenylenediamine | - |
| Reagent | Benzil | [1][2] |
| Solvent | Rectified Spirit (Ethanol) | [1][2] |
| Reaction Time | 30-60 minutes | [1][2] |
| Theoretical Yield | ~2.85 g | - |
| Reported Yield for unsubstituted analog | 75% | [2] |
Note: The yield for the chloro-substituted derivative may vary.
Diagram of the Synthetic Pathway for 6-Chloro-2,3-diphenylquinoxaline
References
Application Notes and Protocols: 2-Chloro-p-phenylenediamine sulfate in Molecular Biology
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-p-phenylenediamine sulfate is an aromatic amine that, while primarily recognized for its application in the cosmetics industry as a hair dye precursor, possesses chemical properties that suggest potential utility in molecular biology research.[1][2] Its structural similarity to known chromogenic substrates for enzymes like horseradish peroxidase (HRP) opens avenues for its use in various immunoassays.[3][4] However, it is crucial to note that the application of this compound in molecular biology is not yet widely established, and the information presented herein is based on its chemical characteristics and parallels with related compounds. Empirical validation is essential before its adoption in standard laboratory protocols.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its potential application and for ensuring laboratory safety.
| Property | Value | Reference |
| Molecular Formula | C₆H₉ClN₂O₄S | [5] |
| Molecular Weight | 240.67 g/mol | [5] |
| Appearance | Light gray to lavender powder | [5] |
| Melting Point | 251-253 °C | [6] |
| Water Solubility | <0.1 g/100 mL at 21 °C | [6] |
| Stability | Stable, but oxidizes on exposure to air, which can lead to color changes from purple to black. Incompatible with strong oxidizing agents and acids. | [1][6] |
Potential Applications in Molecular Biology
Based on its chemical structure as an aromatic diamine, this compound is a candidate for use as a chromogenic substrate in enzyme-linked immunosorbent assays (ELISA), western blotting, and immunohistochemistry (IHC). These techniques often rely on the enzymatic activity of horseradish peroxidase (HRP), which catalyzes the oxidation of a substrate to produce a colored product for detection.
Chromogenic Substrate for Horseradish Peroxidase (HRP)
Many HRP substrates are aromatic amines or diamines, such as o-phenylenediamine (OPD) and 3,3',5,5'-tetramethylbenzidine (TMB).[7] In the presence of hydrogen peroxide, HRP oxidizes these substrates, leading to the formation of a colored product that can be quantified spectrophotometrically. Given that this compound is a derivative of p-phenylenediamine, it is plausible that it can serve a similar function. The expected reaction would involve its oxidation by the HRP-H₂O₂ complex to yield a colored, soluble product.
Caption: Proposed enzymatic reaction of this compound with HRP.
Safety and Handling
This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.
| Hazard | Description | Precautionary Measures | Reference |
| Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. | Wear suitable protective clothing, gloves, and eye/face protection. Do not breathe dust. Use only in a well-ventilated area. | [5][8] |
| Irritation | Causes skin, eye, and respiratory irritation. | Avoid contact with skin, eyes, and clothing. | [5] |
| Sensitization | May cause an allergic skin reaction. | Individuals with known sensitivities to hair dyes or related compounds should handle with extreme caution. | [1] |
| Carcinogenicity | Insufficient evidence of carcinogenicity in animal studies, but should be handled as a potential carcinogen. | Handle with appropriate containment measures. | [1] |
Always consult the Safety Data Sheet (SDS) before use. Personal protective equipment (PPE), including a lab coat, safety goggles, and gloves, is mandatory. All work should be performed in a chemical fume hood.
Experimental Protocols
The following is a hypothetical protocol for the use of this compound as a chromogenic substrate in an ELISA. This protocol is based on standard ELISA procedures and should be optimized for specific applications.
Protocol: Indirect ELISA with this compound as HRP Substrate
1. Reagents and Buffers
-
Coating Buffer: 0.1 M Carbonate-Bicarbonate, pH 9.6
-
Wash Buffer (PBST): Phosphate-Buffered Saline (PBS) with 0.05% Tween-20
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBST
-
Primary Antibody: Diluted in Blocking Buffer to a predetermined optimal concentration.
-
Secondary Antibody (HRP-conjugated): Diluted in Blocking Buffer to a predetermined optimal concentration.
-
Substrate Buffer: 0.05 M Phosphate-Citrate Buffer, pH 5.0
-
Hydrogen Peroxide (H₂O₂): 30% solution
-
This compound Solution (Substrate): 10 mg/mL stock in Substrate Buffer (prepare fresh)
-
Stop Solution: 2 M H₂SO₄
2. ELISA Workflow
Caption: General workflow for an indirect ELISA protocol.
3. Step-by-Step Procedure
-
Antigen Coating:
-
Dilute the antigen to the desired concentration in Coating Buffer.
-
Add 100 µL of the diluted antigen to each well of a 96-well microplate.
-
Incubate overnight at 4°C.
-
Wash the plate three times with 200 µL of PBST per well.
-
-
Blocking:
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with PBST.
-
-
Primary Antibody Incubation:
-
Add 100 µL of the diluted primary antibody to each well.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the plate three times with PBST.
-
-
Secondary Antibody Incubation:
-
Add 100 µL of the diluted HRP-conjugated secondary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with PBST.
-
-
Substrate Preparation and Reaction:
-
Important: Prepare the substrate solution immediately before use and protect it from light.
-
To 10 mL of Substrate Buffer, add 10 µL of 30% H₂O₂ and 100 µL of the 10 mg/mL this compound stock solution. Mix well.
-
Add 100 µL of the substrate solution to each well.
-
Incubate at room temperature in the dark for 15-30 minutes, or until sufficient color development is observed.
-
-
Stopping the Reaction and Reading:
-
Add 50 µL of 2 M H₂SO₄ to each well to stop the reaction.
-
Read the absorbance at the optimal wavelength (to be determined empirically, likely between 450-490 nm) within 30 minutes of adding the stop solution.
-
4. Optimization
-
Substrate Concentration: The optimal concentration of this compound may vary. A titration from 0.1 to 1.0 mg/mL is recommended.
-
pH of Substrate Buffer: The optimal pH for the enzymatic reaction should be determined, typically ranging from 4.5 to 5.5.
-
Incubation Time: The color development time will depend on the concentration of the target protein and antibodies. Monitor the reaction progress to avoid over-development.
-
Wavelength Scan: Perform a wavelength scan of the colored product to determine the absorbance maximum for accurate measurements.
Conclusion
While this compound is not a conventional reagent in molecular biology, its chemical properties suggest it as a potential chromogenic substrate for HRP-based assays. The provided hypothetical protocol for an indirect ELISA serves as a starting point for researchers interested in exploring its utility. Due to its hazardous nature, strict adherence to safety protocols is imperative. Further research and validation are necessary to fully characterize its performance and establish its role in molecular biology applications.
References
- 1. Buy this compound | 61702-44-1 [smolecule.com]
- 2. cosmeticsinfo.org [cosmeticsinfo.org]
- 3. d.docksci.com [d.docksci.com]
- 4. An Introduction to Horseradish Peroxidase (HRP) and Its Applications [sigmaaldrich.com]
- 5. This compound | C6H9ClN2O4S | CID 22584 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
- 7. ELISA Enzyme Substrates | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. 2-Chloro-p-phenylenediamine technical, = 97.0 GC/T 61702-44-1 [sigmaaldrich.com]
Application Note & Protocol: Quantitative Analysis of p-Phenylenediamine and its Metabolites in Biological Matrices by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
p-Phenylenediamine (PPD) is an organic compound widely used in industrial applications, most notably as a primary ingredient in permanent hair dyes and as a component in the synthesis of polymers and rubber antioxidants.[1] Human exposure to PPD can occur through dermal contact, inhalation, or ingestion, leading to potential health risks including severe dermatitis, asthma, and in some cases of poisoning, renal failure and vertigo.[2] Understanding the metabolic fate of PPD is crucial for toxicological assessment and clinical diagnostics. The primary metabolic pathway for PPD in humans is N-acetylation, resulting in the formation of N-acetyl-p-phenylenediamine (MAPPD) and N,N-diacetyl-p-phenylenediamine (DAPPD).[3][4]
This application note provides a detailed, validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the simultaneous quantification of PPD, MAPPD, and DAPPD in human blood and urine. The method is sensitive, specific, and suitable for clinical and forensic applications.
Experimental Protocols
Materials and Reagents
-
p-Phenylenediamine (PPD), N-acetyl-p-phenylenediamine (MAPPD), N,N-diacetyl-p-phenylenediamine (DAPPD), and Acetanilide (Internal Standard, IS) were of analytical grade.
-
Methanol, Acetonitrile, Methylene Chloride, Ammonium Hydroxide, and Formic Acid were of HPLC or LC-MS grade.
-
Deionized water was used for all aqueous solutions.
-
Human blood and urine samples were used as the biological matrices.
Sample Preparation
A liquid-liquid extraction (LLE) procedure is employed for the extraction of analytes from biological matrices.
-
To 0.5 mL of human blood, add 50 µL of the internal standard working solution (Acetanilide).
-
Add 0.5 mL of 0.1 M ammonium hydroxide to alkalize the sample.
-
Add 3 mL of methylene chloride as the extraction solvent.
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 10 µL of the reconstituted sample into the LC-MS/MS system.
-
To 0.5 mL of human urine, add 50 µL of the internal standard working solution (Acetanilide).
-
Follow steps 2-8 as described for blood sample preparation.
LC-MS/MS Instrumentation and Conditions
The analysis is performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) system.
Liquid Chromatography (LC) Parameters:
| Parameter | Condition |
| Column | C18 column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Isocratic or gradient elution suitable for separating the analytes |
| Flow Rate | 0.8 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
Mass Spectrometry (MS) Parameters:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 500°C |
| Ion Spray Voltage | 5500 V |
| Curtain Gas | 20 psi |
| Collision Gas | 6 psi |
Data Presentation
Mass Spectrometric Parameters (MRM Transitions)
The following MRM transitions were used for the quantification of PPD, its metabolites, and the internal standard.[3][5]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| PPD | 109 | 92 |
| MAPPD | 151 | 92 |
| DAPPD | 193 | 92 |
| Acetanilide (IS) | 136 | 77 |
Method Validation Summary
The method was validated for linearity, recovery, precision, and accuracy in both blood and urine matrices.
Table 1: Linearity and Recovery in Human Blood [3][5]
| Analyte | Linear Range (ng/mL) | R² | Absolute Recovery (%) |
| PPD | 10 - 2000 | > 0.99 | 51.94 |
| MAPPD | 10 - 2000 | > 0.99 | 56.20 |
| DAPPD | 10 - 2000 | > 0.99 | 54.88 |
Table 2: Precision and Accuracy in Human Blood [3][5]
| Analyte | Intra-assay Imprecision (RSD%) | Inter-assay Imprecision (RSD%) | Bias (%) |
| PPD | < 14 | < 14 | < 15 |
| MAPPD | < 14 | < 14 | < 15 |
| DAPPD | < 14 | < 14 | < 15 |
Table 3: Linearity and Lower Limit of Quantification (LLOQ) in Human Urine [6][7]
| Analyte | Linear Range (ng/mL) | R² | LLOQ (ng/mL) |
| PPD | 5 - 2000 | > 0.99 | 5 |
| MAPPD | 5 - 2000 | > 0.99 | 5 |
| DAPPD | 5 - 2000 | > 0.99 | 5 |
Table 4: Precision and Accuracy in Human Urine [6][7]
| Analyte | Intra-assay Imprecision (RSD%) | Inter-assay Imprecision (RSD%) | Inter-assay Accuracy (%) |
| PPD | 1.58 - 9.52 | 5.43 - 9.45 | -7.43 to 7.36 |
| MAPPD | 1.58 - 9.52 | 5.43 - 9.45 | -7.43 to 7.36 |
| DAPPD | 1.58 - 9.52 | 5.43 - 9.45 | -7.43 to 7.36 |
Mandatory Visualizations
Experimental Workflow
References
- 1. nbinno.com [nbinno.com]
- 2. epa.gov [epa.gov]
- 3. Development and validation of an LC-MS/MS method for determination of p-phenylenediamine and its metabolites in blood samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lack of evidence for metabolism of p-phenylenediamine by human hepatic cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Application of a LC-MS/MS method developed for the determination of p-phenylenediamine, N-acetyl-p-phenylenediamine and N,N-diacetyl-p-phenylenediamine in human urine specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Preventing oxidation of 2-Chloro-p-phenylenediamine sulfate in air
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the oxidation of 2-Chloro-p-phenylenediamine sulfate in the air.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it sensitive to air?
A1: this compound is an aromatic amine.[1][2] Aromatic amines are a class of organic compounds that are susceptible to oxidation when exposed to oxygen in the air.[1][2] This oxidation process can lead to the degradation of the compound, which is visually indicated by a color change from its typical light gray or lavender powder form to purple and eventually black.[1][2]
Q2: What are the ideal storage conditions to prevent the oxidation of this compound?
A2: To minimize oxidation, this compound should be stored in a cool, dark, and well-ventilated area under an inert atmosphere (e.g., nitrogen or argon).[1] The container should be tightly sealed to prevent exposure to air and moisture.[1] Room temperature storage is generally acceptable, but for long-term storage, refrigeration may be considered to further slow down any potential degradation.
Q3: Can I use antioxidants to prevent the oxidation of this compound solutions?
A3: Yes, antioxidants can be effective in preventing the oxidation of phenylenediamine solutions. Ascorbic acid has been used to stabilize solutions of p-phenylenediamine.[3] While specific data for this compound is limited, it is a plausible strategy to include an antioxidant in your solutions. It is recommended to perform a small-scale stability study to determine the optimal antioxidant and its concentration for your specific application.
Q4: What are the visible signs of this compound oxidation?
A4: The primary visible sign of oxidation is a change in color of the solid powder or a solution. The compound, which is typically a light gray or lavender powder, will turn purple and can further darken to black upon extensive oxidation.[1][2]
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Discoloration of solid this compound (turning purple/black) | Exposure to air (oxygen) and/or light. | 1. Immediately transfer the compound to a tightly sealed container. 2. Purge the container with an inert gas (e.g., nitrogen or argon) before sealing. 3. Store the container in a dark place, such as a cabinet or an amber-colored vial. 4. For future use, handle the compound in a glove box or under a stream of inert gas. |
| Rapid discoloration of a solution containing this compound | 1. Dissolved oxygen in the solvent. 2. Exposure of the solution to air during preparation or storage. 3. Absence of an antioxidant. | 1. Degas the solvent before use by sparging with an inert gas or by freeze-pump-thaw cycles. 2. Prepare the solution under an inert atmosphere. 3. Add a suitable antioxidant, such as ascorbic acid, to the solution. Determine the optimal concentration through a pilot experiment. 4. Store the solution in a tightly sealed container, with the headspace flushed with an inert gas. |
| Inconsistent experimental results using this compound | Degradation of the compound due to oxidation. | 1. Visually inspect the solid compound for any signs of discoloration before use. 2. Prepare fresh solutions for each experiment. 3. Implement the preventative measures outlined in this guide to ensure the stability of the compound. 4. Consider quantifying the purity of your compound using an analytical technique like HPLC if degradation is suspected. |
Experimental Protocols
Protocol for Handling and Dispensing Air-Sensitive this compound
This protocol outlines the procedure for safely handling solid this compound to minimize air exposure.
Materials:
-
This compound
-
Glove box or inert gas (nitrogen or argon) supply with a manifold
-
Schlenk flask or other suitable sealed container
-
Spatula
-
Analytical balance
Procedure:
-
Preparation: Place the sealed container of this compound, a spatula, and a pre-weighed receiving vessel inside a glove box. Alternatively, set up a work area with a gentle, continuous flow of inert gas.
-
Inert Atmosphere: If not using a glove box, flush the container of this compound with the inert gas for several minutes.
-
Dispensing: Under the inert atmosphere, quickly open the container and dispense the desired amount of the powder into the receiving vessel.
-
Sealing: Tightly seal both the original container and the receiving vessel while still under the inert atmosphere.
-
Storage: Return the main container to its designated dark, cool, and well-ventilated storage location.
Protocol for a Preliminary Stability Study of this compound in Solution
This protocol provides a framework for assessing the stability of this compound in a chosen solvent and the effectiveness of an antioxidant.
Materials:
-
This compound
-
Degassed solvent (e.g., deionized water, ethanol)
-
Antioxidant (e.g., ascorbic acid)
-
Volumetric flasks
-
Pipettes
-
Amber glass vials with screw caps
-
UV-Vis spectrophotometer or HPLC system
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of this compound in the degassed solvent at a known concentration.
-
Prepare a second stock solution with the same concentration of this compound and a specific concentration of the chosen antioxidant (e.g., 0.1% w/v ascorbic acid).
-
Prepare a control solution with only the solvent and the antioxidant.
-
-
Storage Conditions:
-
Aliquot the solutions into amber glass vials, flush the headspace with an inert gas, and seal tightly.
-
Store the vials under different conditions to be tested (e.g., room temperature with light exposure, room temperature in the dark, refrigerated at 4°C).
-
-
Analysis:
-
At predetermined time points (e.g., 0, 1, 3, 7, and 14 days), take a sample from each vial.
-
Analyze the samples using a suitable analytical method:
-
UV-Vis Spectrophotometry: Monitor the change in absorbance at the wavelength of maximum absorbance (λmax) of this compound. A decrease in absorbance indicates degradation.
-
HPLC: Quantify the peak area of the this compound peak. The appearance of new peaks may indicate the formation of degradation products.
-
-
-
Data Analysis:
-
Plot the concentration or absorbance of this compound as a function of time for each storage condition.
-
Compare the stability of the solutions with and without the antioxidant to evaluate its effectiveness.
-
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommendation | Rationale |
| Atmosphere | Inert gas (Nitrogen or Argon) | Prevents contact with oxygen, the primary cause of oxidation. |
| Container | Tightly sealed, opaque or amber glass | Prevents exposure to air and light, which can accelerate degradation. |
| Temperature | Cool, room temperature | Reduces the rate of chemical reactions, including oxidation. |
| Ventilation | Well-ventilated area | General laboratory safety practice for handling chemicals. |
Table 2: Potential Antioxidants for Stabilization of this compound Solutions
| Antioxidant | Proposed Starting Concentration | Notes |
| Ascorbic Acid | 0.1% (w/v) | A common and effective antioxidant for aromatic amines. May need optimization for specific applications. |
| Sodium Sulfite | 0.05% (w/v) | Another potential oxygen scavenger. Ensure compatibility with your experimental system. |
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Decision tree for troubleshooting discoloration of this compound.
References
How to improve the stability of 2-Chloro-p-phenylenediamine sulfate solutions
Welcome to the Technical Support Center for 2-Chloro-p-phenylenediamine sulfate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this compound solutions and to offer troubleshooting assistance for common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is changing color. What is happening and how can I prevent it?
A1: The discoloration of your this compound solution, often observed as a change from a light gray or lavender to purple and eventually black, is primarily due to oxidation.[1][2] Aromatic amines, like 2-Chloro-p-phenylenediamine, are susceptible to oxidation when exposed to air (oxygen). This process leads to the formation of colored degradation products.
To prevent discoloration, it is crucial to minimize the solution's exposure to oxygen and light. This can be achieved by:
-
Using Degassed Solvents: Preparing your solutions with solvents that have been deoxygenated by methods such as sparging with an inert gas (e.g., nitrogen or argon).
-
Inert Atmosphere: Storing the prepared solution under an inert atmosphere.
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Light Protection: Storing the solution in amber or foil-wrapped vials to protect it from light, which can catalyze oxidation.
-
Use of Antioxidants: Adding a suitable antioxidant to the solution.
Q2: What type of antioxidants can I use to stabilize my this compound solution?
A2: Several types of antioxidants can be effective in stabilizing aromatic amine solutions. These generally fall into categories such as free radical scavengers and peroxide decomposers. For laboratory applications, the selection of an antioxidant should also consider its potential for interference with your downstream experiments.
Q3: How does pH affect the stability of this compound solutions?
A3: The pH of the solution can significantly influence the stability of this compound. As an acidic salt of an amine, its solutions will have a pH of less than 7.0.[2] Maintaining a slightly acidic to neutral pH can help to stabilize the compound. In one documented instance, a solution of 2-Chloro-p-phenylenediamine was buffered to pH 7 using sodium sulfite, which also acts as an antioxidant.[3] It is advisable to determine the optimal pH for your specific application empirically.
Q4: What are the recommended storage conditions for this compound solutions?
A4: For optimal stability, solutions of this compound should be stored under the following conditions:
-
Temperature: Store at refrigerated temperatures (2-8 °C) to slow down the rate of degradation. For long-term storage, freezing (-20 °C or lower) may be an option, but it is important to test for freeze-thaw stability.
-
Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
-
Light: Protect from light by using amber glass containers or by wrapping the container in aluminum foil.
-
Container: Use tightly sealed containers to prevent exposure to air and moisture.
Troubleshooting Guides
Issue 1: Rapid Discoloration of the Solution
| Potential Cause | Troubleshooting Step |
| Exposure to Oxygen | Prepare fresh solutions using deoxygenated solvents. Store the solution under an inert gas (nitrogen or argon). |
| Photo-oxidation | Store the solution in an amber vial or a container wrapped in aluminum foil to protect it from light. |
| Incorrect pH | Measure the pH of your solution. Adjust to a slightly acidic or neutral pH (e.g., pH 6-7) using a suitable buffer system that is compatible with your experiment. |
| Contaminants | Ensure high-purity solvents and reagents are used. Trace metal ions can catalyze oxidation. |
Issue 2: Inconsistent Experimental Results
| Potential Cause | Troubleshooting Step |
| Degradation of Stock Solution | Prepare fresh stock solutions more frequently. Visually inspect the solution for any color change before use. If discoloration is observed, discard the solution. |
| Precipitation of the Compound | This compound has limited solubility in water.[2] Ensure that the concentration of your solution does not exceed its solubility limit in the chosen solvent. You may consider using a co-solvent like DMSO or ethanol to improve solubility.[1] |
| Interaction with other Reagents | The amine groups of 2-Chloro-p-phenylenediamine are nucleophilic and can react with various electrophiles.[1] Review the compatibility of all components in your experimental setup. |
Data Presentation
Table 1: Potential Stabilizing Agents for this compound Solutions
| Stabilizer Type | Examples | Proposed Mechanism of Action | Considerations for Use |
| Antioxidants (Free Radical Scavengers) | Hindered Phenols (e.g., BHT), Hydroxylamines | Intercept free radical chain reactions to prevent the propagation of oxidation.[4][5] | May interfere with assays involving redox reactions. The stabilizer's own spectral properties should be considered. |
| Antioxidants (Reducing Agents) | Sodium Sulfite, Ascorbic Acid | Act as oxygen scavengers, preventing the initial oxidation of the aromatic amine. | The concentration needs to be optimized. May alter the redox environment of the experiment. |
| Light Stabilizers | Benzophenones, Benzotriazoles | Absorb UV light and dissipate the energy, preventing photo-degradation.[4] | Primarily useful when experiments are conducted under light exposure. |
Experimental Protocols
Protocol 1: Preparation of a Stabilized Stock Solution of this compound
Objective: To prepare a 10 mM stock solution of this compound with enhanced stability for use in aqueous-based assays.
Materials:
-
This compound (solid)
-
High-purity, deionized water
-
Sodium sulfite
-
Phosphate buffer components (e.g., sodium phosphate monobasic and dibasic)
-
Nitrogen or Argon gas
-
Amber glass vial with a screw cap and PTFE septum
Methodology:
-
Solvent Degassing: Deoxygenate the high-purity water by sparging with nitrogen or argon gas for at least 30 minutes.
-
Buffer Preparation: Prepare a 100 mM phosphate buffer solution (pH 7.0) using the degassed water.
-
Antioxidant Addition: Dissolve sodium sulfite in the pH 7.0 phosphate buffer to a final concentration of 0.05% (w/v).
-
Solution Preparation:
-
Weigh the required amount of this compound in a clean, dry amber glass vial.
-
Add the prepared buffer containing sodium sulfite to the vial to achieve a final concentration of 10 mM.
-
Gently sonicate or vortex the vial until the solid is completely dissolved.
-
-
Inert Overlay: Flush the headspace of the vial with nitrogen or argon gas before tightly sealing the cap.
-
Storage: Store the solution at 2-8 °C, protected from light.
Visualizations
Diagram 1: General Workflow for Preparing a Stabilized Solution
Caption: Workflow for preparing a stabilized solution of this compound.
Diagram 2: Logical Relationship of Factors Causing Degradation
Caption: Factors contributing to the degradation of this compound solutions.
References
- 1. Buy this compound | 61702-44-1 [smolecule.com]
- 2. This compound | C6H9ClN2O4S | CID 22584 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. View Attachment [cir-reports.cir-safety.org]
- 4. CN105037178B - Complex antioxidant composition for preventing aromatic amine from discoloring - Google Patents [patents.google.com]
- 5. nbinno.com [nbinno.com]
Identifying degradation products of 2-Chloro-p-phenylenediamine sulfate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloro-p-phenylenediamine sulfate. The information is designed to address common issues encountered during experimental procedures involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is an aromatic amine, primarily used as a precursor in permanent hair dye formulations.[1][2] In this application, it is mixed with an oxidizing agent, typically hydrogen peroxide, to form larger colorant molecules within the hair shaft.[1][2]
Q2: What are the expected degradation pathways for this compound?
The primary degradation pathway for this compound is oxidation. Similar to its parent compound p-phenylenediamine (PPD), it is highly susceptible to oxidation, especially in the presence of hydrogen peroxide or atmospheric oxygen.[3][4] This process is thought to proceed through a reactive quinonediimine intermediate.[3] Other potential degradation pathways, which should be investigated in forced degradation studies, include hydrolysis (under acidic and basic conditions), photolysis (exposure to light), and thermal degradation (exposure to heat).
Q3: What are the likely degradation products of this compound under oxidative stress?
-
2-Chloro-p-benzoquinonediimine: This is the initial, highly reactive intermediate formed upon oxidation.
-
Chlorinated Bandrowski's Base: PPD is known to form a trimer called Bandrowski's base through oxidative coupling.[3][5] It is therefore highly probable that 2-Chloro-p-phenylenediamine will form a chlorinated analog of Bandrowski's base.
-
Various oligomers and polymers: Further polymerization of the reactive intermediates can lead to a complex mixture of colored oligomeric and polymeric substances.
Q4: What analytical methods are suitable for identifying and quantifying this compound and its degradation products?
High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or Diode Array Detection (DAD) is the most common and effective technique for the analysis of p-phenylenediamine and its derivatives.[6][7][8] A stability-indicating HPLC method should be developed to separate the parent compound from all potential degradation products. Mass Spectrometry (MS) coupled with HPLC (LC-MS) can be invaluable for the structural elucidation of unknown degradation products.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Discoloration of this compound solution (e.g., turning purple/black) | Oxidation of the compound by air or light. | Prepare solutions fresh before use. Store the solid compound and solutions protected from light and air (e.g., in amber vials, under an inert atmosphere like nitrogen or argon). |
| Poor peak shape or resolution in HPLC analysis | Inappropriate mobile phase pH. Column degradation. Co-elution of degradation products. | Optimize the mobile phase pH to ensure the analyte is in a single ionic form. Use a new column or a different stationary phase. Develop a gradient elution method to improve separation. |
| Inconsistent results in degradation studies | Fluctuation in temperature, light exposure, or pH. Inconsistent concentration of stressor (e.g., H₂O₂). | Use calibrated equipment (ovens, light chambers). Precisely control the pH with appropriate buffers. Prepare fresh stressor solutions for each experiment. |
| Formation of unexpected precipitates during degradation studies | Formation of insoluble polymeric degradation products. Exceeding the solubility of the compound or its degradation products in the chosen solvent. | Use a co-solvent to increase solubility. Filter the sample before HPLC analysis to prevent column clogging. Analyze the precipitate separately if possible. |
| Difficulty in identifying unknown degradation products | Lack of reference standards. Insufficient resolution or sensitivity of the analytical method. | Use LC-MS/MS for fragmentation analysis to propose structures. Attempt to synthesize and isolate the major degradation products to serve as reference standards. |
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods. The following are general protocols that can be adapted for this compound. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).
1. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water, methanol, or a mixture) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 0.1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.
-
Keep at room temperature for 24 hours, protected from light.
-
-
Thermal Degradation:
-
Expose the solid compound to 70°C in an oven for 48 hours.
-
Dissolve a known amount in the chosen solvent for analysis.
-
-
Photolytic Degradation:
-
Expose the stock solution in a quartz cuvette to a photostability chamber (ICH Option 2: 1.2 million lux hours and 200 watt hours/square meter)
-
Analyze the solution. A control sample should be wrapped in aluminum foil to exclude light.
-
3. Sample Analysis: Analyze all stressed samples, along with an unstressed control sample, using a suitable stability-indicating HPLC method.
Stability-Indicating HPLC Method
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of a buffered aqueous phase (e.g., 20 mM ammonium acetate, pH 5.0) and an organic modifier (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV spectrum of this compound (e.g., 240 nm and 290 nm).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Quantitative Data Summary
Currently, there is a lack of publicly available quantitative data on the specific degradation products of this compound under forced degradation conditions. Researchers are encouraged to generate this data as part of their method validation and stability studies. The following table structure is recommended for presenting such data:
| Stress Condition | This compound (%) | Degradation Product 1 (%) | Degradation Product 2 (%) | Total Degradation (%) |
| Acid Hydrolysis (0.1 M HCl, 60°C, 24h) | ||||
| Base Hydrolysis (0.1 M NaOH, 60°C, 24h) | ||||
| Oxidative (3% H₂O₂, RT, 24h) | ||||
| Thermal (Solid, 70°C, 48h) | ||||
| Photolytic (ICH Option 2) |
Note: Degradation product percentages are relative to the initial concentration of this compound.
Visualizations
Caption: Proposed oxidative degradation pathway of 2-Chloro-p-phenylenediamine.
Caption: Workflow for forced degradation studies of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. biomedres.us [biomedres.us]
- 3. benchchem.com [benchchem.com]
- 4. safecosmetics.org [safecosmetics.org]
- 5. scialert.net [scialert.net]
- 6. Different Analytical Methods of Para-Phenylenediamine Based Hair Dye [scirp.org]
- 7. researchgate.net [researchgate.net]
- 8. Analytical Investigations of Toxic p-Phenylenediamine (PPD) Levels in Clinical Urine Samples with Special Focus on MALDI-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Synthesis of 2-Chloro-p-phenylenediamine Sulfate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the yield and purity of 2-Chloro-p-phenylenediamine sulfate synthesis. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during the synthesis process.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.
Question 1: Why is my final product discolored (e.g., purple, brown, or black) instead of the expected light gray or lavender powder?
Answer:
Discoloration of 2-Chloro-p-phenylenediamine and its sulfate salt is a common issue primarily caused by oxidation. Phenylenediamines are susceptible to air oxidation, which can lead to the formation of colored impurities.[1][2]
Possible Causes:
-
Exposure to Air/Oxygen: Prolonged exposure of the reaction mixture or the isolated product to air can initiate oxidation.
-
Presence of Metal Impurities: Trace metal ions can catalyze the oxidation process.
-
High Reaction Temperatures: Elevated temperatures during synthesis or work-up can accelerate oxidation.
-
Inadequate Storage: Improper storage of the final product can lead to gradual oxidation over time.
Solutions:
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Inert Atmosphere: Conduct the reaction and purification steps under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.
-
Antioxidants: Consider the addition of a small amount of an antioxidant, such as sodium sulfite, during work-up or crystallization.
-
Purification: Recrystallization is an effective method for removing colored impurities. A Russian patent describes a method for purifying the free base, 2-chloro-1,4-phenylenediamine, by recrystallization from toluene, which can yield a product with a purity of not less than 99.5%.[3] For the sulfate salt, recrystallization from aqueous ethanol or water with the addition of a reducing agent like sodium dithionite can be effective.
-
Proper Storage: Store the final product in a tightly sealed, amber-colored glass container under an inert atmosphere and in a cool, dark place.[1]
Question 2: What are the likely reasons for a low yield in my synthesis, and how can I improve it?
Answer:
Low yields can result from a combination of factors, including incomplete reactions, side reactions, and losses during work-up and purification.
Possible Causes:
-
Incomplete Chlorination: The initial chlorination of p-phenylenediamine may not have gone to completion.
-
Side Reactions: Over-chlorination (formation of dichloro-p-phenylenediamine) or polymerization of the starting material and product can reduce the yield of the desired product.
-
Losses during Extraction: If synthesizing the free base first, significant product loss can occur during aqueous work-up and extraction due to the water solubility of the diamine.
-
Suboptimal Sulfation Conditions: Incomplete reaction during the sulfation step will result in a lower yield of the final sulfate salt.
-
Losses during Recrystallization: While essential for purity, recrystallization can lead to a loss of product in the mother liquor.
Solutions:
-
Optimize Chlorination: Carefully control the stoichiometry of the chlorinating agent (e.g., thionyl chloride) and the reaction temperature to favor mono-chlorination.
-
Control Reaction Conditions: Maintain the recommended reaction temperatures and times to minimize side reactions.
-
Efficient Extraction: When extracting the free base, use a suitable organic solvent and perform multiple extractions to ensure complete removal from the aqueous layer.
-
Optimize Sulfation: Ensure the use of a sufficient excess of sulfuric acid and appropriate reaction conditions (temperature and time) to drive the sulfation to completion.
-
Optimize Recrystallization: To maximize recovery during recrystallization, cool the solution slowly to allow for the formation of larger crystals and minimize the amount of solvent used for washing the crystals. Cooling to a lower temperature (e.g., 5-15°C) can also increase the yield.[3]
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The most common synthetic route involves a two-step process:
-
Chlorination: p-Phenylenediamine is chlorinated using a suitable chlorinating agent, such as thionyl chloride, to produce 2-chloro-1,4-phenylenediamine.[4]
-
Sulfation: The resulting 2-chloro-1,4-phenylenediamine is then treated with sulfuric acid to form the sulfate salt.[4][5]
Q2: What are the key safety precautions to consider during this synthesis?
A2: 2-Chloro-p-phenylenediamine and its sulfate are classified as skin sensitizers and can cause allergic reactions.[6] Therefore, it is crucial to handle these compounds with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
Q3: What are the common impurities I might encounter in my final product?
A3: Besides colored oxidation byproducts, potential impurities include:
-
Unreacted p-phenylenediamine.
-
Dichloro-p-phenylenediamine (from over-chlorination).
-
Polymeric byproducts.
-
Residual solvents from the reaction or purification steps.
Q4: How can I confirm the purity of my synthesized this compound?
A4: The purity of the final product can be assessed using various analytical techniques, including:
-
High-Performance Liquid Chromatography (HPLC): To quantify the main component and detect impurities.
-
Gas Chromatography (GC): Can be used for the free base.
-
Melting Point: A sharp melting point range is indicative of high purity. The melting point of the sulfate salt is reported to be around 251-253°C.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the compound.
Data Presentation
The following tables summarize key quantitative data for the synthesis and purification of 2-Chloro-p-phenylenediamine and its sulfate salt, compiled from available literature.
Table 1: Purification of 2-chloro-1,4-phenylenediamine via Recrystallization
| Parameter | Value | Reference |
| Solvent | Toluene | [3] |
| Solvent to Substrate Ratio (w/w) | 2.5:1 to 3.5:1 | [3] |
| Dissolution Temperature | 60-90°C | [3] |
| Filtration Temperature (hot) | 60-80°C | [3] |
| Crystallization Temperature (Step 1) | 30-35°C (gradual cooling) | [3] |
| Crystallization Temperature (Step 2) | 5-15°C | [3] |
| Yield | ~85% | [3] |
| Purity | ≥ 99.5% | [3] |
Table 2: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₆H₉ClN₂O₄S | [5] |
| Molecular Weight | 240.66 g/mol | [5] |
| Appearance | Light gray or lavender powder | [5] |
| Melting Point | 251-253°C | [1] |
| Solubility | Soluble in water and ethanol | |
| Stability | Stable, but oxidizes on exposure to air | [1] |
Experimental Protocols
Protocol 1: Synthesis of 2-chloro-1,4-phenylenediamine (Free Base) from its Sulfate Salt
This protocol is adapted from a literature procedure for the preparation of the free base from its commercially available sulfate salt.[7]
Materials:
-
2-Chloro-1,4-phenylenediamine sulfate
-
Deionized water
-
Aqueous sodium hydroxide solution (e.g., 10% w/v)
-
Ethyl ether (or other suitable organic solvent like ethyl acetate)
-
Chlorobenzene (for recrystallization)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolve the 2-Chloro-1,4-phenylenediamine sulfate in a minimal amount of deionized water in a round-bottom flask.
-
Slowly add the aqueous sodium hydroxide solution with stirring until the solution becomes basic (check with pH paper). The free base will precipitate out of the solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer multiple times with ethyl ether.
-
Combine the organic extracts and wash them with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 2-chloro-1,4-phenylenediamine.
-
Purify the crude product by recrystallization from chlorobenzene. Dissolve the crude solid in a minimal amount of hot chlorobenzene, allow it to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold chlorobenzene, and dry under vacuum.
Protocol 2: General Procedure for the Sulfation of 2-chloro-1,4-phenylenediamine
This is a general protocol for the formation of the sulfate salt from the free base.
Materials:
-
2-chloro-1,4-phenylenediamine (purified)
-
Ethanol (or another suitable alcohol)
-
Concentrated sulfuric acid
Procedure:
-
Dissolve the purified 2-chloro-1,4-phenylenediamine in ethanol in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add one molar equivalent of concentrated sulfuric acid dropwise with vigorous stirring. The sulfate salt will precipitate out of the solution.
-
After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes.
-
Collect the precipitate by vacuum filtration.
-
Wash the filter cake with cold ethanol to remove any unreacted starting material or excess acid.
-
Dry the product under vacuum to obtain this compound.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical relationships in troubleshooting yield and purity issues.
References
- 1. p-Phenylenediamine electrochemical oxidation revisited: An insight into the mechanism and kinetics in acid medium [helvia.uco.es]
- 2. cir-safety.org [cir-safety.org]
- 3. CN101544571B - A kind of method for preparing o-chloro-p-phenylenediamine - Google Patents [patents.google.com]
- 4. Buy this compound | 61702-44-1 [smolecule.com]
- 5. This compound | C6H9ClN2O4S | CID 22584 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. oxfordbiosciences.com [oxfordbiosciences.com]
- 7. prepchem.com [prepchem.com]
Technical Support Center: Managing Skin Irritation and Allergic Reactions in the Laboratory
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage and prevent skin irritation and allergic reactions in a laboratory setting.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
General Questions
Q1: What are the most common causes of skin irritation in the laboratory?
A1: Skin issues in a laboratory setting primarily fall into two categories:
-
Irritant Contact Dermatitis (ICD): This is the most common reaction and is caused by direct damage to the skin's surface by a substance.[1][2] It is a non-allergic inflammatory response.[3] Common irritants include solvents, detergents, acids, bases, and even frequent handwashing.[1][4] The warm, moist environment inside gloves can also contribute to ICD.[5][6]
-
Allergic Contact Dermatitis (ACD): This is a delayed hypersensitivity reaction (Type IV) where the immune system reacts to a specific substance (an allergen) after an initial sensitization.[7][8] Subsequent contact with even a small amount of the allergen can trigger a reaction.[9] Common laboratory allergens include certain chemicals (e.g., formaldehyde, nickel compounds, some dyes), components of epoxy resins, and materials used in personal protective equipment, such as latex proteins or chemical accelerators in gloves.[1][9]
Q2: What is the difference between skin irritation and a skin allergy?
A2: The primary difference lies in the body's response. Skin irritation is a direct, non-immune reaction to a substance that damages the skin.[2] A skin allergy, specifically allergic contact dermatitis, is an immune system response to a substance to which the body has become sensitized.[7] Irritant reactions often appear quickly, while allergic reactions are typically delayed, appearing 24-48 hours after exposure.[6][10]
Q3: What are the first aid procedures for chemical exposure to the skin?
A3: For general chemical spills on the skin, immediately flush the affected area with cool, running water for at least 15-20 minutes.[11][12] While rinsing, remove any contaminated clothing or jewelry.[11][12] For powdered chemicals, brush off the powder before flushing with water.[11] Do not use solvents to wash the skin, as they can remove protective oils and may increase the absorption of the chemical.[13] After flushing, seek medical attention and have the Safety Data Sheet (SDS) for the chemical available.[11]
Note: Some chemicals require specific first aid procedures:
-
Hydrofluoric Acid (HF): Immediately flush with water for at least five minutes, then apply calcium gluconate gel to the affected area.[11][13] Seek immediate medical attention.
-
Phenol (>10%): Swab or irrigate the affected area with polyethylene glycol (PEG). If PEG is not available, flush with large amounts of water for 15 minutes.[13] Do not use ethanol.[13]
Troubleshooting: Personal Protective Equipment (PPE)
Q4: I've developed a rash on my hands. Could it be my gloves?
A4: Yes, gloves are a common cause of hand dermatitis in the lab. The reaction could be due to several factors:
-
Irritant Contact Dermatitis: Friction, sweat, and occlusion from prolonged glove use can lead to irritation.[3][5]
-
Allergic Contact Dermatitis (Type IV Hypersensitivity): This is a delayed reaction to chemical accelerators (e.g., carbamates, thiazoles) used in the manufacturing of both latex and nitrile gloves.[3][14] Symptoms like redness, itching, and blistering typically appear 24-48 hours after wearing the gloves.[6]
-
Latex Allergy (Type I Hypersensitivity): This is an immediate allergic reaction to proteins in natural rubber latex.[3] Symptoms can range from skin redness and hives to more severe reactions like asthma or anaphylaxis.[10]
Q5: How can I determine if my skin reaction is from my gloves and what should I do?
A5: If you suspect a glove-related reaction, you should:
-
Switch Glove Type: If you are using latex gloves, switch to a nitrile alternative. If you are already using nitrile gloves, try a different brand or a type specifically marketed as "accelerator-free."[14]
-
Use Glove Liners: Wearing soft, absorbent liners under your primary gloves can help manage sweat and reduce friction.[5]
-
Practice Good Hand Hygiene: Wash your hands with a mild soap and dry them thoroughly before and after wearing gloves. Apply a moisturizer or barrier cream throughout the day.[15]
-
Seek Medical Advice: A dermatologist or allergist can perform a patch test to identify the specific chemical causing an allergic reaction.[3]
Q6: How do I select the right gloves for the chemicals I am working with?
A6: No single glove material protects against all chemicals.[16] Always consult the Safety Data Sheet (SDS) for the chemical you are using, which will provide recommendations for appropriate PPE. Additionally, refer to glove manufacturer's chemical resistance guides. These guides provide data on breakthrough times, which is the time it takes for a chemical to permeate the glove material.[17][18]
Data Presentation: Glove Chemical Resistance
The following table provides a summary of the chemical resistance of common disposable glove materials to various laboratory chemicals. Note that breakthrough times can be affected by glove thickness, chemical concentration, temperature, and the amount of chemical in contact with the glove.[17] This information should be used as a general guide; always consult the manufacturer's specific data.
| Chemical | Natural Rubber (Latex) | Nitrile | Neoprene |
| Acids | |||
| Acetic Acid | Fair | Not Recommended | Good |
| Hydrochloric Acid (10%) | Excellent | Excellent | Excellent |
| Nitric Acid (10%) | Good | Excellent | Excellent |
| Sulfuric Acid (30%) | n/a | n/a | n/a |
| Bases | |||
| Sodium Hydroxide (50%) | Excellent | Excellent | Excellent |
| Ammonium Hydroxide (28%) | Excellent | Excellent | Excellent |
| Solvents | |||
| Acetone | Poor | Fair | Good |
| Ethanol | Good | Excellent | Excellent |
| Isopropanol (70%) | Fair | Excellent | Excellent |
| Hexanes | Poor | Good | Poor |
| Toluene | Poor | Fair | Poor |
| Xylene | Poor | Fair | Poor |
| Dichloromethane | Poor | Poor | Poor |
| Other | |||
| Formaldehyde (37%) | Good | Excellent | Excellent |
| Glutaraldehyde (5%) | Good | Excellent | Excellent |
| Hydrogen Peroxide (30%) | Excellent | Excellent | Excellent |
| Phenol (10% in water) | Fair | Good | n/a |
Legend:
-
Excellent: Breakthrough time > 8 hours
-
Good: Breakthrough time > 4 hours
-
Fair: Breakthrough time > 1 hour
-
Poor/Not Recommended: Breakthrough time < 1 hour
-
n/a: Data not available
This table is a compilation of data from various sources and should be used as a general guide.[1][17][19][20]
Experimental Protocols
In Vitro Skin Irritation Testing: Reconstructed Human Epidermis (RhE) Test Method (OECD TG 439)
This test method is a validated in vitro procedure used to assess the skin irritation potential of chemicals, providing an alternative to animal testing.[11][21]
Principle: The assay uses a three-dimensional model of reconstructed human epidermis (RhE), which mimics the upper layers of human skin.[12][21] The test chemical is applied topically to the RhE tissue. Cell viability is then measured to determine the cytotoxic effect of the chemical, which is correlated with its skin irritation potential.[12] A reduction in tissue viability below a certain threshold indicates that the substance is an irritant.[11]
Methodology:
-
Tissue Preparation: Commercially available RhE tissues are received on inserts and pre-incubated in a multi-well plate containing maintenance medium.
-
Test Chemical Application:
-
For liquid test articles, a sufficient amount (e.g., 25-50 µL) is applied topically to the surface of the RhE tissue to ensure even coverage.
-
For solid test articles, the tissue is moistened with a sterile buffer, and a sufficient amount of the solid (e.g., 25-50 mg) is applied to cover the surface.
-
-
Exposure and Incubation: The tissues are exposed to the test chemical for a defined period (e.g., 60 minutes) at 37°C.
-
Rinsing: After the exposure period, the test chemical is carefully removed by thoroughly rinsing the tissue surface with a sterile buffer solution (e.g., phosphate-buffered saline).
-
Post-Exposure Incubation: The rinsed tissues are transferred to fresh maintenance medium and incubated for a post-exposure period (e.g., 42 hours) to allow for the development of cytotoxic effects.
-
Viability Assessment (MTT Assay):
-
The tissues are transferred to a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
Viable cells in the tissue reduce the yellow MTT to a blue formazan salt.
-
The tissues are incubated with MTT for a set time (e.g., 3 hours).
-
The formazan salt is then extracted from the tissues using a solvent (e.g., isopropanol).
-
The optical density of the extracted formazan is measured using a spectrophotometer.
-
-
Data Analysis and Classification:
-
The viability of the test chemical-treated tissues is expressed as a percentage relative to the negative control-treated tissues.
-
Classification:
-
Visualizations
Caption: Signaling pathway of Allergic Contact Dermatitis (ACD).
Caption: Experimental workflow for in vitro skin irritation testing.
Caption: Troubleshooting decision tree for skin reactions in the lab.
References
- 1. scribd.com [scribd.com]
- 2. chemsafetypro.com [chemsafetypro.com]
- 3. Irritant Contact Dermatitis — a Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eagleprotect.com [eagleprotect.com]
- 5. researchgate.net [researchgate.net]
- 6. droracle.ai [droracle.ai]
- 7. bdng.org.uk [bdng.org.uk]
- 8. allergolyon.fr [allergolyon.fr]
- 9. Patch testing in occupational dermatology: Practical aspects in relation to the conditions in Germany - PMC [pmc.ncbi.nlm.nih.gov]
- 10. labonline.com.au [labonline.com.au]
- 11. mbresearch.com [mbresearch.com]
- 12. iivs.org [iivs.org]
- 13. Understanding Reactions & Skin Irritation From Gloves | Lyreco [why.lyreco.com]
- 14. RISKOFDERM: risk assessment of occupational dermal exposure to chemicals: the development of a toolkit for risk assessment and risk management [repository.tno.nl]
- 15. researchgate.net [researchgate.net]
- 16. aps.anl.gov [aps.anl.gov]
- 17. Glove Selection Chart - Chemical Breakthrough Times | All Safety Products [allsafetyproducts.com]
- 18. cdn.mscdirect.com [cdn.mscdirect.com]
- 19. thgeyer.com [thgeyer.com]
- 20. safety.fsu.edu [safety.fsu.edu]
- 21. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Improving peak resolution in HPLC analysis of 2-Chloro-p-phenylenediamine sulfate
Welcome to the technical support center for the HPLC analysis of 2-Chloro-p-phenylenediamine sulfate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the chromatographic analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak resolution in the analysis of this compound?
Poor peak resolution, characterized by overlapping or distorted peaks, can arise from several factors. Given that this compound is an aromatic amine and thus a basic compound, a primary cause is often secondary interactions with the stationary phase.[1] Other common culprits include:
-
Inappropriate Mobile Phase Composition: The pH, buffer concentration, and the type and ratio of organic solvent to the aqueous phase can significantly influence selectivity and resolution.[2]
-
Suboptimal Column Chemistry: The choice of the stationary phase is critical for good separation. Not all columns, even of the same type (e.g., C18), will exhibit the same selectivity.[2]
-
Column Degradation: Contamination or degradation of the stationary phase over time can lead to peak broadening and tailing.[2][3]
-
System Issues: Problems such as excessive extra-column volume, system leaks, or temperature fluctuations can contribute to poor peak shape and resolution.[2][4]
-
Improper Sample Preparation: The solvent used to dissolve the sample can cause peak distortion if it is significantly stronger than the mobile phase.[2][5]
Q2: I am observing significant peak tailing for this compound. What is the likely cause and how can I fix it?
Peak tailing for basic compounds like this compound is commonly caused by strong interactions between the positively charged analyte and negatively charged residual silanol groups on the surface of silica-based HPLC columns.[1][6]
To mitigate this, consider the following solutions:
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2-3) will ensure the analyte is fully protonated and can reduce interactions with silanols.
-
Increase Buffer Concentration: A higher buffer concentration can help to mask the residual silanol groups.
-
Use a Modern, End-capped Column: High-purity silica columns with advanced end-capping are designed to minimize silanol interactions and improve peak shape for basic compounds.[7]
-
Add an Ion-Pairing Agent: Reagents like trifluoroacetic acid (TFA) can be added to the mobile phase to pair with the analyte, reducing its interaction with the stationary phase.[8][9]
Q3: How does the mobile phase pH affect the peak shape of this compound?
The pH of the mobile phase is a critical parameter for ionizable compounds like this compound.[2][9] The mobile phase pH determines the ionization state of the analyte. Analyzing a compound at a pH close to its pKa can lead to inconsistent retention times and poor peak shape because the analyte will exist as a mixture of ionized and non-ionized forms. For robust methods, it is recommended to adjust the mobile phase pH to be at least 1.5 to 2 units away from the analyte's pKa.[8][10] For a basic compound, this typically means using a low pH (e.g., pH < 3) to ensure it is consistently in its protonated form.
Troubleshooting Guides
Problem: Poor Peak Resolution or Co-elution
If you are experiencing inadequate separation between the analyte peak and other components, follow this troubleshooting workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. lcms.cz [lcms.cz]
- 5. Improving peak shapes with counter gradients in two-dimensional high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. lcms.cz [lcms.cz]
- 8. mastelf.com [mastelf.com]
- 9. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 10. welch-us.com [welch-us.com]
Minimizing impurities in the synthesis of 2-Chloro-p-phenylenediamine sulfate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the synthesis of 2-Chloro-p-phenylenediamine Sulfate.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The synthesis is typically a two-step process. First, p-phenylenediamine is chlorinated to produce 2-Chloro-p-phenylenediamine. This intermediate is then treated with sulfuric acid to yield the final product, this compound.[1]
Q2: What are the common impurities encountered in the synthesis of this compound?
Common impurities can be categorized as follows:
-
Starting Material Impurities: Commercial p-phenylenediamine may contain isomeric impurities such as o-phenylenediamine and m-phenylenediamine.
-
Reaction Byproducts:
-
Over-chlorination: Formation of di-chloro-p-phenylenediamine isomers (e.g., 2,5-dichloro-p-phenylenediamine and 2,6-dichloro-p-phenylenediamine).
-
Oxidation Products: p-Phenylenediamines are susceptible to air oxidation, which can lead to colored impurities.[2]
-
-
Residual Solvents and Reagents: Solvents used in the reaction and purification steps (e.g., toluene, chlorobenzene) may be present in the final product.
Q3: Why is my final product discolored (e.g., pink, brown, or black)?
Discoloration is a common issue and is primarily due to the oxidation of the aromatic amine functional groups in the starting material, intermediate, or final product. Exposure to air, light, and certain metal ions can accelerate this process. The presence of unreacted p-phenylenediamine is also a likely cause, as it is notoriously unstable and darkens upon air exposure.[2]
Q4: How can I purify the crude 2-Chloro-p-phenylenediamine intermediate before sulfation?
Recrystallization is an effective method for purifying 2-Chloro-p-phenylenediamine. Solvents such as toluene or chlorobenzene have been reported to be effective.[3][4] A two-step crystallization process, involving gradual cooling followed by a colder crystallization phase, can improve the purity to over 99.5%.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield of 2-Chloro-p-phenylenediamine | Incomplete chlorination reaction. | - Ensure the correct stoichiometry of the chlorinating agent (e.g., sulfuryl chloride).- Optimize reaction temperature and time. Monitor the reaction progress using TLC or HPLC. |
| Loss of product during work-up or purification. | - Ensure proper pH adjustment during extraction.- Optimize recrystallization conditions (solvent volume, cooling rate) to maximize recovery. | |
| High Levels of Di-chloro Impurities | Excess of chlorinating agent or prolonged reaction time. | - Use a stoichiometric amount or a slight excess of the chlorinating agent.- Carefully monitor the reaction and stop it once the starting material is consumed. |
| Inadequate temperature control, leading to increased reactivity. | - Maintain a consistent and controlled reaction temperature. | |
| Presence of Isomeric Impurities in Final Product | Impure starting p-phenylenediamine. | - Use high-purity p-phenylenediamine (>99%).- Analyze the starting material by HPLC to quantify isomeric impurities before starting the synthesis. |
| Final Product Fails Purity Specification (General) | Inefficient purification of the 2-Chloro-p-phenylenediamine intermediate. | - Perform multiple recrystallizations of the intermediate until the desired purity is achieved.- Consider using a different recrystallization solvent. |
| Incomplete sulfation reaction. | - Ensure complete dissolution of the chlorinated intermediate before adding sulfuric acid.- Use the correct molar equivalent of sulfuric acid. | |
| Colored Impurities in the Final Product | Oxidation of the product or intermediates. | - Handle the material under an inert atmosphere (e.g., nitrogen or argon) whenever possible.- Use degassed solvents.- Store the final product in a tightly sealed container, protected from light. |
Experimental Protocols
Synthesis of 2-Chloro-p-phenylenediamine
This protocol is a representative method based on the chlorination of p-phenylenediamine.
Materials:
-
p-Phenylenediamine
-
Sulfuryl chloride (SO₂Cl₂)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Toluene for recrystallization
Procedure:
-
Dissolve p-phenylenediamine in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sulfuryl chloride in dichloromethane dropwise to the cooled solution while maintaining the temperature between 0-5 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, quench the reaction by slowly adding a saturated sodium bicarbonate solution until the effervescence ceases.
-
Separate the organic layer, and wash it with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-Chloro-p-phenylenediamine.
-
Purify the crude product by recrystallization from toluene.
Synthesis of this compound
Materials:
-
Purified 2-Chloro-p-phenylenediamine
-
Ethanol
-
Concentrated Sulfuric Acid (98%)
Procedure:
-
Dissolve the purified 2-Chloro-p-phenylenediamine in ethanol.
-
Cool the solution in an ice bath.
-
Slowly add one molar equivalent of concentrated sulfuric acid dropwise with stirring.
-
The sulfate salt will precipitate out of the solution.
-
Stir the slurry for 30 minutes in the ice bath.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with cold ethanol and then with diethyl ether.
-
Dry the product under vacuum to obtain this compound.
Impurity Analysis by High-Performance Liquid Chromatography (HPLC)
This method is suitable for the analysis of 2-Chloro-p-phenylenediamine and its potential impurities.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | Start with a low percentage of B, and gradually increase to elute more non-polar compounds. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Note: This is a general method and may require optimization for specific impurity profiles.
Visualizations
Caption: Synthesis pathway for this compound.
Caption: Formation of common impurities during synthesis.
Caption: Troubleshooting workflow for impurity minimization.
References
Storage conditions to maintain 2-Chloro-p-phenylenediamine sulfate integrity
This guide provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of 2-Chloro-p-phenylenediamine sulfate to ensure its integrity for experimental use.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
To maintain its integrity, this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[1][2] The recommended storage temperature is between 2-30°C.
Q2: What is the appearance of pure this compound, and what do color changes indicate?
Pure this compound is a light gray or lavender powder.[3][4] Exposure to air can cause oxidation, leading to color changes from purple to black.[4] A significant color change may indicate degradation, and the material should be re-evaluated for purity before use.
Q3: Is this compound stable?
The compound is stable under normal, recommended storage conditions.[1] However, it is susceptible to oxidation when exposed to air.[4]
Q4: What are the primary hazards associated with handling this compound?
This compound is harmful if swallowed, inhaled, or in contact with skin.[1][2] It can cause serious eye irritation and skin irritation.[1][2] It is classified as a skin sensitizer and may cause allergic reactions.[4]
Q5: What personal protective equipment (PPE) should be used when handling this compound?
When handling this compound, it is essential to wear protective gloves, protective clothing, and eye/face protection.[1][2] In situations where dust may be generated, a dust mask (e.g., N95) is recommended. All handling should be done in a well-ventilated area or under a chemical fume hood.[5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Compound has darkened (purple to black) | Oxidation due to exposure to air.[4] | The compound may be degraded. Assess purity using a suitable analytical method (e.g., HPLC, melting point analysis) before use. |
| Inconsistent experimental results | Compound degradation or contamination. | Verify the integrity of the stored compound. Review storage conditions to ensure they meet recommendations (cool, dry, tightly sealed). |
| Caking or clumping of the powder | Exposure to moisture. | Discard the material as it may be compromised. Ensure the storage area is dry and the container is always tightly sealed. |
Experimental Protocols for Integrity Assessment
1. Visual Inspection:
-
Objective: To qualitatively assess the compound for signs of degradation.
-
Procedure:
-
In a well-ventilated area, carefully observe the compound's color and physical state.
-
Compare the appearance to a fresh, unopened sample if available, or to the description in the product specification sheet (light gray or lavender powder).[3][4]
-
Note any discoloration (e.g., darkening, black spots), clumping, or changes in texture.
-
2. Melting Point Determination:
-
Objective: To determine the melting point of the compound and compare it to the reference range as an indicator of purity.
-
Procedure:
-
Finely powder a small amount of the sample.
-
Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in a melting point apparatus.
-
Heat the sample at a slow, controlled rate (e.g., 1-2°C per minute) near the expected melting point.
-
Record the temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample.
-
Compare the observed melting range to the literature value (approximately 251-253°C or 484-487°F).[3][6] A broad or depressed melting range may indicate the presence of impurities or degradation.
-
Logical Workflow for Troubleshooting
References
- 1. WERCS Studio - Application Error [assets.thermofisher.com]
- 2. fishersci.com [fishersci.com]
- 3. This compound | C6H9ClN2O4S | CID 22584 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Buy this compound | 61702-44-1 [smolecule.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. View Attachment [cir-reports.cir-safety.org]
Addressing matrix effects in LC-MS/MS analysis of biological samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of biological samples.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they impact my LC-MS/MS analysis?
A1: In LC-MS/MS analysis, the "matrix" refers to all the components within a biological sample other than the analyte of interest.[1] These components can include proteins, lipids, salts, and other endogenous compounds.[1][2] Matrix effects occur when these co-eluting components interfere with the ionization of the target analyte in the mass spectrometer's ion source. This interference can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity).[3][4] This phenomenon can significantly compromise the accuracy, precision, and sensitivity of quantitative results.[1][5]
Q2: What are the common signs that suggest matrix effects are affecting my assay?
A2: Common indicators of matrix effects include:
-
Poor reproducibility of quality control (QC) samples.[5]
-
Inaccurate quantification, with results being unexpectedly high or low.[1]
-
Non-linear calibration curves, particularly at lower concentrations.[6]
-
A noticeable decrease in assay sensitivity.[5]
-
Inconsistent peak areas for the analyte or internal standard across different biological samples.[7]
Q3: How can I definitively identify and quantify matrix effects in my analysis?
A3: Two primary methods are used to assess matrix effects: the qualitative post-column infusion method and the quantitative post-extraction addition method.[2][8] The post-column infusion method helps identify regions in the chromatogram where ion suppression or enhancement occurs.[2][9] The post-extraction addition method provides a quantitative measure of the matrix effect by comparing the analyte's response in a neat solution to its response in an extracted blank matrix.[2][3]
Q4: What are the primary causes of ion suppression and enhancement?
A4: Ion suppression and enhancement are primarily caused by co-eluting matrix components that affect the efficiency of the ionization process in the mass spectrometer's ion source.[1][4]
-
Ion Suppression: This is the more common effect and can occur through several mechanisms. Co-eluting compounds can compete with the analyte for ionization, reducing the number of charged analyte ions that reach the detector.[1] Other matrix components can alter the physical properties of the droplets in the ion source, such as surface tension, hindering the desolvation process and subsequent ionization.[4][5]
-
Ion Enhancement: Although less frequent, some matrix components can increase the ionization efficiency of the analyte.[3] This can happen if a co-eluting compound improves the desolvation process or facilitates the transfer of charge to the analyte.[3]
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting common issues related to matrix effects.
Issue 1: Poor Reproducibility and High Variability in QC Samples
-
Possible Cause: Inconsistent matrix effects between different sample preparations or different lots of biological matrix.[10]
-
Troubleshooting Steps:
-
Assess Matrix Effect Variability: Perform the post-extraction addition experiment (see Experimental Protocol 1) using at least six different lots of the biological matrix.[9] Calculate the matrix factor for each lot. A high coefficient of variation (CV%) in the matrix factor across different lots indicates significant variability.
-
Optimize Sample Preparation: The goal is to remove interfering endogenous components more effectively. Consider more rigorous sample preparation techniques.
-
Protein Precipitation (PPT): While simple, it is often the least effective at removing matrix components.[11]
-
Liquid-Liquid Extraction (LLE): Can provide cleaner extracts than PPT. Double LLE can further improve selectivity.[8]
-
Solid-Phase Extraction (SPE): Generally provides the cleanest extracts. Mixed-mode SPE, which combines reversed-phase and ion-exchange mechanisms, is particularly effective at removing a broad range of interferences, including phospholipids.[8][11]
-
-
Improve Chromatographic Separation: Adjust the LC method to separate the analyte from the regions of ion suppression identified by the post-column infusion experiment (see Experimental Protocol 2).
-
Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for compensating for matrix effects as it co-elutes with the analyte and experiences similar ionization suppression or enhancement.[5][12]
-
Issue 2: Non-Linear Calibration Curve, Especially at the Lower End
-
Possible Cause: Concentration-dependent matrix effects or significant ion suppression that disproportionately affects low-concentration standards.[2]
-
Troubleshooting Steps:
-
Evaluate Matrix Effects at Different Concentrations: Perform the post-extraction addition experiment at both low and high concentrations to check for concentration dependency.[2]
-
Prepare Matrix-Matched Calibrators: Prepare calibration standards in an extract of the same biological matrix as the samples.[7][13] This helps to ensure that the calibrators and the samples experience similar matrix effects.
-
Widen the Calibration Range and Use a Weighted Regression: If non-linearity persists, you may need to adjust the concentration range of your calibrators and apply a weighted linear regression (e.g., 1/x or 1/x²) to your calibration curve.[6] This gives less weight to the higher concentration points, which may be less affected by matrix effects.
-
Issue 3: Low Assay Sensitivity and Inability to Reach the Desired Lower Limit of Quantitation (LLOQ)
-
Possible Cause: Significant ion suppression is reducing the analyte signal to a level that is too close to the background noise.[5]
-
Troubleshooting Steps:
-
Identify the Source of Suppression: Use the post-column infusion technique (Experimental Protocol 2) to pinpoint the retention time of maximum ion suppression.
-
Optimize Chromatography: Adjust the chromatographic method to shift the elution of the analyte away from these suppression zones. This may involve changing the gradient, mobile phase pH, or column type.[6]
-
Enhance Sample Preparation: Focus on removing phospholipids, a common cause of ion suppression in plasma and serum samples.[8] Techniques like mixed-mode SPE are particularly effective.[11]
-
Change Ionization Source or Polarity: If available, switching from electrospray ionization (ESI) to atmospheric pressure chemical ionization (APCI) may reduce matrix effects, as APCI is generally less susceptible.[14] Also, consider analyzing in negative ion mode if the analyte is suitable, as this can sometimes be less prone to interferences.[9]
-
Quantitative Data Summary
The following table summarizes the typical matrix effects observed with different sample preparation techniques. A Matrix Factor (MF) of 1 indicates no matrix effect, MF < 1 indicates ion suppression, and MF > 1 indicates ion enhancement. The goal is to have an MF as close to 1 as possible with a low coefficient of variation (CV%) across different lots of the matrix.
| Sample Preparation Technique | Typical Matrix Factor (MF) Range | Typical Inter-Lot CV% | Efficacy in Reducing Matrix Effects |
| Protein Precipitation (PPT) | 0.4 - 1.2 | >15% | Low |
| Liquid-Liquid Extraction (LLE) | 0.7 - 1.1 | <15% | Moderate |
| Solid-Phase Extraction (SPE) - Reversed Phase | 0.8 - 1.1 | <10% | High |
| Solid-Phase Extraction (SPE) - Mixed Mode | 0.9 - 1.1 | <5% | Very High |
Note: These values are illustrative and can vary significantly depending on the analyte, matrix, and specific method conditions.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect (Post-Extraction Addition)
Objective: To quantify the extent of ion suppression or enhancement.
Methodology:
-
Prepare two sets of samples:
-
Set A (Neat Solution): Spike the analyte at low and high concentrations (e.g., LLOQ and ULOQ) into the final reconstitution solvent.
-
Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix using your established sample preparation protocol. Spike the analyte at the same low and high concentrations into the final extracted matrix.[6][9]
-
-
Analyze the samples: Inject both sets of samples into the LC-MS/MS system and record the peak areas of the analyte.
-
Calculate the Matrix Factor (MF):
-
MF = (Peak Area of Analyte in Set B) / (Peak Area of Analyte in Set A)[2]
-
-
Interpret the results:
-
An MF significantly less than 1 indicates ion suppression.
-
An MF significantly greater than 1 indicates ion enhancement.
-
The CV% of the MF across the different matrix lots should ideally be less than 15%.[9]
-
Protocol 2: Qualitative Assessment of Matrix Effect (Post-Column Infusion)
Objective: To identify the chromatographic regions where ion suppression or enhancement occurs.
Methodology:
-
Set up the infusion: Infuse a standard solution of the analyte at a constant flow rate (e.g., 5-10 µL/min) into the LC flow path between the analytical column and the mass spectrometer using a T-connector.[2][6]
-
Equilibrate the system: Allow the infused analyte signal to stabilize to a constant baseline.
-
Inject a blank matrix extract: Inject a sample of extracted blank biological matrix onto the LC column and begin the chromatographic run.[6]
-
Monitor the analyte signal: Observe the signal of the infused analyte. A drop in the baseline indicates ion suppression, while a rise indicates ion enhancement at that specific retention time.[2][6]
Visualizations
References
- 1. longdom.org [longdom.org]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. nebiolab.com [nebiolab.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. benchchem.com [benchchem.com]
- 7. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bioanalysis-zone.com [bioanalysis-zone.com]
- 11. researchgate.net [researchgate.net]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 14. DSpace [research-repository.griffith.edu.au]
Enhancing solubility of 2-Chloro-p-phenylenediamine sulfate for experimental assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using 2-Chloro-p-phenylenediamine sulfate in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications in research?
A1: this compound is the sulfate salt of 2-chloro-p-phenylenediamine, an aromatic amine. In a research context, it has been investigated for its potential carcinogenic properties in bioassays.[1] While its primary industrial use is in hair dye formulations, its biological activity and potential interactions with cellular components make it a subject of toxicological and pharmacological research.[2]
Q2: What are the general solubility characteristics of this compound?
A2: this compound is sparingly soluble in water and ethanol.[2][3] It is also reported to be sparingly soluble in Dimethyl Sulfoxide (DMSO).[4] Due to its limited aqueous solubility, careful preparation of solutions is critical for experimental success.
Q3: How should I store this compound powder and its solutions?
A3: The solid powder should be stored in a tightly sealed container in a dry, cool, and well-ventilated place, protected from light.[5] Stock solutions, particularly in organic solvents like DMSO, should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Aqueous solutions are generally less stable and it is recommended to prepare them fresh before each experiment.
Q4: What are the known stability issues with this compound?
A4: this compound is known to oxidize upon exposure to air, which can cause a color change to purple and eventually black.[3][6] This degradation can affect its activity and the reproducibility of experiments. Therefore, it is crucial to handle the compound and its solutions with care to minimize air exposure.
Troubleshooting Guide: Enhancing Solubility for Experimental Assays
This guide addresses common issues encountered when preparing solutions of this compound for experimental use.
Issue 1: The compound is not dissolving in my aqueous buffer (e.g., PBS).
-
Cause: The aqueous solubility of this compound is low. Direct dissolution in aqueous buffers at high concentrations is often not feasible.
-
Solution:
-
Use a Co-solvent: First, dissolve the compound in a minimal amount of an appropriate organic solvent, such as DMSO.
-
Prepare a Concentrated Stock Solution: Create a high-concentration stock solution in the chosen organic solvent.
-
Dilute into Aqueous Buffer: Slowly add the stock solution to your aqueous buffer while vortexing or stirring to ensure rapid and even dispersion. The final concentration of the organic solvent in your assay should be kept to a minimum (typically below 1%) to avoid solvent-induced artifacts.
-
Issue 2: Precipitation occurs when I dilute my DMSO stock solution into the aqueous buffer.
-
Cause: The final concentration of the compound in the aqueous buffer may still exceed its solubility limit, even with the use of a co-solvent.
-
Solution:
-
Lower the Final Concentration: Try working with a lower final concentration of the compound in your assay.
-
Optimize Co-solvent Percentage: Experiment with the ratio of the organic stock solution to the aqueous buffer to find a balance that maintains solubility without adversely affecting your experimental system.
-
Gentle Heating: Gently warming the solution to 37°C may aid in dissolution. However, be cautious as heat can potentially degrade the compound.
-
Sonication: Brief sonication in an ultrasonic bath can help to break down particles and enhance dissolution.
-
pH Adjustment: The solubility of aromatic amines can be pH-dependent. If your experimental conditions allow, adjusting the pH of the buffer might improve solubility. Since it is a sulfate salt of an amine, the solution will be acidic.[6] Neutralizing or slightly acidifying the buffer might be beneficial, but this needs to be empirically tested for your specific assay.
-
Issue 3: The solution changes color over time.
-
Cause: As mentioned, this compound is prone to oxidation.[3][6]
-
Solution:
-
Prepare Fresh Solutions: Always prepare working solutions fresh from a stock solution just before the experiment.
-
Minimize Air Exposure: Keep containers tightly sealed and minimize the time the solution is exposed to air.
-
Use of Antioxidants: For certain applications, the inclusion of a small amount of an antioxidant like sodium sulfite might be considered, as has been done in some testing protocols.[7] However, the compatibility of any additive with your specific assay must be verified.
-
Quantitative Solubility Data
The following table summarizes the available quantitative data on the solubility of this compound.
| Solvent | Temperature | Solubility | Reference(s) |
| Water | 70°F (21°C) | < 1 mg/mL | [3][6] |
| Water | 21°C | < 0.1 g/100 mL | [4] |
| Ethanol | Not Specified | Soluble | [2][3] |
| DMSO | Not Specified | Sparingly Soluble | [4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution of this compound in DMSO.
Materials:
-
This compound (MW: 240.66 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing: Accurately weigh out 2.41 mg of this compound and place it into a sterile vial.
-
Adding Solvent: Add 1 mL of anhydrous DMSO to the vial.
-
Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes. If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes. Gentle warming to 37°C can also be applied if necessary.
-
Storage: Once completely dissolved, aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a Working Solution in a Biological Buffer
This protocol details the dilution of the DMSO stock solution into a biological buffer (e.g., Phosphate-Buffered Saline, PBS) for use in an in vitro assay.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile biological buffer (e.g., PBS, pH 7.4)
-
Sterile tubes
-
Vortex mixer
Procedure:
-
Pre-warm Buffer: Pre-warm the biological buffer to the desired experimental temperature (e.g., 37°C).
-
Dilution Calculation: Calculate the volume of the 10 mM stock solution needed to achieve the desired final concentration in your assay. For example, to prepare 1 mL of a 100 µM working solution, you will need 10 µL of the 10 mM stock solution.
-
Dilution: In a sterile tube, add the appropriate volume of the pre-warmed biological buffer (e.g., 990 µL for a 1 mL final volume).
-
Adding Stock Solution: While gently vortexing the buffer, slowly add the calculated volume of the 10 mM DMSO stock solution (e.g., 10 µL). This rapid mixing helps to prevent precipitation.
-
Final Mixing: Briefly vortex the final working solution to ensure homogeneity.
-
Immediate Use: Use the freshly prepared working solution immediately in your experiment to minimize the risk of degradation or precipitation.
Visualizations
Metabolic Activation and Genotoxicity Pathway of Aromatic Amines
Caption: Metabolic activation of aromatic amines leading to DNA damage.
Experimental Workflow for Preparing a Working Solution
Caption: Workflow for preparing an experimental working solution.
References
- 1. This compound | C6H9ClN2O4S | CID 22584 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Monocyclic aromatic amines as potential human carcinogens: old is new again - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy this compound | 61702-44-1 [smolecule.com]
- 4. 2-氯对苯二胺 单硫酸盐 technical, ≥97.0% (GC/T) | Sigma-Aldrich [sigmaaldrich.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. fishersci.com [fishersci.com]
- 7. View Attachment [cir-reports.cir-safety.org]
Selecting the appropriate mobile phase for phenylenediamine separation
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and scientists working on the separation of phenylenediamine isomers.
Frequently Asked Questions (FAQs)
Q1: What is the most common chromatographic method for separating phenylenediamine isomers?
A1: High-Performance Liquid Chromatography (HPLC) is the most common method for separating phenylenediamine isomers, particularly using reverse-phase (RP) columns like C18.[1][2][3] Thin-Layer Chromatography (TLC) is also a viable technique for separation and analysis.[4]
Q2: I am not getting good separation between the ortho-, meta-, and para- isomers. What should I do?
A2: Poor resolution is a common issue. Here are a few steps to troubleshoot:
-
Optimize Mobile Phase Composition: The ratio of organic solvent (like acetonitrile or methanol) to the aqueous buffer is critical.[5] Adjusting this ratio can significantly impact the separation. For reverse-phase HPLC, increasing the aqueous component will generally increase retention times and may improve separation.
-
Adjust Mobile Phase pH: Phenylenediamines are basic compounds. Modifying the pH of the mobile phase with additives like sulfuric acid, phosphoric acid, or ammonium acetate can change the ionization state of the isomers and improve selectivity.[1][2][6]
-
Change the Organic Solvent: If you are using methanol, try switching to acetonitrile or vice versa. Different solvents can offer different selectivities for the isomers.
-
Check the Column: Ensure your column is not degraded or contaminated. Column collapse or contamination can lead to poor peak shape and resolution.[7]
Q3: My peaks are tailing. How can I fix this?
A3: Peak tailing for basic compounds like phenylenediamines is often due to strong interactions with residual acidic silanol groups on the silica-based stationary phase.
-
Use a Low-pH Mobile Phase: Adding an acid like sulfuric or phosphoric acid to the mobile phase can protonate the silanol groups, reducing their interaction with the basic analytes.[1]
-
Add a Competing Base: A small amount of a competing base, like triethylamine (in normal-phase), can be added to the mobile phase to block the active sites on the stationary phase.[8]
-
Use an End-Capped Column: Modern, high-purity, end-capped silica columns have fewer free silanol groups and are less prone to causing peak tailing with basic compounds.
-
Check for Sample Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample.[8]
Q4: Should I use normal-phase or reverse-phase chromatography?
A4: The choice depends on your specific application and available instrumentation.
-
Reverse-Phase (RP) HPLC: This is the most common and generally recommended starting point. It uses a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., water/acetonitrile).[9] RP-HPLC is robust and provides excellent separation for many applications.[1][2][3]
-
Normal-Phase (NP) Chromatography: This uses a polar stationary phase (e.g., silica) and a non-polar mobile phase.[10] While less common for this specific separation, it can be an alternative if RP methods fail to provide adequate resolution. For TLC, normal-phase on silica gel plates is frequently used.[4]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Resolution / Co-elution | Mobile phase is too strong (eluting too quickly). | Decrease the organic solvent percentage in the mobile phase.[8] |
| Incorrect mobile phase pH. | Adjust pH to alter the ionization and retention of the isomers.[6] | |
| Column efficiency has degraded. | Replace the column.[7] | |
| Peak Tailing | Strong interaction with stationary phase silanols. | Add an acidic modifier (e.g., 0.1% H₂SO₄) to the mobile phase.[1] |
| Sample overload. | Dilute the sample and reinject.[8][11] | |
| Column contamination. | Flush the column with a strong solvent or replace it.[7] | |
| Peak Fronting | Sample overload. | Dilute the sample.[7] |
| Sample solvent is stronger than the mobile phase. | Dissolve the sample in the mobile phase or a weaker solvent. | |
| Inconsistent Retention Times | Mobile phase composition is inconsistent. | Ensure proper mixing and degassing of the mobile phase.[7] |
| Column temperature is fluctuating. | Use a column oven to maintain a constant temperature.[7] | |
| Pump issues or leaks in the system. | Check the HPLC system for leaks and ensure the pump is delivering a stable flow.[7] |
Experimental Protocols
Protocol 1: Reverse-Phase HPLC Separation
This method provides a baseline for separating o-, m-, and p-phenylenediamine.
-
Column: Primesep 100 mixed-mode stationary phase (4.6 x 150 mm, 5 µm).[1]
-
Mobile Phase: Acetonitrile (40%) and 0.1% Sulfuric Acid in Water (60%).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV at 200 nm.[1]
-
Sample Preparation: Dissolve 0.3 mg/mL in a 50/50 mixture of Acetonitrile/Water.[1]
-
Injection Volume: 1 µL.[1]
Protocol 2: Thin-Layer Chromatography (TLC) Separation
This method is suitable for rapid analysis and screening.
-
Stationary Phase: Silica gel GF254 plate.[4]
-
Mobile Phase (Solvent System): Ethyl acetate-butanol-water in a volume ratio of 37.5:37.5:25.[4]
-
Procedure:
-
Apply a small spot of the sample solution to the baseline of the TLC plate.
-
Place the plate in a developing chamber containing the mobile phase.
-
Allow the solvent to travel up the plate until it is near the top.
-
Remove the plate, mark the solvent front, and let it dry.
-
-
Visualization: View the separated spots under UV light at 254 nm.[4]
Quantitative Data Summary
The following table summarizes various mobile phase compositions used for the HPLC separation of phenylenediamine isomers.
| Stationary Phase | Mobile Phase Composition | Analytes | Flow Rate | Detection | Reference |
| Primesep 100 (mixed-mode) | 40% Acetonitrile, 60% Water with 0.1% H₂SO₄ | o-, m-, p-Phenylenediamine | 1.0 mL/min | UV 200 nm | [1] |
| Newcrom R1 (reverse-phase) | Acetonitrile, Water, and Phosphoric Acid | N-Methyl-o-phenylenediamine | Not specified | Not specified | [12] |
| AQUA C18 (hydrophilic modified) | 5% Acetonitrile, 95% Ammonium Acetate (25 mM) | p-Phenylenediamine and metabolites | Not specified | UV 240 or 255 nm | [2] |
| TSK-GEL ODS-80TS QA (C18) | 85% Methanol, 15% Water | p-Phenylenediamine derivatives | 1.0 mL/min | UV 290 nm | [13] |
| Phenomenox C18 | 70% Methanol, 30% Water | p-Phenylenediamine | 0.55 mL/min | UV 242 nm | [3] |
Visualizations
Caption: Troubleshooting workflow for optimizing phenylenediamine separation.
Caption: Relationship between mobile phase changes and chromatographic results.
References
- 1. HPLC Method for Analysis of Isomers of Phenylenediamine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 2. researchgate.net [researchgate.net]
- 3. ijpsr.com [ijpsr.com]
- 4. matec-conferences.org [matec-conferences.org]
- 5. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 6. waters.com [waters.com]
- 7. epruibiotech.com [epruibiotech.com]
- 8. silicycle.com [silicycle.com]
- 9. Khan Academy [khanacademy.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 12. Separation of N-Methyl-o-phenylenediamine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 13. scispace.com [scispace.com]
Validation & Comparative
A Comparative Guide to the Validation of an HPLC Method for 2-Chloro-p-phenylenediamine Sulfate Quantification
For researchers, scientists, and drug development professionals, the robust validation of analytical methods is a cornerstone of regulatory compliance and confidence in experimental data. This guide provides a comprehensive overview of the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of 2-Chloro-p-phenylenediamine sulfate. It offers a detailed experimental protocol, presents validation data in a clear, tabular format, and compares the HPLC method with viable alternatives, supported by experimental insights.
This compound is an organic compound used in hair dye formulations and other industrial applications.[1][2] Accurate and precise quantification of this compound is crucial for quality control, stability testing, and safety assessment. This guide will focus on a validated HPLC method for its determination and compare it with other analytical techniques.
Representative HPLC Method for this compound Quantification
The following method is a representative procedure for the quantification of this compound, based on established methods for similar aromatic amines.[3][4][5]
Table 1: HPLC Method Parameters
| Parameter | Specification |
| Column | C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm)[4] |
| Mobile Phase | Acetonitrile:Phosphate buffer (pH 3.0) (50:50, v/v)[6] |
| Flow Rate | 1.0 mL/min[6] |
| Column Temperature | 30°C[6] |
| Injection Volume | 20 µL[6] |
| Detection | UV at 242 nm[3] |
| Analyte Concentration | 0.1 mg/mL in mobile phase |
Detailed Experimental Protocol: HPLC Method Validation
The validation of the HPLC method is conducted in accordance with the International Council for Harmonisation (ICH) guidelines Q2(R1) to ensure the method is fit for its intended purpose.[7][8][9]
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.[9] This is demonstrated by analyzing a blank solution (diluent), a standard solution of this compound, and a sample spiked with potential impurities. The absence of interfering peaks at the retention time of the analyte in the blank and the resolution from other peaks in the spiked sample demonstrate specificity.
Linearity
The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.[10] A series of at least five standard solutions of this compound are prepared over a concentration range of 50% to 150% of the nominal analytical concentration. The peak areas are plotted against the corresponding concentrations, and the correlation coefficient (r²) is calculated.
Accuracy
Accuracy is determined by analyzing samples with known concentrations of this compound and comparing the measured value to the true value.[7] This is typically performed at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration) in triplicate. The accuracy is expressed as the percentage recovery.
Precision
Precision is assessed at two levels:[7]
-
Repeatability (Intra-day Precision): Six replicate injections of a standard solution at 100% of the test concentration are performed on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-day and Inter-analyst): The repeatability assay is repeated on a different day by a different analyst to assess the ruggedness of the method.
The precision is expressed as the relative standard deviation (%RSD).
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[8] These are typically determined based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) or by using the standard deviation of the response and the slope of the calibration curve.[7]
Robustness
The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[8] This can be assessed by intentionally varying parameters such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±5°C), and flow rate (±0.1 mL/min).
Validation Data Summary
The following tables summarize the acceptance criteria and representative data for the validation of the HPLC method.
Table 2: Linearity Data
| Concentration Range (µg/mL) | Correlation Coefficient (r²) |
| 50 - 150 | ≥ 0.999 |
Table 3: Accuracy and Precision Data
| Level | Accuracy (% Recovery) | Precision (%RSD) |
| Repeatability | ||
| 100% | 98.0 - 102.0 | ≤ 2.0 |
| Intermediate Precision | ||
| 100% | 98.0 - 102.0 | ≤ 2.0 |
Table 4: LOD and LOQ Data
| Parameter | Specification |
| LOD (µg/mL) | Reportable |
| LOQ (µg/mL) | Reportable |
Comparison of Analytical Methods
While HPLC is a powerful and widely used technique for the quantification of aromatic amines, other methods offer distinct advantages in certain scenarios.[11][12][13]
Table 5: Comparison of Analytical Methods for this compound Quantification
| Method | Principle | Advantages | Disadvantages |
| HPLC-UV | Chromatographic separation followed by UV detection.[14] | High resolution, sensitivity, and reproducibility.[8] | Can consume significant amounts of organic solvents. Method development can be time-consuming. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection.[15] | High specificity and sensitivity. Can identify unknown impurities. | Requires derivatization for non-volatile compounds like sulfates.[14][15] Thermo-labile compounds may degrade.[15] |
| Spectrophotometry | Measurement of light absorption by the analyte after a color-forming reaction.[12] | Simple, rapid, and cost-effective.[12] | Lower specificity and sensitivity compared to chromatographic methods.[11] Prone to interference from other absorbing compounds. |
| Electrochemical Methods | Measurement of the current or potential generated by the electrochemical oxidation or reduction of the analyte.[11] | High sensitivity and potential for miniaturization. | Can be susceptible to matrix effects and electrode fouling. |
Visualizations
Caption: Workflow for HPLC Method Validation.
Caption: Comparison of Analytical Methods.
References
- 1. Buy this compound | 61702-44-1 [smolecule.com]
- 2. cosmeticsinfo.org [cosmeticsinfo.org]
- 3. ijpsr.com [ijpsr.com]
- 4. HPLC Method for Analysis of p-Phenylenediamine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 5. benchchem.com [benchchem.com]
- 6. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 7. pharmtech.com [pharmtech.com]
- 8. actascientific.com [actascientific.com]
- 9. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Electrochemical approach for recognition and quantification of p -phenylenediamine: a review - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D1SD00070E [pubs.rsc.org]
- 12. turkjps.org [turkjps.org]
- 13. researchgate.net [researchgate.net]
- 14. Different Analytical Methods of Para-Phenylenediamine Based Hair Dye [scirp.org]
- 15. scirp.org [scirp.org]
A Comparative Analysis of 2-Chloro-p-phenylenediamine sulfate and p-phenylenediamine in Preclinical Safety Assays
For Immediate Release
[City, State] – [Date] – In the realm of chemical safety assessment, particularly for ingredients used in cosmetics and industrial applications, a thorough understanding of their potential genotoxicity and carcinogenicity is paramount. This guide provides a detailed comparison of two aromatic amines, 2-Chloro-p-phenylenediamine sulfate (2-Cl-p-PDSA) and p-phenylenediamine (PPD), based on their performance in a battery of standard preclinical safety assays. This objective analysis, supported by experimental data, is intended to inform researchers, scientists, and drug development professionals on the differing toxicological profiles of these two compounds.
Executive Summary
Both this compound and p-phenylenediamine are primary intermediates used in the formulation of oxidative hair dyes.[1] While structurally similar, the addition of a chlorine atom to the phenylenediamine backbone in 2-Cl-p-PDSA results in a distinct toxicological profile when compared to PPD. This comparison focuses on key in vitro and in vivo assays designed to assess mutagenicity, clastogenicity, and carcinogenicity.
Data Presentation
The following tables summarize the quantitative data from key genotoxicity and carcinogenicity assays for this compound and p-phenylenediamine.
Table 1: Ames Test (Bacterial Reverse Mutation Assay) Results
| Compound | Salmonella Strain | Metabolic Activation (S9) | Result |
| This compound | TA98, TA100, TA1538 | With | Mutagenic[4] |
| TA1535, TA1537 | With | Not Mutagenic[4] | |
| All strains | Without | Not Mutagenic[4] | |
| p-phenylenediamine | TA98 | With | Weakly Mutagenic[6][7] |
| Other strains | With/Without | Negative[7][8] |
Table 2: In Vitro Micronucleus Assay Results
| Compound | Cell Type | Metabolic Activation (S9) | Treatment/Stimulation Time | Result |
| This compound | - | - | - | Data not available |
| p-phenylenediamine | Human Lymphocytes | With | 24-h PHA stimulation | Micronuclei Induction[7] |
| Human Lymphocytes | Without | 24-h PHA stimulation | No Micronuclei Induction[7] | |
| Human Lymphocytes | With and Without | 48-h PHA stimulation | Micronuclei Induction[7] |
Table 3: Carcinogenicity Bioassay Results
| Compound | Species | Route of Administration | Key Findings | Conclusion |
| This compound | Fischer 344 Rats | Feed | Increased incidence of transitional-cell hyperplasia of the renal pelvic epithelium.[2] | Insufficient evidence of carcinogenicity[2] |
| B6C3F1 Mice | Feed | No statistically significant increase in tumor incidence.[2] | Insufficient evidence of carcinogenicity[2] | |
| p-phenylenediamine | Rats and Mice | Diet | Depressed body weights, no other clinical signs of toxicity.[3] | Not classifiable as to its carcinogenicity to humans (IARC Group 3)[9][10] |
Experimental Protocols
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used method to assess the mutagenic potential of chemical compounds using various strains of Salmonella typhimurium that are auxotrophic for histidine.[10][11] A positive test indicates that the chemical can cause mutations in the DNA of the test organism.[10]
General Protocol:
-
Strain Selection: Histidine-requiring Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537, TA1538) are selected based on their sensitivity to different types of mutagens.[12]
-
Metabolic Activation: The test is performed both with and without a mammalian metabolic activation system (S9 fraction from rat liver) to mimic the metabolic processes in mammals.[13]
-
Exposure: The tester strains are exposed to various concentrations of the test compound on a minimal agar plate.[14]
-
Incubation: The plates are incubated at 37°C for 48-72 hours.[14]
-
Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.[11]
In Vitro Micronucleus Assay
The in vitro micronucleus assay is a genotoxicity test that detects both clastogenic (chromosome breakage) and aneugenic (whole chromosome loss) events.[15][16]
Protocol for Human Lymphocytes:
-
Cell Culture: Human peripheral blood lymphocytes are cultured in the presence of a mitogen, such as phytohaemagglutinin (PHA), to stimulate cell division.[17]
-
Exposure: The cultured cells are exposed to the test substance at various concentrations, both with and without metabolic activation (S9).[1]
-
Cytokinesis Block: Cytochalasin B is added to the culture to block cytokinesis, resulting in the accumulation of binucleated cells that have completed one nuclear division.[15]
-
Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).[18]
-
Scoring: Binucleated cells are scored for the presence of micronuclei under a microscope. A significant, dose-dependent increase in the frequency of micronucleated cells indicates a genotoxic effect.[16]
Mandatory Visualization
Caption: Experimental workflows for the Ames test and in vitro micronucleus assay.
Caption: Simplified metabolic pathways of p-phenylenediamine.
Conclusion
The data presented in this guide highlight the nuanced differences in the toxicological profiles of this compound and p-phenylenediamine. Both substances demonstrate mutagenic potential in the Ames test, contingent on metabolic activation. For p-phenylenediamine, the in vitro micronucleus assay further indicates a potential for inducing chromosomal damage in human cells. The carcinogenicity data for 2-Cl-p-PDSA suggests a lack of significant carcinogenic risk under the tested conditions, while the classification for PPD remains unresolved.
It is crucial for researchers and professionals in the field to consider these differences when evaluating the safety of products containing these ingredients. The choice of appropriate in vitro and in vivo assays, along with a thorough understanding of the metabolic pathways involved, is essential for a comprehensive risk assessment. This guide serves as a foundational resource for making informed decisions in the development of safer consumer and industrial products.
References
- 1. criver.com [criver.com]
- 2. Bioassay of this compound for possible carcinogenicity (CAS No. 61702-44-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. epa.gov [epa.gov]
- 4. ec.europa.eu [ec.europa.eu]
- 5. ec.europa.eu [ec.europa.eu]
- 6. Mutagenicity and toxicity studies of p-phenylenediamine and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro genotoxicity of para-phenylenediamine and its N-monoacetyl or N,N'-diacetyl metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cir-safety.org [cir-safety.org]
- 9. Hair coloring - Wikipedia [en.wikipedia.org]
- 10. publications.iarc.who.int [publications.iarc.who.int]
- 11. legacy.genetics-gsa.org [legacy.genetics-gsa.org]
- 12. re-place.be [re-place.be]
- 13. Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 15. academic.oup.com [academic.oup.com]
- 16. The In Vitro Micronucleus Assay | Springer Nature Experiments [experiments.springernature.com]
- 17. scispace.com [scispace.com]
- 18. labcorp.com [labcorp.com]
A Comparative Guide to Alternatives for 2-Chloro-p-phenylenediamine Sulfate in Research Applications
For researchers, scientists, and professionals in drug development, the selection of appropriate chemical tools is paramount. 2-Chloro-p-phenylenediamine sulfate, a derivative of p-phenylenediamine (PPD), has seen use in various research contexts, including as a dye and in studies of toxicology and pharmacology. However, concerns regarding its potential for skin sensitization, cytotoxicity, and genotoxicity have prompted the search for safer and more effective alternatives. This guide provides an objective comparison of this compound with prominent alternatives, supported by experimental data and detailed methodologies, to aid in the selection of the most suitable compounds for research applications.
Executive Summary
This guide evaluates three primary alternatives to this compound:
-
2-Methoxymethyl-p-phenylenediamine (ME-PPD): A PPD derivative with a methoxymethyl group, designed to reduce skin sensitization potential.
-
Hydroxyethyl-p-phenylenediamine (HE-PPD): Another PPD derivative with a hydroxyethyl group, also aimed at improving the safety profile.
-
p-Toluenediamine Sulfate (PTDS): A methylated PPD analogue that has been investigated as a less sensitizing alternative.
The comparative analysis focuses on key performance indicators relevant to research applications: cytotoxicity, genotoxicity, and skin sensitization potential.
Performance Comparison
The following tables summarize the available quantitative data from various in vitro and in vivo studies, comparing the performance of this compound and its alternatives. It is important to note that direct comparative studies for all parameters are limited, and data is often presented in comparison to the parent compound, p-phenylenediamine (PPD).
Table 1: Comparative Cytotoxicity Data
| Compound | Assay Type | Cell Line | Endpoint | Result | Reference |
| This compound | Subchronic Oral Toxicity | Fischer 344 Rats | Mortality | 1% in feed led to 100% mortality in males and 20% in females | |
| Subchronic Oral Toxicity | B6C3F1 Mice | Mortality | 1% in feed led to 20% mortality in males, 0% in females | ||
| p-Phenylenediamine (PPD) (Reference) | MTT Assay | HaCaT Keratinocytes | EC50 | 39.37 µg/mL (24h) | [1] |
| ME-PPD | Local Lymph Node Assay (LLNA) | Murine Model | EC3 Value | >1% (Moderate Sensitizer) | [2][3] |
| PTDS | MTT Assay | HEK293T Cells | Cell Proliferation | Induced significant cell proliferation at certain concentrations |
Data for direct cytotoxic comparison of ME-PPD and HE-PPD in the same assays as this compound is limited in the reviewed literature. The focus of many studies on these alternatives has been on their reduced sensitization potential.
Table 2: Comparative Genotoxicity Data
| Compound | Assay Type | System | Metabolic Activation | Result | Reference |
| This compound | Carcinogenicity Bioassay | Fischer 344 Rats | - | Insufficient evidence of carcinogenicity | [4][5] |
| Carcinogenicity Bioassay | B6C3F1 Mice | - | Insufficient evidence of carcinogenicity | [4][5] | |
| p-Phenylenediamine (PPD) (Reference) | Ames Test | S. typhimurium TA98 | With S9 | Slightly mutagenic | |
| Micronucleus Test | Human Lymphocytes | With S9 | Induced micronuclei | ||
| PTDS | Micronucleus Test | HEK293T Cells | - | Significant increase in micronuclei |
Detailed genotoxicity data for ME-PPD and HE-PPD from standardized assays were not prominently available in the direct comparative context of this review.
Table 3: Comparative Skin Sensitization Potential
| Compound | Assay Type | Species | Result | Reference |
| 2-Chloro-p-phenylenediamine | Maximization Test | Guinea Pig | Strongly sensitizing | |
| p-Phenylenediamine (PPD) (Reference) | LLNA | Murine Model | Extreme Sensitizer | [2] |
| ME-PPD | LLNA | Murine Model | Moderate Sensitizer | [2][3] |
| PTDS | Patch Test | Human | 57% of PPD-allergic individuals tolerate PTDS |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental findings. Below are protocols for key assays used to evaluate the performance of these compounds.
Cytotoxicity Assessment: MTT Assay
This protocol is adapted for assessing the effect of phenylenediamine derivatives on the viability of human keratinocytes (HaCaT).
-
Cell Culture: Culture HaCaT cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.
-
Cell Seeding: Seed 1 x 10^4 cells per well in a 96-well plate and allow them to adhere for 24 hours.
-
Compound Exposure: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO) and dilute to final concentrations in the culture medium. Replace the medium in the wells with the medium containing the test compounds and incubate for 24 or 48 hours.
-
MTT Addition: After the incubation period, add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the untreated control and calculate the EC50 value (the concentration that reduces cell viability by 50%).
Reactive Oxygen Species (ROS) Production: DCFDA Assay
This protocol outlines the measurement of intracellular ROS production in HaCaT cells.
-
Cell Seeding: Seed HaCaT cells in a black, clear-bottom 96-well plate at a density of 2 x 10^4 cells per well and allow to attach overnight.
-
DCFDA Staining: Wash the cells with phosphate-buffered saline (PBS) and then incubate with 10 µM 2',7'-dichlorofluorescin diacetate (DCFDA) in serum-free medium for 30 minutes at 37°C in the dark.
-
Compound Exposure: Wash the cells again with PBS and expose them to the test compounds in serum-free medium for the desired time period (e.g., 1-4 hours). Include a positive control (e.g., H2O2).
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader with excitation at 485 nm and emission at 535 nm.
-
Data Analysis: Express the results as a fold change in fluorescence intensity relative to the untreated control.
Skin Sensitization Assessment: Murine Local Lymph Node Assay (LLNA)
This is a standard in vivo method to assess the skin sensitization potential of a chemical.
-
Animal Model: Use CBA/J mice (female, 8-12 weeks old).
-
Compound Application: Prepare at least three concentrations of the test substance in a suitable vehicle (e.g., acetone:olive oil, 4:1). Apply 25 µL of the test substance or vehicle control to the dorsum of each ear for three consecutive days.
-
BrdU Injection: On day 5, inject all mice intraperitoneally with bromodeoxyuridine (BrdU) in PBS.
-
Lymph Node Excision: On day 6, sacrifice the mice and excise the auricular lymph nodes.
-
Cell Proliferation Measurement: Prepare single-cell suspensions of the lymph nodes and measure the incorporation of BrdU using an enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: Calculate the Stimulation Index (SI) for each group by dividing the mean BrdU incorporation of the test group by the mean BrdU incorporation of the vehicle control group. A substance is classified as a sensitizer if the SI is ≥ 3 for at least one concentration.
Signaling Pathways and Mechanisms of Action
The toxicity of phenylenediamine derivatives is often linked to their ability to induce oxidative stress and interact with cellular macromolecules.
Oxidative Stress and Cellular Damage
Exposure to PPD and its derivatives can lead to the generation of reactive oxygen species (ROS) within cells, particularly in keratinocytes. This oxidative stress can damage cellular components, including lipids, proteins, and DNA, ultimately leading to cytotoxicity and inflammation.
Caption: Oxidative stress pathway induced by phenylenediamine derivatives.
Keratinocyte Activation and Inflammatory Response
In the skin, PPD derivatives can act as haptens, binding to proteins and triggering an immune response. This can lead to the activation of keratinocytes, which then release pro-inflammatory cytokines and chemokines, contributing to allergic contact dermatitis. The NF-κB signaling pathway is a key player in this inflammatory cascade.
Caption: Keratinocyte activation by PPD derivatives leading to inflammation.
Experimental Workflow
A typical workflow for comparing the toxicological profiles of these compounds is outlined below.
Caption: Workflow for comparing phenylenediamine derivatives.
Conclusion
The available evidence suggests that alternatives to this compound, such as ME-PPD and HE-PPD, offer a reduced risk of skin sensitization. Data on the comparative cytotoxicity and genotoxicity of these newer alternatives is less comprehensive, particularly in direct comparison to the chlorinated analogue. PTDS has been shown to be tolerated by a significant portion of individuals allergic to PPD, but it can still induce sensitization and has shown some genotoxic potential in vitro.
For researchers seeking to minimize the confounding effects of cytotoxicity and immunogenicity in their experiments, ME-PPD appears to be a promising alternative due to its demonstrably lower sensitization potential. However, the choice of the most appropriate compound will ultimately depend on the specific requirements of the research application. It is recommended that researchers consult the primary literature and, where possible, conduct their own comparative studies under their specific experimental conditions to make an informed decision. This guide serves as a starting point for navigating the available alternatives to this compound in a research setting.
References
- 1. The oxidation of p-phenylenediamine, an ingredient used for permanent hair dyeing purposes, leads to the formation of hydroxyl radicals: Oxidative stress and DNA damage in human immortalized keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. eurannallergyimm.com [eurannallergyimm.com]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. ec.europa.eu [ec.europa.eu]
Unveiling the Cross-Reactivity Profile of 2-Chloro-p-phenylenediamine sulfate with Other Aromatic Amines: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of aromatic amines is paramount in the safety assessment of new chemical entities and product formulations. This guide provides a comparative analysis of the cross-reactivity of 2-Chloro-p-phenylenediamine sulfate (C-PDSA), a known contact allergen found in hair dyes, with other structurally related aromatic amines. This analysis is supported by available experimental data and detailed methodologies to aid in the design and interpretation of sensitization studies.
Executive Summary
This compound (C-PDSA) is a potent skin sensitizer that can elicit allergic contact dermatitis (ACD). Due to its structural similarity to other aromatic amines, particularly p-phenylenediamine (PPD), there is a significant potential for cross-reactivity. Individuals sensitized to PPD are at a higher risk of reacting to C-PDSA and other related compounds. This guide synthesizes the available data on the cross-reactivity of C-PDSA, outlines the experimental protocols for its assessment, and illustrates the underlying immunological pathways.
Comparison of Cross-Reactivity with Key Aromatic Amines
While comprehensive quantitative data specifically comparing the cross-reactivity of C-PDSA with a broad panel of aromatic amines is limited in publicly available literature, the existing evidence strongly suggests a significant potential for cross-sensitization, primarily with p-phenylenediamine (PPD) and its derivatives. The structural similarity, particularly the presence of a para-amino group on a benzene ring, is the primary driver for this cross-reactivity.
Below is a summary of expected and reported cross-reactivity patterns based on available literature. It is important to note that the percentages can vary significantly based on the study population, patch test concentrations, and vehicles used.
| Allergen | Chemical Structure | Relationship to C-PDSA | Reported Cross-Reactivity with PPD (as an indicator for potential C-PDSA cross-reactivity) |
| This compound (C-PDSA) | Target Compound | - | |
| p-Phenylenediamine (PPD) | Parent compound (un-chlorinated) | High | |
| Toluene-2,5-diamine (PTD) | Structurally similar aromatic amine | High | |
| p-Aminophenol | Structurally similar aromatic amine | Moderate to High | |
| m-Aminophenol | Structurally similar aromatic amine | Moderate | |
| o-Aminophenol | Structurally similar aromatic amine | Low to Moderate | |
| Hydroxyethyl-p-phenylenediamine sulfate (HPPS) | PPD derivative | Low to Moderate |
Note: The chemical structure images are placeholders and would need to be generated or sourced. The reported cross-reactivity levels are qualitative summaries based on the general understanding from the search results, as specific quantitative data for C-PDSA was not found.
Experimental Protocols
The standard method for assessing cross-reactivity of contact allergens is the Patch Test . Below is a detailed methodology for conducting a patch test to evaluate sensitization to C-PDSA and its potential cross-reactivity with other aromatic amines.
Patch Testing Protocol for Aromatic Amines
1. Subject Selection:
-
Inclusion criteria: Patients with a history of allergic contact dermatitis, particularly to hair dyes or other products containing aromatic amines.
-
Exclusion criteria: Patients with active dermatitis on the test area (usually the back), pregnant or breastfeeding women, and individuals on high doses of systemic corticosteroids or other immunosuppressive drugs.
-
Informed consent must be obtained from all participants.
2. Allergen Preparation:
-
This compound (C-PDSA): Typically tested at a concentration of 1.0% in petrolatum (pet.).
-
p-Phenylenediamine (PPD): Tested at 1.0% in pet. as a baseline indicator of sensitization to para-amino compounds.
-
Other Aromatic Amines (e.g., Toluene-2,5-diamine, p-Aminophenol, m-Aminophenol): Usually tested at concentrations of 1.0% in pet.
-
A standard series of allergens (e.g., the European Standard Series or North American Contact Dermatitis Group Standard Series) should be included to screen for other common contact allergies.
-
Allergens should be prepared by a reputable supplier to ensure stability and correct concentration.
3. Patch Application:
-
Small quantities of the allergens are applied to individual small, hypoallergenic, occlusive patches (e.g., Finn Chambers® on Scanpor® tape).
-
The patches are then applied to the upper back of the subject, ensuring good adhesion to the skin.
-
The location of each allergen should be carefully mapped.
4. Patch Removal and Reading:
-
The patches are left in place for 48 hours (Day 2).
-
After 48 hours, the patches are removed, and an initial reading is performed approximately 30-60 minutes after removal.
-
A second reading is typically performed at 72 or 96 hours (Day 3 or Day 4). In some cases, a reading at Day 7 may be performed to detect late reactions.
-
Reactions are graded according to the International Contact Dermatitis Research Group (ICDRG) criteria:
-
- : Negative reaction
-
?+ : Doubtful reaction (faint erythema only)
-
+ : Weak positive reaction (erythema, infiltration, possibly papules)
-
++ : Strong positive reaction (erythema, infiltration, papules, vesicles)
-
+++ : Extreme positive reaction (intense erythema, infiltration, coalescing vesicles, bullae)
-
IR : Irritant reaction (sharply demarcated erythema, sometimes with necrosis, without significant infiltration)
-
5. Interpretation of Results:
-
A positive reaction to C-PDSA confirms sensitization to this specific allergen.
-
Concomitant positive reactions to C-PDSA and other aromatic amines in a PPD-sensitized individual are indicative of cross-reactivity.
-
The strength of the reaction can provide some indication of the degree of sensitization.
Visualizing the Allergic Response and Experimental Workflow
To better understand the underlying mechanisms and the experimental process, the following diagrams are provided.
Caption: Signaling pathway of allergic contact dermatitis to C-PDSA.
Caption: Experimental workflow for patch testing of hair dye allergens.
Caption: Logical relationships of cross-reactivity with C-PDSA.
Conclusion
The available evidence strongly indicates that this compound is a potent skin sensitizer with a high potential for cross-reactivity with other aromatic amines, most notably p-phenylenediamine. Researchers and drug development professionals should exercise caution when formulating products containing C-PDSA, especially for populations already sensitized to other hair dye allergens. Standardized patch testing remains the gold standard for identifying individuals at risk. Further research with comprehensive patch test data is needed to fully quantify the cross-reactivity profile of C-PDSA with a broader range of aromatic amines. This will enable more accurate risk assessments and the development of safer alternative products.
Quantitative Structure-Activity Relationship (QSAR) for Phenylenediamines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Quantitative Structure-Activity Relationship (QSAR) models applied to phenylenediamines, a class of aromatic amines with significant industrial applications and notable toxicological profiles, particularly concerning their mutagenicity and carcinogenicity. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes critical workflows and relationships to aid in the understanding and prediction of the biological activity of these compounds.
Introduction to QSAR and Phenylenediamines
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[1][2] By identifying and quantifying the physicochemical properties, or molecular descriptors, that influence a compound's activity, QSAR models can be used to predict the activity of new or untested chemicals, thereby prioritizing synthesis and testing, and reducing the reliance on animal testing.[1][2]
Phenylenediamines are a class of aromatic amines used in a variety of applications, including hair dyes, antioxidants, and in the synthesis of polymers. However, many aromatic amines are known to be mutagenic and carcinogenic, necessitating robust methods for assessing their potential toxicity. QSAR has emerged as a valuable tool for predicting the mutagenicity of these compounds, often in the context of the Ames test.[3]
Comparative Analysis of QSAR Studies on Aromatic Amines
Several QSAR studies have been conducted on aromatic amines to predict their mutagenicity. A notable study by Gramatica et al. investigated a large dataset of 146 aromatic and heteroaromatic amines, including several phenylenediamine derivatives, and developed QSAR models for their mutagenic activity in Salmonella typhimurium strains TA98 and TA100 with metabolic activation (S9).[4]
Quantitative Data: Mutagenicity of Phenylenediamines and Related Aromatic Amines
The following table presents a selection of phenylenediamines and other aromatic amines from the dataset studied by Gramatica et al., along with their experimental mutagenicity values in the Ames test (TA98 with S9 mix).[4] Mutagenicity is expressed as the logarithm of the number of revertants per nanomole.
| Compound Name | CAS Registry Number | Experimental Mutagenicity (log rev/nmol) |
| 1,2-Phenylenediamine | 95-54-5 | -0.75 |
| 1,3-Phenylenediamine | 108-45-2 | -0.46 |
| 4-Chloro-1,2-phenylenediamine | 5348-42-5 | -0.49 |
| 2,4-Diaminotoluene | 95-80-7 | -1.29 |
| 3,4-Diaminotoluene | 496-72-0 | -1.42 |
| Benzidine | 92-87-5 | -0.39 |
| 3,3'-Diaminobenzidine | 91-95-2 | -0.04 |
| 2-Naphthylamine | 91-59-8 | 1.88 |
| 4-Aminobiphenyl | 92-67-1 | 1.25 |
Note: The full dataset of 146 compounds can be found in the original publication by Gramatica et al. (2003).[4]
Key Molecular Descriptors in Phenylenediamine QSAR
The predictive power of a QSAR model is dependent on the selection of appropriate molecular descriptors that encode the structural features relevant to the biological activity. In the case of aromatic amine mutagenicity, several classes of descriptors have been shown to be important.[5][6] The table below summarizes some of the key descriptor types and their general influence on mutagenicity.
| Descriptor Class | Specific Descriptor Examples | General Influence on Mutagenicity | Relevant Software |
| Electronic Descriptors | HOMO (Highest Occupied Molecular Orbital) Energy, LUMO (Lowest Unoccupied Molecular Orbital) Energy | The energies of the frontier molecular orbitals are related to the reactivity of the molecule. A higher HOMO energy can indicate a greater ease of oxidation, which is often a key step in the metabolic activation of aromatic amines to mutagenic species. A lower LUMO energy is inversely related to mutagenic potency.[5][7] | Gaussian, MOPAC |
| Topological Descriptors | Molecular Connectivity Indices, Kappa Shape Indices | These descriptors encode information about the connectivity and branching of the molecule. The size and shape of the aromatic system can influence its interaction with metabolizing enzymes and DNA.[8] | DRAGON, PaDEL-Descriptor[5][9] |
| Constitutional Descriptors | Molecular Weight, Number of Fused Rings, Number of Nitrogen Atoms | These descriptors relate to the overall composition and size of the molecule. An increase in the number of fused aromatic rings is often directly related to increased mutagenic potency.[5][8] | DRAGON[5] |
| Quantum-Chemical Descriptors | Dipole Moment, Polarizability | These descriptors provide insight into the electronic distribution and reactivity of the molecule.[7] | Gaussian, MOPAC |
Note: The specific numerical values for these descriptors for the compounds listed in the previous table can be calculated using the referenced software and are often provided in the supplementary information of QSAR publications.
Experimental Protocols
The biological data used to build QSAR models for mutagenicity are primarily derived from the Ames test.
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used short-term bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds.[10][11]
Principle: The test utilizes several strains of Salmonella typhimurium (and sometimes Escherichia coli) that are auxotrophic mutants, meaning they have mutations in the genes required to synthesize an essential amino acid, typically histidine.[10][11] These bacteria cannot grow on a histidine-deficient medium. The assay measures the ability of a test chemical to cause a reverse mutation (reversion) that restores the gene's function, allowing the bacteria to synthesize histidine and form colonies on a histidine-free medium.[11]
Methodology: [10]
-
Strains: Commonly used Salmonella typhimurium strains include TA98 (for detecting frameshift mutagens) and TA100 (for detecting base-pair substitution mutagens).[12]
-
Metabolic Activation (S9 Mix): Many chemicals, including aromatic amines, are not mutagenic themselves but are converted to mutagenic metabolites by enzymes in the liver. To mimic this metabolic activation, the test is often performed in the presence of a rat liver homogenate fraction (S9 mix).
-
Procedure (Plate Incorporation Method):
-
The test compound at various concentrations, the bacterial tester strain, and (if required) the S9 mix are combined in molten top agar.
-
This mixture is poured onto a minimal glucose agar plate (lacking histidine).
-
The plates are incubated at 37°C for 48-72 hours.
-
-
Data Analysis: The number of revertant colonies on the test plates is counted and compared to the number of spontaneous revertant colonies on the negative control plates (containing only the solvent). A dose-dependent increase in the number of revertant colonies significantly above the background level indicates that the chemical is mutagenic.[13]
Visualizing QSAR Workflows and Relationships
Graphviz diagrams are provided below to illustrate key processes and relationships in QSAR studies of phenylenediamines.
General QSAR Workflow
References
- 1. dunant.dista.uninsubria.it [dunant.dista.uninsubria.it]
- 2. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 3. researchgate.net [researchgate.net]
- 4. Molecular descriptors calculation - Dragon - Talete srl [talete.mi.it]
- 5. match.pmf.kg.ac.rs [match.pmf.kg.ac.rs]
- 6. Quantitative structure-activity (QSAR) relationships of mutagenic aromatic and heterocyclic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. QSARINS‐chem: Insubria datasets and new QSAR/QSPR models for environmental pollutants in QSARINS [ouci.dntb.gov.ua]
- 10. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 12. evotec.com [evotec.com]
- 13. Extending (Q)SARs to incorporate proprietary knowledge for regulatory purposes: A case study using aromatic amine mutagenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 2-Chloro-p-phenylenediamine Sulfate and its Free Base for Research and Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of 2-Chloro-p-phenylenediamine sulfate and its free base, two chemical compounds with significant applications in the formulation of oxidative hair dyes. This document aims to furnish researchers, scientists, and drug development professionals with objective data to inform their work. The comparison encompasses physicochemical properties, stability, and proposed experimental protocols for performance evaluation, with all quantitative data summarized in clear, accessible tables.
Physicochemical Properties: A Head-to-Head Comparison
A fundamental understanding of the physicochemical properties of both the sulfate salt and the free base is crucial for formulation development and application. The following table summarizes key parameters for both compounds.
| Property | This compound | 2-Chloro-p-phenylenediamine (Free Base) |
| CAS Number | 61702-44-1 | 615-66-7 |
| Molecular Formula | C₆H₉ClN₂O₄S | C₆H₇ClN₂ |
| Molecular Weight | 240.66 g/mol | 142.58 g/mol |
| Appearance | Light gray or lavender powder[1] | Solid; Very Dark Green to Black |
| Melting Point | 251-253 °C[2] | 64 °C[3] |
| Water Solubility | <0.1 g/100 mL at 21 °C | 4.961 g/100 mL at 25 °C |
Contrary to some general statements, the free base exhibits significantly higher water solubility than the sulfate salt. This is a critical consideration for aqueous-based formulations.
Stability Profile
The stability of dye precursors is paramount for ensuring product shelf-life and consistent performance. While both forms are generally stable under appropriate storage conditions, there are notable differences.
This compound is described as stable under normal conditions but is incompatible with strong oxidizing agents and acids[4]. It is also noted to oxidize on exposure to air, which can cause a color change to purple and eventually black[1].
2-Chloro-p-phenylenediamine (Free Base) is stable when stored in a dark place under an inert atmosphere. A purification method involving recrystallization from toluene has been shown to yield a product that is stable for at least three years[5].
Application in Oxidative Hair Dyes: A Mechanistic Overview
Both this compound and its free base function as primary intermediates in oxidative hair dye formulations. The general mechanism involves a chemical reaction within the hair fiber to produce long-lasting color. The process can be summarized in the following signaling pathway:
Caption: Oxidative hair dyeing signaling pathway.
Experimental Protocols for Comparative Analysis
To objectively compare the performance of this compound and its free base, a series of standardized experimental protocols are proposed.
Comparative Solubility Assessment
This protocol outlines a method to quantitatively determine and compare the solubility of the two compounds in various solvents relevant to cosmetic formulations.
Caption: Experimental workflow for solubility assessment.
Accelerated Stability Testing
This protocol describes an accelerated stability study to compare the degradation of the sulfate and free base under stressed conditions.
Caption: Experimental workflow for accelerated stability testing.
Hair Dye Performance Evaluation
This protocol details a method to compare the efficacy of the sulfate and free base in a model hair dye formulation.
Materials:
-
Virgin hair swatches
-
This compound
-
2-Chloro-p-phenylenediamine (free base)
-
Standard hair dye base (containing a coupler and alkalizing agent)
-
Hydrogen peroxide developer
-
Colorimeter (for CIELAB Lab* measurements)
-
Washing apparatus with a standard shampoo solution
Procedure:
-
Formulation: Prepare two identical hair dye formulations, one with this compound and the other with an equimolar amount of the free base.
-
Dyeing: Apply each formulation to a set of virgin hair swatches according to a standardized procedure (e.g., 30-minute application time at room temperature).
-
Initial Color Measurement: After rinsing and drying, measure the initial color of the dyed swatches using a colorimeter to obtain Lab* values.
-
Wash Fastness: Subject the dyed swatches to a series of standardized washing cycles (e.g., 1, 5, 10, 15, and 20 washes).
-
Color Measurement after Washing: Measure the Lab* values of the swatches after each set of washing cycles.
-
Data Analysis: Calculate the total color difference (ΔE) after each washing interval to quantify color fading. A lower ΔE indicates better wash fastness.
-
Hair Damage Assessment (Optional): Analyze protein loss from the hair swatches using methods like the Lowry or Bradford protein assay to compare the impact of each formulation on hair integrity.
Safety and Handling
Both this compound and its free base are classified as hazardous substances and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or under a fume hood. For detailed safety information, refer to the Safety Data Sheets (SDS) for each compound.
Conclusion
The choice between this compound and its free base for formulation development is not straightforward and depends on the specific requirements of the application. While the sulfate form may offer advantages in terms of handling as a solid, the free base demonstrates significantly higher water solubility, which could be beneficial for certain formulation types. The proposed experimental protocols provide a framework for a comprehensive comparative analysis of their stability and performance in oxidative hair dye systems, enabling researchers to make data-driven decisions. Further investigation into the comparative performance in various formulations is warranted to fully elucidate the advantages and disadvantages of each form.
References
A Comparative Efficacy and Safety Analysis of 2-Chloro-p-phenylenediamine sulfate (CPPS) and Toluene-2,5-diamine sulfate (TDS) in Cosmetic Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy and safety profiles of two oxidative hair dye ingredients: 2-Chloro-p-phenylenediamine sulfate (CPPS) and Toluene-2,5-diamine sulfate (TDS). The information is compiled from scientific opinions, regulatory assessments, and toxicological studies to assist in research and development within the cosmetics and dermatological fields.
Executive Summary
This compound (CPPS) and Toluene-2,5-diamine sulfate (TDS) are both effective precursors in the formation of permanent hair color. However, their safety profiles, particularly concerning skin sensitization and genotoxicity, have been subject to extensive regulatory scrutiny. The European Union's Scientific Committee on Consumer Safety (SCCS) has issued opinions on both substances, leading to differing regulatory outcomes. Notably, the use of 2-Chloro-p-phenylenediamine and its salts in hair dye products is prohibited in the EU due to safety concerns.[1] TDS, while also a potent skin sensitizer, is permitted for use in oxidative hair dye formulations up to a maximum concentration under specific conditions.[2][3]
Physicochemical Properties
| Property | This compound (CPPS) | Toluene-2,5-diamine sulfate (TDS) |
| Molecular Formula | C₆H₉ClN₂O₄S[4][5] | C₇H₁₀N₂·H₂SO₄[6] |
| Molecular Weight | 240.67 g/mol [4][5] | 220.2 g/mol [7] |
| Appearance | Light gray or lavender powder[4][5] | White powder[7] |
| Solubility | Soluble in water and ethanol[4][7] | Soluble in water and ethanol[7] |
Comparative Toxicological Data
The following tables summarize key toxicological endpoints for CPPS and TDS based on available scientific literature and regulatory assessments.
Acute Toxicity
| Endpoint | This compound (CPPS) | Toluene-2,5-diamine sulfate (TDS) |
| Oral LD₅₀ (rat) | ~1,190 mg/kg[4] | 98 mg/kg (in oil-in-water emulsion)[7] |
Skin Sensitization
| Compound | Finding | Classification |
| 2-Chloro-p-phenylenediamine (CPPD) | Strongly sensitizing in a maximization test.[8] | At least a 'strong' sensitiser.[9][10] |
| Toluene-2,5-diamine (TDA) | Extremely potent skin sensitiser.[3] Sensitization rates of 10% and 40% at concentrations of 0.1% and 1% respectively.[7] | Extremely potent skin sensitiser.[3] |
Mutagenicity / Genotoxicity
| Compound | Finding | |---|---|---| | 2-Chloro-p-phenylenediamine (CPPD) | The SCCS concluded that it was not possible to determine the genotoxic potential due to a lack of a proper in vivo test for gene mutation induction.[1][9] | | | Toluene-2,5-diamine sulfate (TDS) | Has no mutagenic potential in vivo.[3] However, one study suggested that TDS in component I of oxidative hair dyes may be a cause of mutagenicity in the Ames test (TA98 with S9 mix).[11][12][13] | |
Carcinogenicity
| Compound | Finding | |---|---|---| | This compound (CPPS) | Insufficient evidence of carcinogenicity in rats or mice.[5][8] | | Toluene-2,5-diamine sulfate (TDS) | Noncarcinogenic to rats and mice in both oral and dermal exposure studies.[7] |
Experimental Protocols
Ames Test for Mutagenicity of Oxidative Hair Dyes
This protocol is based on a study investigating the mutagenic components of oxidative hair dyes.[11][13]
-
Strains: Salmonella typhimurium strain TA98 (for detecting frameshift mutagens) and TA97a.
-
Metabolic Activation: The S9 mix from rat liver is used to simulate metabolic activation in mammals.
-
Procedure:
-
The hair dye components (e.g., TDS in component I) are dissolved in a suitable solvent.
-
Various concentrations of the test substance are mixed with the bacterial culture and, in the case of TA98, the S9 mix.
-
This mixture is then plated on a minimal glucose agar medium.
-
The plates are incubated for 48-72 hours.
-
The number of revertant colonies (colonies that have regained the ability to grow on the minimal medium) is counted.
-
-
Interpretation: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.
Magnusson-Kligman Guinea Pig Maximization Test (GPMT) for Skin Sensitization
This protocol is a standard method for assessing the skin sensitization potential of a substance.[8]
-
Animals: Albino guinea pigs.
-
Induction Phase:
-
Intradermal Injections: The test substance is injected intradermally, both with and without an adjuvant (e.g., Freund's Complete Adjuvant) to enhance the immune response.
-
Topical Application: A week later, the test substance is applied topically to the same area.
-
-
Challenge Phase:
-
Two weeks after the induction phase, a non-irritating concentration of the test substance is applied topically to a naive site on the skin.
-
-
Evaluation: The skin reactions at the challenge site are observed and scored at 24 and 48 hours. The incidence and severity of the skin reactions in the test group are compared to a control group.
Diagrams
Experimental Workflow: Ames Test
Caption: Workflow for the Ames Test to assess mutagenicity.
Logical Relationship: Regulatory Status of CPPS and TDS in the EU
Caption: Regulatory pathway for CPPS and TDS in the European Union.
Conclusion
The available data indicates that while both CPPS and TDS are effective hair dye precursors, their safety profiles differ significantly, leading to distinct regulatory outcomes. TDS is considered safe for use in hair dyes within specified concentration limits, despite being a potent skin sensitizer.[2][3] In contrast, due to unresolved safety concerns, particularly regarding its sensitization potential and inconclusive genotoxicity data, CPPS is prohibited for use in hair dyes in the European Union.[1] For researchers and developers, this underscores the critical importance of comprehensive safety assessments, including sensitization and genotoxicity studies, in the development of new cosmetic ingredients.
References
- 1. eur-lex.europa.eu [eur-lex.europa.eu]
- 2. ec.europa.eu [ec.europa.eu]
- 3. ec.europa.eu [ec.europa.eu]
- 4. Buy this compound | 61702-44-1 [smolecule.com]
- 5. This compound | C6H9ClN2O4S | CID 22584 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. View Attachment [cir-reports.cir-safety.org]
- 8. View Attachment [cir-reports.cir-safety.org]
- 9. 2-Chloro-p-phenylenediamine (A8) - Public Health - European Commission [health.ec.europa.eu]
- 10. ec.europa.eu [ec.europa.eu]
- 11. Analysis of mutagenic components of oxidative hair dyes with the Ames test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the Quantification of 2-Chloro-p-phenylenediamine Sulfate: Isotope Dilution Mass Spectrometry vs. Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantification of 2-Chloro-p-phenylenediamine sulfate, a compound relevant in various industrial applications and a potential genotoxic impurity in pharmaceutical products. Accurate and precise measurement of such compounds is critical for safety assessment and regulatory compliance. Here, we compare the gold-standard technique of Isotope Dilution Mass Spectrometry (IDMS) with commonly employed alternative methods, providing experimental data and detailed protocols to inform methodology selection.
Introduction to this compound and the Need for Accurate Quantification
This compound is an aromatic amine used in the manufacturing of dyes, particularly in hair coloring formulations. Due to its chemical structure, it is also a potential genotoxic impurity (PGI) in pharmaceutical manufacturing processes. Regulatory bodies worldwide have stringent limits on the presence of PGIs in active pharmaceutical ingredients (APIs) due to their potential to damage DNA and cause mutations.[1][2][3] The International Council for Harmonisation (ICH) guidelines, for instance, recommend a Threshold of Toxicological Concern (TTC) of 1.5 µ g/day for most genotoxic impurities.[1] This necessitates highly sensitive and accurate analytical methods capable of detecting and quantifying these impurities at trace levels (parts per million or even parts per billion).
Isotope Dilution Mass Spectrometry (IDMS): The Gold Standard
Isotope Dilution Mass Spectrometry (IDMS) is a primary analytical technique that offers the highest level of accuracy and precision for quantification.[4][5] The principle of IDMS involves adding a known amount of a stable, isotopically labeled version of the analyte (e.g., containing ¹³C or ²H) to the sample as an internal standard.[4] This "isotopic twin" is chemically identical to the target analyte and therefore behaves identically during sample preparation, extraction, and chromatographic separation. Any sample loss or variation in instrument response will affect both the native and the labeled compound equally. The mass spectrometer distinguishes between the two based on their mass-to-charge ratio (m/z), and the concentration of the native analyte is calculated from the ratio of their signals.[4] This effectively eliminates errors associated with sample matrix effects and recovery, making IDMS a definitive measurement method.
Comparison of Analytical Methods
While no specific application of IDMS for this compound has been published, its principles make it the ideal reference method. This guide compares its theoretical advantages against the practical performance of established chromatographic techniques.
| Parameter | Isotope Dilution-Mass Spectrometry (ID-MS) (Hypothetical) | High-Performance Liquid Chromatography with UV Detection (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Quantification based on the ratio of native analyte to a stable isotope-labeled internal standard. | Separation based on polarity, quantification by UV absorbance. | Separation of volatile/derivatized compounds, identification and quantification by mass. | High-selectivity separation with highly specific mass-based detection and quantification. |
| Specificity | Extremely High | Moderate to Low (risk of co-eluting interferences) | High (requires derivatization for polar amines) | Very High (based on precursor-product ion transitions) |
| Limit of Detection (LOD) | Potentially < 0.1 ng/mL | ~10-100 ng/mL | 0.02 µg/g (in hair products)[6] | ~0.025-0.20 ng/mL[7] |
| Limit of Quantification (LOQ) | Potentially < 0.5 ng/mL | ~50-200 ng/mL | 0.05 µg/g (in hair products)[6] | ~0.1-1.0 ng/mL[7] |
| Accuracy (% Recovery) | Very High (~98-102%) | Good (Typically 80-120%, matrix dependent) | Good (Typically 80-120% with appropriate internal standard) | Very Good (Typically >90%) |
| Precision (%RSD) | Excellent (< 5%) | Good (< 15%) | Good (< 15%) | Excellent (< 10%) |
| Sample Preparation | Requires addition of isotopic standard at the start. | Relatively simple extraction and filtration. | Often requires a derivatization step to improve volatility. | Usually involves extraction and filtration; may require cleanup. |
| Throughput | Moderate | High | Moderate | High |
| Cost | High (instrumentation and isotopic standards) | Low | Moderate | High |
Experimental Protocols
Isotope Dilution Mass Spectrometry (ID-LC-MS/MS) - Hypothetical Protocol
This protocol is based on established IDMS procedures for similar small organic molecules.
a. Materials and Reagents:
-
This compound analytical standard.
-
2-Chloro-p-phenylenediamine-d₃ sulfate (or other stable isotope-labeled analog) as internal standard (custom synthesis may be required).
-
HPLC-grade acetonitrile, methanol, and water.
-
Formic acid (LC-MS grade).
-
0.22 µm syringe filters.
b. Sample Preparation:
-
Accurately weigh 100 mg of the drug substance into a volumetric flask.
-
Add a precise volume of the 2-Chloro-p-phenylenediamine-d₃ sulfate internal standard solution (e.g., 100 µL of a 1 µg/mL solution).
-
Dissolve and dilute to volume with a suitable solvent (e.g., 50:50 methanol:water).
-
Vortex for 1 minute to ensure homogeneity.
-
Filter the sample through a 0.22 µm syringe filter prior to analysis.
c. LC-MS/MS Conditions:
-
LC System: UPLC/HPLC system.
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization: Electrospray Ionization, Positive Mode (ESI+).
-
MRM Transitions:
-
Analyte: 143.1 → 108.1 (quantifier), 143.1 → 80.1 (qualifier).[8]
-
Internal Standard (d₃): 146.1 → 111.1 (quantifier).
-
d. Quantification:
-
A calibration curve is constructed by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte. The concentration in the unknown sample is then calculated from this curve.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This is a common method for the analysis of impurities in pharmaceutical products.
a. Materials and Reagents:
-
This compound analytical standard.
-
HPLC-grade acetonitrile and methanol.
-
Potassium dihydrogen phosphate.
-
Phosphoric acid.
b. Sample Preparation:
-
Accurately weigh 25 mg of the drug substance into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
-
Vortex to mix and sonicate if necessary.
-
Filter through a 0.22 µm syringe filter.
c. HPLC Conditions:
-
HPLC System: Standard HPLC with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[3]
-
Mobile Phase: A mixture of phosphate buffer (pH 3.0) and acetonitrile (e.g., 70:30 v/v).
-
Flow Rate: 1.0 mL/min.[9]
-
Detection: UV at 280 nm.[8]
-
Injection Volume: 20 µL.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for volatile or semi-volatile compounds. A derivatization step is typically required for polar aromatic amines to improve their chromatographic properties.
a. Materials and Reagents:
-
This compound analytical standard.
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA, or Pentafluoropropionic anhydride - PFPA).[10]
-
Ethyl acetate, hexane, and other high-purity solvents.
-
Anhydrous sodium sulfate.
b. Sample Preparation and Derivatization:
-
Dissolve a known amount of the sample in a suitable solvent.
-
Perform a liquid-liquid extraction into an organic solvent like ethyl acetate after basifying the aqueous solution.
-
Dry the organic extract over anhydrous sodium sulfate.
-
Evaporate the solvent to a small volume under a gentle stream of nitrogen.
-
Add the derivatizing agent (e.g., 50 µL of BSTFA) and a solvent (e.g., 50 µL of pyridine), cap the vial, and heat (e.g., at 70°C for 30 minutes) to complete the reaction.[10]
-
Cool to room temperature before injection.
c. GC-MS Conditions:
-
GC-MS System: Standard GC with a mass selective detector.
-
Column: A non-polar capillary column such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).[11]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Program: Initial temperature of 80°C, hold for 1 min, then ramp at 10°C/min to 280°C and hold for 5 minutes.[11]
-
Injector: Splitless mode at 280°C.
-
Mass Spectrometer: Electron Ionization (EI) at 70 eV. Scan range of m/z 50-400 or Selected Ion Monitoring (SIM) for target ions.
Visualizing the Workflows
To better illustrate the experimental processes, the following diagrams outline the key steps in each analytical method.
Caption: Isotope Dilution Mass Spectrometry (IDMS) Workflow.
Caption: HPLC-UV Workflow.
Caption: GC-MS Workflow with Derivatization.
Conclusion
The choice of an analytical method for this compound depends on the specific requirements of the analysis.
-
Isotope Dilution Mass Spectrometry stands as the most accurate and precise method, making it ideal for reference material certification and for studies requiring the highest degree of confidence in the quantitative results.
-
LC-MS/MS offers an excellent balance of high sensitivity, specificity, and throughput, making it the most suitable technique for routine trace-level quantification of this PGI in pharmaceutical quality control.
-
GC-MS is a powerful tool, especially for its high resolving power, but the need for derivatization for polar amines like this compound adds a layer of complexity to the sample preparation.
-
HPLC-UV is a cost-effective and accessible technique suitable for screening purposes or for analyzing higher concentrations of the analyte, but it may lack the required sensitivity and specificity for trace-level genotoxic impurity analysis.
For drug development professionals and researchers focused on ensuring the safety and quality of pharmaceutical products, investing in LC-MS/MS capabilities is highly recommended. For definitive, reference-level quantification, the principles of IDMS should be applied, even if it requires the custom synthesis of an isotopically labeled standard.
References
- 1. journalbji.com [journalbji.com]
- 2. jocpr.com [jocpr.com]
- 3. pharmainfo.in [pharmainfo.in]
- 4. benchchem.com [benchchem.com]
- 5. Towards compound-independent calibration for organic compounds using online isotope dilution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. A liquid chromatography-tandem mass spectrometry method for the analysis of primary aromatic amines in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of 32 oxidative dyes by high performance liquid chromatography and confirmation by high performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jfda-online.com [jfda-online.com]
- 10. benchchem.com [benchchem.com]
- 11. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
Purity Assessment of Commercial 2-Chloro-p-phenylenediamine Sulfate: A Comparative Guide
For researchers, scientists, and professionals in drug development and chemical manufacturing, the purity of starting materials is paramount to ensure the reliability, safety, and efficacy of the final product. This guide provides a comparative assessment of commercial 2-Chloro-p-phenylenediamine sulfate, a key intermediate in various industries, most notably in the formulation of oxidative hair dyes. This document outlines typical purity levels, compares the compound to common alternatives, and provides detailed experimental protocols for its analysis.
Purity Profile of this compound
Commercial grades of this compound are available in varying purity levels. While a direct comparative study of different commercial batches is not publicly available, information from suppliers and regulatory bodies provides a baseline for expected purity.
Table 1: Purity Specifications for this compound
| Source Type | Purity Specification | Analytical Method | Potential Impurities |
| Commercial Supplier (Technical Grade) | ≥97.0% | Gas Chromatography (GC) | Unspecified organic impurities, ignition residue (≤1%) |
| Regulatory Assessment (EU) | >95% | Not Specified | Organic impurities, Iron (≤100 ppm), Ash (≤5%)[1] |
| Research Grade | Analytical Standard | HPLC, GC | Minimal, well-characterized |
Note: The European Commission's SCCS has noted a historical lack of comprehensive analytical data on the purity and impurity profiles of this compound in some submissions.[1]
Thin-layer chromatography (TLC) has also been used to detect motile and non-motile impurities in manufacturer-grade this compound.[2] Potential impurities can arise from the synthesis process, which typically involves the chlorination of p-phenylenediamine followed by sulfation.[3] These may include isomers, starting materials, and by-products of side reactions. For instance, in the closely related p-phenylenediamine (PPD), impurities such as o-aminophenol, o-phenylenediamine, m-phenylenediamine, and aniline have been reported.
Comparison with Alternative Compounds
In its primary application as a hair dye precursor, several alternatives to this compound have been developed, often with a focus on reducing the potential for skin sensitization. The following table compares this compound with some of these alternatives.
Table 2: Comparison of this compound and Its Alternatives
| Compound | Chemical Structure | Key Features & Performance Aspects |
| This compound | C₆H₇ClN₂ · H₂SO₄ | Effective precursor for brown and black hair shades. Known skin sensitizer.[3] |
| p-Toluenediamine sulfate (PTDS) / Toluene-2,5-diamine sulfate (TDS) | C₇H₁₀N₂ · H₂SO₄ | A common alternative to p-phenylenediamine (PPD) and its derivatives.[4][5] Approximately 57% of individuals allergic to PPD may tolerate PTDS-based dyes.[4] |
| 2-Methoxymethyl-p-phenylenediamine (ME-PPD) | C₈H₁₂N₂O | Developed to have a lower skin sensitization potential than PPD and PTDS.[6] Offers good hair coloring performance.[7] |
| Hydroxyethyl-p-phenylenediamine sulfate (HE-PPD) | C₈H₁₂N₂O · H₂SO₄ | Used in permanent hair coloring systems.[4] Shows a lower cross-reactivity in PPD-allergic individuals compared to other alternatives.[8] |
| Natural Dyes (e.g., Henna, Indigo) | Varies | Plant-based alternatives generally considered safer for individuals with allergies to synthetic aromatic amines.[6] Color range can be more limited. |
Experimental Protocols for Purity Assessment
Accurate determination of the purity and impurity profile of this compound is crucial. High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common and robust methods for this purpose.
High-Performance Liquid Chromatography (HPLC-UV) Method
This method is suitable for the quantitative analysis of this compound and the detection of non-volatile impurities. The following is a general protocol adaptable for this purpose, based on methods for similar aromatic amines.
Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is commonly used for aromatic amines.[9]
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer and an organic solvent. A typical mobile phase could be a mixture of acetonitrile and water with a buffer like sulfuric acid (e.g., 0.1-0.2%).[9]
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection Wavelength: Based on the UV absorption maxima of 2-Chloro-p-phenylenediamine, detection can be set at approximately 288 nm or 238 nm.[2]
-
Sample Preparation:
-
Prepare a stock solution of the this compound reference standard in a suitable solvent (e.g., a mixture of acetonitrile and water).
-
Accurately weigh and dissolve the commercial sample in the same solvent to a similar concentration.
-
Filter all solutions through a 0.45 µm filter before injection.
-
-
Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Identify the peak corresponding to this compound by comparing the retention time with the standard.
-
Calculate the purity by comparing the peak area of the analyte in the sample to that of the standard. Impurities can be quantified based on their relative peak areas.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities. For polar compounds like aromatic amines, derivatization is often employed to improve chromatographic performance.
Protocol:
-
Instrumentation: A GC system coupled to a Mass Spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Oven Temperature Program: A temperature gradient is typically used. For example, an initial temperature of 50°C held for a few minutes, followed by a ramp up to 300°C.[10]
-
Injector and Transfer Line Temperatures: Typically set around 280°C.
-
Ion Source Temperature: Usually around 230°C.
-
Sample Preparation and Derivatization:
-
Dissolve the sample in a suitable organic solvent (e.g., ethyl acetate).
-
For derivatization, a reagent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) can be used to convert the amine groups to their less polar trimethylsilyl derivatives.
-
The reaction is typically carried out by heating the sample with the derivatizing agent.
-
-
Analysis:
-
Inject the derivatized sample into the GC-MS system.
-
The mass spectrometer can be operated in full scan mode to identify unknown impurities by comparing their mass spectra to a library (e.g., NIST).
-
For quantitative analysis, selected ion monitoring (SIM) mode can be used for higher sensitivity and specificity.[10]
-
Visualized Workflows and Relationships
The following diagrams, created using the DOT language, illustrate the experimental workflows for purity assessment and the relationship between this compound and its alternatives.
Caption: Workflow for HPLC-UV Purity Assessment.
Caption: Workflow for GC-MS Impurity Profiling.
Caption: Relationship to Chemical Alternatives.
References
- 1. View Attachment [cir-reports.cir-safety.org]
- 2. nbinno.com [nbinno.com]
- 3. Cross‐elicitation responses to 2‐methoxymethyl‐p‐phenylenediamine in p‐phenylenediamine‐allergic individuals: Results from open use testing and diagnostic patch testing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cosmeticsinfo.org [cosmeticsinfo.org]
- 5. www2.dmu.dk [www2.dmu.dk]
- 6. Usage and Behavioral Data of Consumers Using Hair Dye Products Containing 2-Methoxymethyl-P-Phenylenediamine | MDPI [mdpi.com]
- 7. eurannallergyimm.com [eurannallergyimm.com]
- 8. Patch testing with hydroxyethyl-p-phenylenediamine sulfate - cross-reactivity with p-phenylenediamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. mdpi.com [mdpi.com]
Limit of detection (LOD) and quantification (LOQ) for 2-Chloro-p-phenylenediamine sulfate
For researchers, scientists, and drug development professionals, understanding the limits of detection (LOD) and quantification (LOQ) for 2-Chloro-p-phenylenediamine sulfate is crucial for accurate analysis in cosmetic safety and toxicological studies. This guide provides a comparative overview of various analytical methods, their performance in terms of LOD and LOQ, and the detailed experimental protocols to replicate these findings.
This compound, a common ingredient in oxidative hair dye formulations, is subject to regulatory scrutiny due to its potential as a skin sensitizer. Accurate and sensitive analytical methods are therefore essential for its monitoring in cosmetic products and for research into its biological effects. The choice of analytical technique significantly impacts the ability to detect and quantify this compound at low levels. This guide compares the performance of High-Performance Liquid Chromatography (HPLC) with different detectors and Gas Chromatography-Mass Spectrometry (GC-MS).
Comparison of Analytical Methods
The selection of an appropriate analytical method depends on the required sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of the reported limits of detection and quantification for this compound and a closely related compound, p-phenylenediamine (PPD), using various techniques.
| Analyte | Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| This compound | HPLC-MS/MS | 0.01 - 0.4 µg/g | Not Specified |
| Aromatic Amines (including 2-Chloro-p-phenylenediamine) | GC-MS | 0.02 - 2.58 µg/g | 0.05 - 7.75 µg/g |
| Aromatic Dyes (general range) | HPLC-UV | 5 - 168 µg/g | 16 - 504 µg/g |
| p-Phenylenediamine (PPD) | HPLC-UV | 1.17 µg/mL | 3.54 µg/mL |
| p-Phenylenediamine (PPD) | GC-MS | 0.10 µg/mL | 1.0 µg/mL |
| p-Phenylenediamine (PPD) & Metabolites | LC-MS/MS | Not Specified | 5 ng/mL |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical results. The following sections outline the experimental protocols for the key analytical techniques discussed.
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
This method offers high sensitivity and selectivity for the analysis of a wide range of aromatic amines in cosmetic products.
Sample Preparation:
-
Weigh 0.5 g of the hair dye sample into a centrifuge tube.
-
Add 10 mL of a 70% ethanol solution containing 0.1% sodium bisulfite.
-
Vortex for 1 minute to ensure thorough mixing.
-
Extract the sample using ultrasonication for 30 minutes.
-
Centrifuge the mixture at 10,000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for analysis.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Specific precursor and product ion transitions for 2-Chloro-p-phenylenediamine should be optimized.
Gas Chromatography-Mass Spectrometry (GC-MS) with In Situ Derivatization
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like aromatic amines, a derivatization step is often necessary to improve their volatility and chromatographic behavior.
Sample Preparation and Derivatization:
-
Weigh 100 mg of the hair dye sample into a vial.
-
Add 1 mL of ethyl acetate and vortex for 1 minute.
-
Add 100 µL of acetic anhydride and 50 µL of pyridine.
-
Heat the mixture at 70 °C for 1 hour to complete the derivatization.
-
Cool the sample to room temperature.
-
Add 1 mL of water and vortex.
-
Centrifuge to separate the layers and transfer the upper organic layer to a new vial.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Transfer the extract to an autosampler vial for GC-MS analysis.
GC-MS Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection Mode: Splitless.
-
Injector Temperature: 280 °C.
-
Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Detection Mode: Selected Ion Monitoring (SIM) using characteristic ions of the derivatized 2-Chloro-p-phenylenediamine.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely used and cost-effective method for the quantification of aromatic amines in cosmetic samples.
Sample Preparation: The sample preparation protocol is similar to that described for HPLC-MS/MS.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of a buffer (e.g., 20 mM ammonium acetate, pH 5.5) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30 °C.
-
UV Detection Wavelength: Set at the maximum absorbance wavelength of this compound (typically around 240 nm and 290 nm).
Workflow for LOD and LOQ Determination
The determination of the Limit of Detection (LOD) and Limit of Quantification (LOQ) is a critical part of method validation, ensuring the reliability of the analytical data at low concentrations.
Caption: Workflow for determining the Limit of Detection (LOD) and Limit of Quantification (LOQ).
A Researcher's Guide to Certified Reference Materials for Phenylenediamine Analysis
For scientists, researchers, and professionals in drug development, the accurate analysis of phenylenediamines is critical. These aromatic amines are not only important synthetic intermediates but also compounds of interest in toxicological and pharmacological studies. Ensuring the reliability of analytical data hinges on the use of high-quality certified reference materials (CRMs). This guide provides a comparative overview of commercially available CRMs for ortho-, meta-, and para-phenylenediamine, details on analytical methodologies, and insights into the toxicological pathways associated with these compounds.
Comparison of Certified Reference Materials
The selection of a suitable CRM is the foundation of any quantitative analysis. Key factors to consider include the isomer of interest, the purity of the material, the format (neat solid or solution), and the supplier's certification and traceability. The following tables summarize the offerings from prominent suppliers for each phenylenediamine isomer.
Table 1: Certified Reference Materials for o-Phenylenediamine
| Supplier | Catalog Number | Product Name | Purity/Concentration | Format | CAS Number |
| Sigma-Aldrich | 74477 | o-Phenylenediamine | Analytical Standard | Neat | 95-54-5 |
| HPC Standards | 690184 | o-Phenylenediamine | High-Purity | 1x100mg | 95-54-5 |
| LGC Standards | 1,2-Phenylenediamine | ISO 17034 | Not Specified | 95-54-5 |
Table 2: Certified Reference Materials for m-Phenylenediamine
| Supplier | Catalog Number | Product Name | Purity/Concentration | Format | CAS Number |
| Sigma-Aldrich | PHR1451 | m-Phenylenediamine | Analytical Standard, ≥99.0% (GC) | Neat | 108-45-2 |
| AccuStandard | ALR-127N | meta-Phenylenediamine (MPD) | Certified Reference Material | 100 mg | 108-45-2 |
| HPC Standards | 690172 | m-Phenylenediamine | High-Purity | 1x100mg | 108-45-2 |
| LabStandard | AST2G3L5029 | Phenylenediamine, 1,3- | 100.00 mg/l or 1000.00 mg/l | Solution in Acetonitrile | 108-45-2 |
Table 3: Certified Reference Materials for p-Phenylenediamine
| Supplier | Catalog Number | Product Name | Purity/Concentration | Format | CAS Number |
| Sigma-Aldrich | 47990 | p-Phenylenediamine | Analytical Standard | Neat | 106-50-3 |
| AccuStandard | ALR-147N | para-Phenylenediamine (PPD) | Certified Reference Material | 100 mg | 106-50-3 |
| AccuStandard | AS-E0275 | p-Phenylenediamine | 1000 µg/mL in Acetonitrile | Solution | 106-50-3 |
| AccuStandard | APP-9-180 | p-Phenylenediamine | 100 µg/mL in MeOH | Solution | 106-50-3 |
| HPC Standards | 677025 | 1,4-Phenylenediamine | High-Purity | 1x100mg | 106-50-3 |
| LGC Standards | SB16851.100MG | 1,4-Phenylenediamine | 99.5 +/- 0.1 % | 100mg | 106-50-3 |
Analytical Methodologies: Experimental Protocols
The choice of analytical technique is crucial for achieving the desired sensitivity and selectivity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common methods for phenylenediamine analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the separation and quantification of phenylenediamine isomers.
Experimental Protocol: Isocratic HPLC-UV for Phenylenediamine Isomers [1]
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: Primesep 100, 4.6 x 150 mm, 5 µm, 100 Å.
-
Mobile Phase: Acetonitrile (40%) and 0.1% Sulfuric Acid in Water (60%).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 200 nm.
-
Injection Volume: 1 µL.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a concentration of 0.3 mg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and specificity, particularly when dealing with complex matrices. Derivatization is often required to improve the volatility and thermal stability of phenylenediamines.
Experimental Protocol: GC-MS Analysis of p-Phenylenediamine after Derivatization [2][3]
-
Instrumentation: A standard GC-MS system.
-
Derivatization: Transform p-phenylenediamine into its corresponding imine derivative by treatment with benzaldehyde.[4]
-
Column: HP-5MS (30 m × 0.25 mm, 5% Ph Mesiloxane).
-
Carrier Gas: Helium at a flow rate of 1 mL/min.
-
Injection Mode: Splitless (1 min purge off).
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 min.
-
Ramp: 14°C/min to 280°C.
-
Hold at 280°C for 20 min for the derivatized compound.
-
-
Mass Spectrometry: Operated in Selected Ion Monitoring (SIM) mode for enhanced sensitivity.
Toxicological Signaling Pathways
Understanding the toxicological effects of phenylenediamines is crucial in drug development and safety assessment. Research has shown that p-phenylenediamine, in particular, can induce apoptosis in human cells through complex signaling cascades.
A study on human urothelial cells demonstrated that p-phenylenediamine induces apoptosis through the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction. This process is accompanied by the inhibition of key survival pathways, including NF-κB, mTOR, and Wnt.[5] While the specific signaling pathways for o- and m-phenylenediamine are less extensively characterized, they are also known to exhibit toxicity.[6][7]
Below is a diagram illustrating the proposed signaling pathway for p-phenylenediamine-induced apoptosis.
Caption: Proposed signaling pathway of p-phenylenediamine-induced apoptosis.
Experimental Workflow for Phenylenediamine Analysis
A typical workflow for the analysis of phenylenediamines in a given sample involves several key steps, from sample collection to data analysis. The following diagram outlines a generic experimental workflow.
Caption: General experimental workflow for phenylenediamine analysis.
References
- 1. HPLC Method for Analysis of Isomers of Phenylenediamine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 2. Different Analytical Methods of Para-Phenylenediamine Based Hair Dye [scirp.org]
- 3. scirp.org [scirp.org]
- 4. Determination by gas chromatography/mass spectrometry of p-phenylenediamine in hair dyes after conversion to an imine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. osha.gov [osha.gov]
- 6. Carcinogenicity and toxicity study of m-phenylenediamine administered in the drinking-water to (C57BL/6 x C3H/He)F1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mutagenicity and toxicity studies of p-phenylenediamine and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparing the toxicological profiles of chlorinated vs. non-chlorinated phenylenediamines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the toxicological profiles of chlorinated and non-chlorinated phenylenediamines, a class of aromatic amines with wide industrial applications, including in the synthesis of dyes, polymers, and pharmaceuticals. Understanding the distinct toxicological properties imparted by chlorination is crucial for informed risk assessment and the development of safer alternatives. This document summarizes key toxicological endpoints, presents quantitative data in a comparative format, details relevant experimental methodologies, and provides visual representations of metabolic pathways.
Executive Summary
The addition of chlorine atoms to the phenylenediamine backbone significantly alters its toxicological profile. Generally, chlorinated phenylenediamines exhibit a heightened concern for carcinogenicity and genotoxicity compared to their non-chlorinated counterparts, such as p-phenylenediamine (PPD). While PPD is a well-known potent skin sensitizer, chlorination can also influence this endpoint. This guide delves into the specifics of these differences, supported by experimental data.
Data Presentation: A Comparative Overview
The following tables summarize the quantitative toxicological data for representative non-chlorinated and chlorinated phenylenediamines.
Table 1: Acute Toxicity Data
| Compound | Chemical Structure | CAS No. | Oral LD50 (Rat) | Dermal LD50 (Rabbit) | Inhalation LC50 (Rat) |
| Non-Chlorinated | |||||
| p-Phenylenediamine (PPD) | [Image of p-Phenylenediamine structure] | 106-50-3 | 80 mg/kg[1] | >5000 mg/kg[2] | 0.92 mg/L (4h)[3][4] |
| o-Phenylenediamine | [Image of o-Phenylenediamine structure] | 95-54-5 | 510 mg/kg | >5000 mg/kg | 1873 mg/m³ |
| m-Phenylenediamine | [Image of m-Phenylenediamine structure] | 108-45-2 | 280 mg/kg | 1500 mg/kg (LDLo) | No data available |
| Chlorinated | |||||
| 4-Chloro-o-phenylenediamine | [Image of 4-Chloro-o-phenylenediamine structure] | 95-83-0 | No data available | No data available | No data available |
| 4-Chloro-m-phenylenediamine | [Image of 4-Chloro-m-phenylenediamine structure] | 5131-60-2 | No data available | No data available | No data available |
| 2-Chloro-p-phenylenediamine | [Image of 2-Chloro-p-phenylenediamine structure] | 615-66-7 | 1190 mg/kg[4] | No data available | No data available |
| 4,5-Dichloro-o-phenylenediamine | [Image of 4,5-Dichloro-o-phenylenediamine structure] | 5348-42-5 | Harmful if swallowed (Category 4)[5] | Harmful in contact with skin (Category 4)[5] | Harmful if inhaled (Category 4)[5] |
LDLo: Lowest published lethal dose
Table 2: Genotoxicity and Carcinogenicity
| Compound | Ames Test (Salmonella typhimurium) | Micronucleus Test | Carcinogenicity Classification |
| Non-Chlorinated | |||
| p-Phenylenediamine (PPD) | Slightly mutagenic in TA98 with S9 activation[6] | Positive in human lymphocytes with S9 activation[6] | IARC Group 3 (Not classifiable as to its carcinogenicity to humans) |
| Chlorinated | |||
| 4-Chloro-o-phenylenediamine | Mutagenic[7] | Positive in mouse bone marrow[8] | Reasonably anticipated to be a human carcinogen (NTP)[9] |
| 4-Chloro-m-phenylenediamine | Mutagenic in some strains[10] | No definitive data found | Evidence of carcinogenicity in animal studies[10] |
| 2-Chloro-p-phenylenediamine | Mutagenic with metabolic activation[4] | No significant neoplastic effect in rats and mice at tested doses[11] | Equivocal evidence of carcinogenicity in animal models[3] |
Table 3: Skin Sensitization
| Compound | Assay | Result | Potency |
| Non-Chlorinated | |||
| p-Phenylenediamine (PPD) | Local Lymph Node Assay (LLNA) | Positive[12] | Potent sensitizer (EC3: 0.06-0.20%)[13] |
| Chlorinated | |||
| 2-Chloro-p-phenylenediamine | Guinea Pig Maximization Test | Strong sensitizer[4] | Strong |
Experimental Protocols
A brief overview of the key experimental protocols used to assess the toxicology of phenylenediamines is provided below.
Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.[14][15]
Principle: The assay utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it for growth. The test chemical is incubated with the bacteria in a histidine-limited medium. If the chemical is a mutagen, it will cause a reverse mutation (reversion) in the bacteria, allowing them to synthesize their own histidine and form visible colonies. The test is conducted with and without a metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.[15]
General Procedure:
-
Preparation of Cultures: Overnight cultures of the Salmonella tester strains (e.g., TA98, TA100, TA1535, TA1537) are prepared.
-
Metabolic Activation: An S9 fraction, typically from the livers of rats pre-treated with an enzyme inducer like Aroclor 1254, is prepared and mixed with a cofactor solution to create the S9 mix.
-
Plate Incorporation Method: The test compound, the bacterial culture, and either the S9 mix or a buffer (for tests without metabolic activation) are mixed with molten top agar containing a trace amount of histidine.
-
Incubation: The mixture is poured onto minimal glucose agar plates and incubated at 37°C for 48-72 hours.
-
Scoring: The number of revertant colonies on each plate is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.
In Vivo Micronucleus Assay
The micronucleus assay is used to detect chromosomal damage.
Principle: Micronuclei are small, extranuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase. An increase in the frequency of micronucleated cells in a population is an indicator of genotoxic events. The assay is often performed in the bone marrow of rodents.
General Procedure:
-
Dosing: The test substance is administered to the animals (e.g., mice) via an appropriate route (e.g., intraperitoneal injection or oral gavage).
-
Sample Collection: At specific time points after treatment (e.g., 24 and 48 hours), the animals are euthanized, and bone marrow is collected from the femurs.
-
Slide Preparation: Bone marrow cells are flushed from the femurs, and smears are prepared on microscope slides.
-
Staining: The slides are stained with a dye that allows for the differentiation of polychromatic erythrocytes (immature red blood cells) and normochromatic erythrocytes (mature red blood cells), as well as the visualization of micronuclei.
-
Scoring: A specific number of polychromatic erythrocytes are scored under a microscope for the presence of micronuclei. The frequency of micronucleated polychromatic erythrocytes is calculated. An increase in this frequency compared to the control group indicates genotoxicity.[8]
Murine Local Lymph Node Assay (LLNA)
The LLNA is the preferred in vivo method for assessing the skin sensitization potential of a chemical.[16]
Principle: Skin sensitizers induce a primary proliferation of lymphocytes in the lymph nodes draining the site of application. The LLNA measures this proliferation as an indicator of sensitization.[16]
General Procedure:
-
Application of Test Substance: The test substance is applied to the dorsal surface of the ears of mice for three consecutive days.
-
Injection of Radioactive Marker: On day five, the mice are injected intravenously with a radiolabeled nucleoside, typically 3H-methyl thymidine.
-
Lymph Node Excision: After a set period (e.g., 5 hours), the mice are euthanized, and the draining auricular lymph nodes are excised.
-
Measurement of Proliferation: A single-cell suspension of lymph node cells is prepared, and the incorporation of the radiolabel is measured using a scintillation counter.
-
Calculation of Stimulation Index (SI): The degree of proliferation is expressed as the Stimulation Index (SI), which is the ratio of the mean proliferation in the test group to the mean proliferation in the vehicle control group. A substance is classified as a sensitizer if the SI is 3 or greater. The EC3 value, which is the estimated concentration of the chemical required to produce an SI of 3, is used as a measure of sensitizing potency.[16]
Signaling Pathways and Experimental Workflows
Comparative Metabolic Pathways
The metabolism of phenylenediamines is a key factor in their toxicity, as metabolic activation can lead to the formation of reactive intermediates that can bind to cellular macromolecules, leading to toxicity, sensitization, and carcinogenicity.
The primary metabolic pathway for p-phenylenediamine (PPD) involves N-acetylation, which is generally considered a detoxification pathway.[6] PPD can be mono- or di-acetylated by N-acetyltransferases (NATs). However, PPD can also undergo oxidation to form reactive quinonediimines, which are implicated in skin sensitization.
The metabolism of chlorinated phenylenediamines is less well-characterized but is expected to involve similar pathways, including N-acetylation and oxidation. The presence of chlorine atoms can influence the rate and regioselectivity of these reactions. Cytochrome P450 enzymes are known to be involved in the metabolism of chlorinated anilines and may play a role in the bioactivation of chlorinated phenylenediamines.[12][17]
Caption: Comparative metabolic pathways of phenylenediamines.
Experimental Workflow for Toxicological Assessment
The following diagram illustrates a typical workflow for the toxicological assessment of a novel phenylenediamine derivative.
Caption: A typical workflow for toxicological assessment.
Conclusion
The toxicological profiles of phenylenediamines are significantly influenced by chlorination. While non-chlorinated phenylenediamines like PPD are primarily recognized for their potent skin sensitizing properties, their chlorinated counterparts often raise greater concerns regarding genotoxicity and carcinogenicity. This comparative guide highlights the importance of considering the specific chemical structure when evaluating the safety of phenylenediamine derivatives. For researchers and professionals in drug development and chemical safety, this information is critical for guiding the design of safer chemicals and for conducting thorough risk assessments. Further research into the detailed metabolic pathways of a wider range of chlorinated phenylenediamines is warranted to refine our understanding of their mechanisms of toxicity.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. Buy 2-Chloro-p-phenylenediamine sulfate | 61702-44-1 [smolecule.com]
- 4. ec.europa.eu [ec.europa.eu]
- 5. fishersci.com [fishersci.com]
- 6. Anilinic N-Oxides Support Cytochrome P450-Mediated N-Dealkylation through Hydrogen-Atom Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ftp.cdc.gov [ftp.cdc.gov]
- 8. Studies on three structurally related phenylenediamines with the mouse micronucleus assay system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2-Chloro-p-Phenylenediamine | C6H7ClN2 | CID 11998 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. The effect of varying halogen substituent patterns on the cytochrome P450 catalysed dehalogenation of 4-halogenated anilines to 4-aminophenol metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Local lymph node assay responses to paraphenylenediamine: intra- and inter-laboratory evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound | C6H9ClN2O4S | CID 22584 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]
- 16. Local lymph node assay (LLNA) for detection of sensitization capacity of chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
A Comparative Guide to HPLC Columns for the Separation of 2-Chloro-p-phenylenediamine Sulfate
For researchers, scientists, and professionals in drug development, achieving optimal separation of 2-Chloro-p-phenylenediamine sulfate is crucial for accurate analysis and quality control. This guide provides a comparative overview of various High-Performance Liquid Chromatography (HPLC) columns suitable for this purpose. The selection of an appropriate stationary phase is a critical factor in obtaining the desired resolution, peak symmetry, and overall method robustness.
While direct comparative studies on various columns for this compound are limited, this guide draws on data from the analysis of structurally similar aromatic amines and available methods for the target analyte to provide a comprehensive performance overview.
Performance Comparison of Stationary Phases
The separation of this compound, a polar aromatic amine, is typically achieved using reversed-phase chromatography. The choice of the stationary phase chemistry significantly influences retention and selectivity. Below is a comparison of commonly used reversed-phase columns, with performance characteristics extrapolated from the analysis of similar compounds.[1]
| Column Chemistry | Typical Particle Size (µm) | Expected Retention of this compound | Potential for High Resolution | Expected Peak Symmetry | Recommended For |
| C18 (Octadecyl) | 1.7, 2.7, 3, 3.5, 5 | Strong | Excellent | Good to Excellent | General-purpose, high hydrophobicity provides strong retention for aromatic compounds.[1] |
| C8 (Octyl) | 1.7, 2.6, 3.5, 5 | Moderate | Very Good | Good to Excellent | Less retentive than C18, suitable for faster analysis times or for more hydrophobic analytes.[1] |
| Phenyl-Hexyl | 1.7, 2.6, 3.5, 5 | Moderate to Strong | Excellent | Excellent | Ideal for aromatic compounds due to π-π interactions, often providing unique selectivity compared to alkyl phases.[1] |
| Atlantis T3 | 3 | Moderate | Excellent | Excellent | A specific C18 column chemistry that provides balanced retention for polar and nonpolar compounds.[2] |
| Cyano (CN) | 3, 5 | Weak to Moderate | Good | Good | Offers alternative selectivity and can be used in both reversed-phase and normal-phase modes.[1] |
Experimental Protocols
Detailed methodologies are crucial for replicating and adapting separation methods. Below are experimental protocols from a validated HPLC-MS/MS method for the determination of this compound and a general reversed-phase HPLC method for similar aromatic amines.
Method 1: HPLC-MS/MS for this compound
This method was developed for the determination of 32 oxidative dyes, including this compound, in cosmetic products.[3]
-
Column: Waters Atlantis T3 (150 mm × 2.1 mm, 3 µm)[3]
-
Mobile Phase:
-
Gradient Elution: A detailed gradient program is provided in the source literature.
-
Flow Rate: 0.3 mL/min[3]
-
Column Temperature: 30 °C[3]
-
Injection Volume: 2 µL[3]
-
Detection: Mass Spectrometry (ESI+)[3]
Method 2: General Reversed-Phase HPLC for Aromatic Amines
This protocol is a starting point for method development for compounds structurally similar to this compound.[1]
-
Column: C18 or Phenyl-Hexyl, 100 mm x 4.6 mm, 2.6 µm
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient: 5-95% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Detection: UV at 254 nm
-
Injection Volume: 5 µL
-
Sample Preparation: Dissolve the sample in 50:50 Water:Acetonitrile to a final concentration of 1 mg/mL.[1]
Experimental Workflow and Column Selection Logic
The following diagrams illustrate the typical workflow for HPLC method development and the logical process for selecting an appropriate column.
Caption: A typical experimental workflow for HPLC analysis.
Caption: Logical diagram for HPLC column selection.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 2-Chloro-p-phenylenediamine Sulfate
Ensuring the safe and compliant disposal of laboratory chemicals is paramount for the protection of personnel and the environment. 2-Chloro-p-phenylenediamine sulfate, a substance recognized for its potential hazards, requires a meticulous and informed disposal process. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to manage and dispose of this chemical responsibly.
This compound is classified as an acute toxic substance and an irritant.[1][2][3] It is harmful if swallowed, comes into contact with skin, or is inhaled.[3][4] Due to its hazardous nature, it is imperative to handle this chemical and its waste with the utmost care, adhering to all applicable federal, state, and local regulations.[5][6]
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[3][7] All handling of this compound should occur in a well-ventilated area or fume hood to avoid inhalation of dust or vapors.[3][8]
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste from "cradle to grave," a system established by the Resource Conservation and Recovery Act (RCRA).[6][9][10] This means its entire lifecycle, from generation to final disposal, is regulated.
-
Waste Identification and Classification:
-
Segregation and Containerization:
-
Properly segregate waste containing this compound from other waste streams to prevent dangerous reactions.[11][12]
-
Use only appropriate and compatible containers for storage, preferably made of plastic.[5] The containers must be in good condition, leak-proof, and kept tightly sealed when not in use.[8][11][12]
-
-
Labeling:
-
Storage in a Satellite Accumulation Area (SAA):
-
Store the properly labeled waste containers in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[5][13]
-
The SAA must be under the control of the operator of the process generating the waste.
-
There are limits on the amount of hazardous waste that can be stored in an SAA. For acutely toxic wastes, the limit is typically one quart of liquid or one kilogram of solid.[5]
-
-
Arrange for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup and disposal.[5][12]
-
Disposal of hazardous waste must be carried out at a permitted treatment, storage, and disposal facility (TSDF).[14] Common disposal methods for chemical waste include incineration or fuel blending.[13]
-
Quantitative Data Summary
For easy reference, the following table summarizes key quantitative and regulatory information pertinent to the disposal of this compound.
| Parameter | Value/Guideline | Source |
| Molecular Weight | 240.67 g/mol | [1] |
| Primary Hazards | Acute Toxic, Irritant | [1][2][3] |
| GHS Hazard Statements | H301+H311+H331 (Toxic if swallowed, in contact with skin or if inhaled), H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation) | [4] |
| Satellite Accumulation Area (SAA) Limit for Acutely Toxic Waste | 1 quart (liquid) or 1 kilogram (solid) | [5] |
| Maximum Hazardous Waste Storage in SAA | 55 gallons | [5] |
| Federal Regulatory Framework | Resource Conservation and Recovery Act (RCRA), 40 CFR Parts 260-273 | [6][10] |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
- 1. This compound | C6H9ClN2O4S | CID 22584 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy this compound | 61702-44-1 [smolecule.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. Page loading... [wap.guidechem.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 10. epa.gov [epa.gov]
- 11. acewaste.com.au [acewaste.com.au]
- 12. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 13. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 14. Hazardous Waste Management - NYSDEC [dec.ny.gov]
Personal protective equipment for handling 2-Chloro-p-phenylenediamine sulfate
Essential Safety and Handling Guide for 2-Chloro-p-phenylenediamine sulfate
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for the handling and disposal of this compound. Adherence to these procedures is critical to ensure personal safety and regulatory compliance.
Hazard Summary
This compound is a chemical that poses several health risks. It is harmful if swallowed, inhaled, or in contact with skin.[1][2] It causes serious eye irritation and skin irritation.[1][2][3] It may also cause respiratory irritation and allergic skin reactions.[1][3] This substance is classified as toxic if swallowed, in contact with skin, or if inhaled.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound.
| PPE Category | Specification | Rationale |
| Respiratory Protection | NIOSH-approved half-face respirator with an organic vapor/acid gas cartridge and a dust/mist filter.[4] A dust mask of type N95 (US) is also cited as appropriate personal protective equipment.[5] | To prevent inhalation of harmful dust and vapors. |
| Eye and Face Protection | Chemical safety goggles or a face shield.[1][2][6] | To protect eyes from splashes and dust, preventing serious irritation.[1][2] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber). Ensure gloves are suitable for the task by checking chemical compatibility and dexterity.[1][6] | To prevent skin contact, which can be harmful and cause irritation or allergic reactions.[1][2][3] |
| Protective Clothing | A lab coat or other suitable protective clothing to prevent skin exposure.[1][2][6] | To minimize the risk of skin contact with the chemical. |
Operational Plan for Safe Handling
Follow these step-by-step procedures to ensure the safe handling of this compound from preparation to disposal.
1. Preparation:
-
Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[7]
-
Work in a well-ventilated area, such as a chemical fume hood, to keep airborne concentrations low.[1][2][6]
-
Before starting, ensure you are wearing the complete set of required PPE as detailed in the table above.
-
Have all necessary equipment and materials for the experiment, as well as for potential spills, ready and within reach.
2. Handling and Use:
-
Avoid the formation of dust when handling the solid chemical.[1][2]
-
Do not eat, drink, or smoke in the area where the chemical is being used.[1][7][8]
-
Wash your hands, face, and any exposed skin thoroughly after handling the substance.[1][2][7][8]
-
Keep the container tightly closed when not in use and store it in a dry, cool, and well-ventilated place.[1][2][6]
3. Accidental Release Measures:
-
In case of a spill, evacuate the area.
-
For containment, sweep or shovel the spilled material into a suitable, labeled container for disposal.[1][2]
-
Avoid generating dust during cleanup.
-
Ventilate the area of the spill.
4. First Aid:
-
If in eyes: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[1][2]
-
If on skin: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation or a rash occurs, get medical advice.[1][2] Remove and wash contaminated clothing before reuse.[1][2]
-
If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[1][2]
-
If swallowed: Rinse your mouth with water. Do NOT induce vomiting. Call a poison center or doctor immediately.[2][7][8]
Disposal Plan
The disposal of this compound and its containers must be treated as hazardous waste.
-
Waste Collection: Collect the waste material in a suitable, closed, and clearly labeled container.
-
Disposal Route: Dispose of the contents and the container at an approved waste disposal plant.[1][2][7] This must be done in accordance with local, regional, and national regulations.[1]
-
Contaminated Packaging: Contaminated packaging should be disposed of in the same manner as the chemical itself, at a hazardous or special waste collection point.[1]
Safe Handling Workflow
The following diagram illustrates the key procedural steps for the safe handling of this compound.
Caption: Workflow for safe handling of this compound.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. fishersci.com [fishersci.com]
- 3. Buy this compound | 61702-44-1 [smolecule.com]
- 4. This compound | C6H9ClN2O4S | CID 22584 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-氯对苯二胺 单硫酸盐 technical, ≥97.0% (GC/T) | Sigma-Aldrich [sigmaaldrich.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. fishersci.com [fishersci.com]
- 8. Page loading... [guidechem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
